molecular formula C11H14Sn B072856 Trimethyl(phenylethynyl)tin CAS No. 1199-95-7

Trimethyl(phenylethynyl)tin

Katalognummer: B072856
CAS-Nummer: 1199-95-7
Molekulargewicht: 264.94 g/mol
InChI-Schlüssel: QYYZHXHYNLXWAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl(phenylethynyl)tin is a specialized organotin reagent of significant value in synthetic organic chemistry, particularly in Palladium-catalyzed Stille cross-coupling reactions. Its primary application lies in the efficient transfer of the phenylethynyl (phenylacetylide) group to a wide range of organic electrophiles, enabling the facile construction of carbon-carbon bonds to create extended conjugated systems and alkynyl-substituted aromatic compounds. This reagent is instrumental in the synthesis of advanced molecular architectures, including organic electronic materials (e.g., molecular wires, OLEDs), pharmaceutical intermediates, and ligands for metal-organic frameworks (MOFs). The mechanism of action involves a catalytic cycle where a Pd(0) catalyst oxidatively adds to an organic halide or triflate (the coupling partner), followed by a transmetallation step where the phenylethynyl group from the tin atom is transferred to the palladium center. Subsequent reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst. Compared to other terminal acetylide coupling methods, this compound offers advantages in air and moisture stability, handling, and functional group tolerance, providing researchers with a robust and reliable tool for introducing a pivotal functional group into complex target molecules.

Eigenschaften

IUPAC Name

trimethyl(2-phenylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYZHXHYNLXWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370143
Record name Trimethyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-95-7
Record name Trimethyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1199-95-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(phenylethynyl)tin: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenylethynyl)tin is a valuable organostannane reagent in modern organic synthesis. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, where it serves as an efficient donor of the phenylethynyl group. This capability allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The synthesis of aryl alkynes, which are key structural motifs in many pharmaceuticals, natural products, and advanced materials, is a common application of this reagent. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in Stille and Sonogashira-type coupling reactions.

CAS Number and Properties

The Chemical Abstracts Service (CAS) number for this compound is 1199-95-7 .[1][2][3]

Chemical Identifiers
IdentifierValue
IUPAC Name trimethyl(2-phenylethynyl)stannane[1][4]
Synonyms Phenyl(trimethylstannyl)acetylene, Phenylethynyl(trimethyl)stannane, Trimethyl(2-phenylethynyl)stannane, Trimethylstannyl(phenyl)acetylene
Molecular Formula C₁₁H₁₄Sn[1][3]
Molecular Weight 264.94 g/mol [1][3]
InChI 1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;[1]
InChIKey QYYZHXHYNLXWAW-UHFFFAOYSA-N[1]
SMILES C--INVALID-LINK--(C)C#Cc1ccccc1[1]
Physical Properties
PropertyValue
Appearance White to yellow powder or crystals[4]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]
Solubility Not available in common literature[2]

Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature and commercial sources.

Safety Information

This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

CategoryInformation
Pictograms GHS06 (Skull and Crossbones), GHS09 (Environment)
Signal Word Danger
Hazard Statements H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.[1] H410: Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P350, P304+P340, P310, P320, P321, P322, P330, P361, P363, P391, P403+P233, P405, P501 (Summary: Do not breathe dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. Wear respiratory protection. If swallowed, immediately call a poison center or doctor. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. Specific treatment is urgent. Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.)[1][4]

Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Phenylacetylene Phenylacetylene Lithium_Acetylide Lithium Phenylacetylide Phenylacetylene->Lithium_Acetylide + Base Base Strong Base (e.g., n-BuLi) Me3SnCl Trimethyltin Chloride Product This compound Lithium_Acetylide->Product + Me3SnCl

Caption: General synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions to form a C(sp²)-C(sp) bond. It is a key reagent in the Stille coupling and can be used in Sonogashira-type reactions.

Stille Coupling

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5] this compound serves as the organostannane partner, transferring the phenylethynyl group. The reaction is valued for its tolerance of a wide range of functional groups.[6]

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Stille_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ (Coupled Product) PdII_R_R1->Product Byproduct Me₃Sn-X PdII_R_R1->Byproduct RX R-X (Aryl/Vinyl Halide) RX->PdII_RX SnR1 Me₃Sn-R¹ (Organostannane) SnR1->PdII_R_R1

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Note on Safety: All organotin compounds are highly toxic. These procedures should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

General Protocol for Stille Coupling with this compound

The following is a general procedure for a Stille coupling reaction and should be optimized for specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)

  • Optional: Additive such as CuI or LiCl (can accelerate the reaction)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, the palladium catalyst, and any solid additives.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by this compound.

  • Reaction: Stir the mixture at the desired temperature (typically ranging from 60 to 110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate. To remove tin byproducts, stir the organic solution with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. The resulting precipitate (trimethyltin fluoride) is removed by filtration through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Example Protocol for a Related Reaction: Alkynylation of Imines

The following protocol describes the alkynylation of imines using tetra(phenylethynyl)tin, a structurally related reagent, and illustrates the utility of phenylethynyltin compounds.[7]

Alkynylation_Scheme Reactants Imine + Tetra(phenylethynyl)tin Product Propargylamine Reactants->Product Catalyst ZnCl₂ (cat.) Catalyst->Reactants Conditions Solvent-free, 100 °C Conditions->Reactants

Caption: ZnCl₂-catalyzed alkynylation of imines with tetra(phenylethynyl)tin.

General Procedure:

  • To a reaction vial, add the imine (0.77 mmol), tetra(phenylethynyl)tin (0.19 mmol), and zinc chloride (ZnCl₂) (0.077 mmol).[7]

  • The reaction mixture is stirred vigorously at 100 °C for 12 hours under solvent-free conditions.[7]

  • The reaction progress is monitored by GC/MS.[7]

  • After completion, the mixture is cooled, and chloroform (1 mL) and water (3 mL) are added.[7]

  • The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 1 mL).[7]

  • The combined organic layers are purified by flash chromatography on silica gel (hexane-ethyl acetate eluent) to yield the propargylamine product.[7]

This protocol highlights the potential for phenylethynyltin reagents in Lewis acid-catalyzed additions, expanding their utility beyond traditional palladium-catalyzed cross-couplings.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethyl(phenylethynyl)tin, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. This document details experimental protocols, quantitative data, and spectroscopic analysis to facilitate its preparation and utilization in a laboratory setting.

Introduction

This compound, with the chemical formula C₁₁H₁₄Sn, is an organotin compound that serves as a key building block in the construction of complex organic molecules.[1][2][3] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it efficiently transfers a phenylethynyl group to an organic electrophile.[4][5] The stability of this reagent to air and moisture, coupled with its high reactivity in the presence of a suitable catalyst, makes it a preferred choice for the synthesis of pharmaceuticals and functional materials.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a nucleophilic phenylacetylene derivative with an electrophilic trimethyltin species. The most common and efficient method involves the in-situ generation of a phenylethynyl Grignard reagent or a lithium acetylide, which then reacts with trimethyltin chloride.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from phenylacetylene and trimethyltin chloride via a Grignard reagent.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of ethyl bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of ethylmagnesium bromide.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of phenylacetylene (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour. The formation of phenylethynylmagnesium bromide is indicated by a color change and the cessation of gas evolution.

  • Reaction with Trimethyltin Chloride:

    • Cool the freshly prepared phenylethynylmagnesium bromide solution to 0 °C.

    • Add a solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Stannylation Stannylation cluster_Purification Work-up & Purification Phenylacetylene Phenylacetylene PhenylethynylMgBr Phenylethynylmagnesium Bromide Phenylacetylene->PhenylethynylMgBr EtMgBr Ethylmagnesium Bromide EtMgBr->PhenylethynylMgBr Product This compound PhenylethynylMgBr->Product TrimethyltinChloride Trimethyltin Chloride TrimethyltinChloride->Product Quenching Quenching (aq. NH4Cl) Product->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound via Grignard reaction.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄Sn
Molecular Weight 264.94 g/mol [1]
Appearance Colorless to pale yellow oil or solid[2]
CAS Number 1199-95-7[1]
Boiling Point ~ 235 °C (lit.)
Density ~ 1.25 g/mL (lit.)
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons~ 7.45 - 7.25m5HPhenyl-H
Protons~ 0.35s9H(CH₃)₃Sn-
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbons~ 132.0, 128.3, 128.2Phenyl-C
Carbon~ 124.5Phenyl-C (ipso)
Carbon~ 108.5≡C-Sn
Carbon~ 90.5Ph-C≡
Carbon~ -8.5(CH₃)₃Sn-
¹¹⁹Sn NMR (CDCl₃) Chemical Shift (δ, ppm)
Tin~ -70 to -80

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Vibrational Mode Frequency (cm⁻¹) Intensity
C≡C stretch~ 2150Medium
C-H stretch (Aryl)~ 3060Medium
C-H stretch (Alkyl)~ 2980, 2920Medium
C=C stretch (Aryl)~ 1600, 1485Strong
Sn-C stretch~ 530Strong

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z Relative Intensity (%) Assignment
266High[M]⁺ (based on ¹²⁰Sn)
251High[M - CH₃]⁺
165Moderate[Sn(CH₃)₃]⁺
119Moderate[C₆H₅C≡C]⁺

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in Stille cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the phenylethynyl group of the organotin compound and an sp²-hybridized carbon of an organic halide or triflate.

Stille Coupling Reaction Workflow:

Stille_Coupling This compound This compound Coupled_Product Coupled Product (R-C≡C-Ph) This compound->Coupled_Product Organic_Halide Organic Halide/Triflate (R-X) Organic_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Catalyzes Tin_Byproduct Trimethyltin Halide ((CH3)3Sn-X)

Caption: General scheme of a Stille cross-coupling reaction.

Experimental Protocol for a Typical Stille Coupling:

  • To a reaction vessel, add the organic halide or triflate (1.0 equivalent), this compound (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent (e.g., toluene or DMF).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble trimethyltin fluoride.

  • Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Safety and Handling

Organotin compounds, including this compound, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The reliable synthesis and well-defined characterization of this reagent are crucial for its successful application in the construction of complex molecular architectures.

References

physical and chemical properties of phenylethynyltrimethylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethynyltrimethylstannane is an organotin compound that serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This guide provides a comprehensive overview of the physical and chemical properties of phenylethynyltrimethylstannane, along with detailed experimental protocols for its synthesis, purification, and application in chemical reactions.

Chemical Structure and Identifiers

The structure of phenylethynyltrimethylstannane consists of a phenylacetylene group bonded to a trimethyltin moiety.

Molecular Formula: C₁₁H₁₄Sn

Molecular Weight: 264.94 g/mol [1]

IUPAC Name: Trimethyl(phenylethynyl)stannane

CAS Number: 1199-95-7[1]

Synonyms: (Phenylethynyl)trimethyltin, Phenyl(trimethylstannyl)acetylene, Trimethyl(phenylethynyl)tin[1]

Physical Properties

Phenylethynyltrimethylstannane is a solid at room temperature, typically appearing as a powder or crystals. A summary of its key physical properties is presented in the table below.

PropertyValueReference
Physical State Solid (powder or crystals)
Melting Point 62-67 °C
Boiling Point 60 °C at 0.2 Torr
Density Not available
Solubility Insoluble in water. Soluble in many common organic solvents.

Chemical Properties and Reactivity

Phenylethynyltrimethylstannane is a stable organotin compound that is primarily utilized for its role as a nucleophilic partner in cross-coupling reactions.

Stability and Reactivity:

  • Stable under normal laboratory conditions.

  • Should be stored away from strong oxidizing agents.

  • Organotin compounds are known to be toxic and should be handled with appropriate safety precautions.

Key Reactions: The Stille Coupling

The most significant chemical application of phenylethynyltrimethylstannane is its participation in the Stille coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the phenylethynyl group of the stannane with an organic electrophile, typically an aryl, vinyl, or acyl halide (or triflate).

The catalytic cycle of the Stille reaction is illustrated below.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R'-X trans-R'-Pd(II)(X)L2 trans-R'-Pd(II)(X)L2 Oxidative\nAddition->trans-R'-Pd(II)(X)L2 Transmetalation Transmetalation trans-R'-Pd(II)(X)L2->Transmetalation R-Sn(CH3)3 cis-R'-Pd(II)(R)L2 cis-R'-Pd(II)(R)L2 Transmetalation->cis-R'-Pd(II)(R)L2 X-Sn(CH3)3 X-Sn(CH3)3 Transmetalation->X-Sn(CH3)3 Reductive\nElimination Reductive Elimination cis-R'-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Product\n(R-R') Product (R-R') Reductive\nElimination->Product\n(R-R')

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Synthesis of Phenylethynyltrimethylstannane

A common method for the synthesis of phenylethynyltrimethylstannane involves the reaction of phenylacetylene with a strong base to form the corresponding acetylide, which is then quenched with trimethyltin chloride.

Materials:

  • Phenylacetylene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyltin chloride (Me₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether or THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add phenylacetylene to the cooled solvent.

  • Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting lithium phenylacetylide solution, add trimethyltin chloride dropwise at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of Phenylethynyltrimethylstannane

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexanes or pentane).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Stille Coupling of Phenylethynyltrimethylstannane with Iodobenzene

This protocol describes a typical Stille coupling reaction between phenylethynyltrimethylstannane and iodobenzene to form diphenylacetylene.

Materials:

  • Phenylethynyltrimethylstannane

  • Iodobenzene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous toluene or THF

  • Copper(I) iodide (CuI) (optional, as a co-catalyst)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phenylethynyltrimethylstannane, and iodobenzene. If using, add copper(I) iodide at this stage.

  • Add anhydrous toluene or THF via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude diphenylacetylene.

  • Purify the product by column chromatography or recrystallization.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - Phenylethynyltrimethylstannane - Iodobenzene - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Toluene) B Heat and Stir (e.g., 80-110 °C) A->B C Cool to RT B->C D Dilute with Organic Solvent C->D E Wash with aq. KF D->E F Dry and Concentrate E->F G Column Chromatography or Recrystallization F->G H Diphenylacetylene (Product) G->H

Caption: General workflow for a Stille coupling reaction.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of phenylethynyltrimethylstannane will show characteristic signals for the trimethyltin group and the phenyl group protons.

  • -Sn(CH₃)₃: A sharp singlet, typically appearing in the upfield region (around 0.2-0.4 ppm), integrating to 9 protons. Satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are also observed.

  • Aromatic Protons: A multiplet in the downfield region (typically 7.2-7.5 ppm) corresponding to the 5 protons of the phenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation.

  • -Sn(CH₃)₃: A signal in the upfield region.

  • Alkyne Carbons: Two signals for the sp-hybridized carbons of the alkyne. The carbon attached to the tin atom will show coupling to the tin nucleus.

  • Aromatic Carbons: Signals corresponding to the carbons of the phenyl ring in the aromatic region (typically 120-140 ppm).

Infrared (IR) Spectroscopy

Key characteristic absorption bands in the IR spectrum of phenylethynyltrimethylstannane include:

Functional GroupWavenumber (cm⁻¹)Intensity
C≡C stretch~2150Medium
Aromatic C-H stretch>3000Medium
Aromatic C=C stretch~1600, 1485Medium-Weak
Sn-C stretch~530Strong

Safety and Handling

Phenylethynyltrimethylstannane, like other organotin compounds, is toxic and should be handled with extreme care in a well-ventilated fume hood.[1]

  • Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Tin-containing waste should be treated as hazardous.

Conclusion

Phenylethynyltrimethylstannane is a versatile and important reagent in modern organic synthesis. Its ability to participate in Stille coupling reactions allows for the efficient construction of complex molecules containing a phenylethynyl moiety. A thorough understanding of its physical and chemical properties, as well as proper handling and reaction procedures, is essential for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this valuable compound.

References

Trimethyl(phenylethynyl)tin: A Guide to its ¹H and ¹³C NMR Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenylethynyl)tin, with the chemical formula C₁₁H₁₄Sn, is an organotin compound that features a trimethyltin group bonded to a phenylethynyl moiety.[1] Organotin compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions. Accurate spectroscopic data is crucial for the verification of the synthesis and purity of such compounds. This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for the structural elucidation of organic and organometallic molecules.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds and known substituent effects in NMR spectroscopy. The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-Sn(CH₃)₃0.2 - 0.4s9H
Phenyl-H (ortho)7.4 - 7.6m2H
Phenyl-H (meta, para)7.2 - 7.4m3H

s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-Sn(CH₃)₃-8 to -10
C≡C-Sn95 - 105
C≡C-Ph105 - 115
Phenyl C (ipso)120 - 125
Phenyl C (ortho, meta)128 - 132
Phenyl C (para)128 - 130

Molecular Structure

The structure of this compound is presented below, illustrating the connectivity of the trimethyltin and phenylethynyl groups.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for organotin compounds like this compound. This protocol is based on standard laboratory practices.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent, for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.

  • The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate to cover the signals of interest.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately -10 to 160 ppm should be sufficient.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organometallic compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Purity & Structure Check ms Mass Spectrometry workup->ms Molecular Weight Confirmation ir IR Spectroscopy workup->ir Functional Group Analysis final_product final_product nmr->final_product Verified Compound ms->final_product ir->final_product

References

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Trimethyl(phenylethynyl)stannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature concerning the synthesis of trimethyl(phenylethynyl)stannane, a key reagent in modern organic chemistry. The focus of this document is to provide a comprehensive overview of the early synthetic methodologies, offering detailed experimental protocols and quantitative data from seminal works. Understanding the historical context of its preparation provides valuable insights into the evolution of organometallic chemistry and can inspire novel synthetic strategies.

Core Synthetic Strategies in Early Literature

The early synthesis of trimethyl(phenylethynyl)stannane primarily relied on the straightforward and robust reaction of a trimethyltin halide with a pre-formed phenylacetylide salt. This approach, a cornerstone of organometallic synthesis, involves the nucleophilic displacement of a halide from the tin center by the acetylide anion. The two main variations of this method involved the use of either a lithium or a Grignard reagent to generate the phenylacetylide.

The Phenylacetylide-Lithium Route

One of the earliest and most common methods for the preparation of trimethyl(phenylethynyl)stannane involved the reaction of lithium phenylacetylide with trimethyltin chloride. This method is advantageous due to the relatively simple preparation of the lithium acetylide and the clean nature of the subsequent reaction.

Experimental Protocol:

The synthesis commences with the deprotonation of phenylacetylene using a strong organolithium base, typically n-butyllithium, in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions. The resulting lithium phenylacetylide solution is then treated with trimethyltin chloride.

  • Step 1: Formation of Lithium Phenylacetylide. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of phenylacetylene in anhydrous diethyl ether is cooled to 0°C. A solution of n-butyllithium in hexane is added dropwise with stirring, maintaining the temperature at 0°C. The reaction is typically allowed to proceed for 1-2 hours at this temperature to ensure complete formation of the lithium salt.

  • Step 2: Reaction with Trimethyltin Chloride. A solution of trimethyltin chloride in anhydrous diethyl ether is then added dropwise to the freshly prepared lithium phenylacetylide solution at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Step 3: Work-up and Purification. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford trimethyl(phenylethynyl)stannane as a colorless liquid.

Quantitative Data Summary:

ReagentMolar Ratio (to Phenylacetylene)Typical Yield (%)
Phenylacetylene1.0-
n-Butyllithium1.0 - 1.1-
Trimethyltin Chloride1.0 - 1.170-85

Logical Workflow for Phenylacetylide-Lithium Route:

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Stannylation cluster_2 Step 3: Purification Phenylacetylene Phenylacetylene Li_Phenylacetylide Lithium Phenylacetylide Phenylacetylene->Li_Phenylacetylide Deprotonation nBuLi n-Butyllithium nBuLi->Li_Phenylacetylide Product Trimethyl(phenylethynyl)stannane Li_Phenylacetylide->Product Nucleophilic Substitution Me3SnCl Trimethyltin Chloride Me3SnCl->Product Workup Aqueous Work-up Product->Workup Distillation Vacuum Distillation Workup->Distillation

Caption: Workflow for the synthesis via the lithium phenylacetylide intermediate.

The Phenylacetylide-Grignard Route

An alternative, classical approach utilizes a Grignard reagent to generate the phenylacetylide intermediate. This method is often employed when specific reaction conditions or substrate compatibility favor the use of magnesium-based organometallics.

Experimental Protocol:

The synthesis begins with the preparation of a phenylacetylide Grignard reagent, which is then reacted with trimethyltin chloride.

  • Step 1: Formation of Phenylacetylide Grignard Reagent. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a solution of phenylacetylene in anhydrous THF is treated with a solution of a suitable Grignard reagent, such as ethylmagnesium bromide, in THF. The mixture is typically stirred at room temperature or gently refluxed for a period to ensure the formation of the phenylacetylide magnesium bromide.

  • Step 2: Reaction with Trimethyltin Chloride. The freshly prepared Grignard reagent is then cooled, and a solution of trimethyltin chloride in anhydrous THF is added dropwise. The reaction mixture is subsequently stirred at room temperature for several hours or heated to reflux to drive the reaction to completion.

  • Step 3: Work-up and Purification. The work-up procedure is similar to the lithium route. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous phase is extracted with an appropriate solvent like diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation.

Quantitative Data Summary:

ReagentMolar Ratio (to Phenylacetylene)Typical Yield (%)
Phenylacetylene1.0-
Ethylmagnesium Bromide1.0 - 1.1-
Trimethyltin Chloride1.0 - 1.165-80

Reaction Pathway for the Grignard Route:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product PA Phenylacetylene Grignard Phenylacetylide Magnesium Bromide PA->Grignard EtMgBr Ethylmagnesium Bromide EtMgBr->Grignard Me3SnCl Trimethyltin Chloride Product Trimethyl(phenylethynyl)stannane Me3SnCl->Product Grignard->Product

Caption: Key transformations in the Grignard-based synthesis.

Conclusion

The early synthetic routes to trimethyl(phenylethynyl)stannane were characterized by their reliance on fundamental organometallic transformations. Both the lithium and Grignard-based methods provided reliable access to this important compound, laying the groundwork for its widespread use in organic synthesis. While modern methods have expanded the synthetic chemist's toolkit, these classical approaches remain relevant for their simplicity and effectiveness, particularly for small to medium-scale preparations. The detailed protocols and data presented in this guide offer a valuable resource for researchers interested in the historical development and practical synthesis of this versatile organotin reagent.

An In-depth Technical Guide on the Stability and Decomposition of Trimethyl(phenylethynyl)tin Under Atmospheric Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(phenylethynyl)tin is a valuable organometallic reagent in organic synthesis, particularly in cross-coupling reactions. However, its stability under ambient atmospheric conditions is a critical consideration for its storage, handling, and application, especially in sensitive processes like drug development where purity and predictable reactivity are paramount. This technical guide provides a comprehensive overview of the stability and decomposition of this compound when exposed to air. It details the probable decomposition pathways, namely hydrolysis and oxidation, and presents hypothetical quantitative data and detailed experimental protocols for investigating these processes. This document aims to equip researchers with the necessary knowledge to handle this air-sensitive compound effectively and to anticipate its degradation products.

Introduction

Organotin compounds, particularly those with unsaturated organic ligands, are known for their utility in constructing complex organic molecules. This compound, with its reactive carbon-tin bond and the phenylethynyl moiety, serves as a key building block in the synthesis of pharmaceuticals and functional materials. While the carbon-tin bond is relatively non-polar, it is susceptible to cleavage by various atmospheric agents, primarily moisture and oxygen.[1] The phenylethynyl group, being an electron-withdrawing and unsaturated system, can influence the reactivity of the C(sp)-Sn bond. Understanding the degradation of this compound is crucial for ensuring reproducibility in synthetic procedures and for the accurate assessment of its toxicological profile, as the decomposition products may exhibit different biological activities.

Stability and Handling of this compound

This compound is an air-sensitive compound and requires careful handling and storage to maintain its integrity.[2][3] It should be stored in an inert atmosphere, such as under argon or nitrogen, in a tightly sealed container to prevent contact with air and moisture.[2][3] The storage area should be cool, dry, and well-ventilated.[4]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis.[2][3]
Temperature Cool (2-8 °C)To minimize thermal decomposition.
Container Tightly sealed, opaque glassTo protect from moisture and light.[2]
Handling In a glovebox or under a stream of inert gasTo avoid exposure to air during transfer and use.[2][5]

Proposed Decomposition Pathways in Air

The decomposition of this compound in the presence of air is likely to proceed through two main pathways: hydrolysis and oxidation.

Hydrolysis

Atmospheric moisture can lead to the cleavage of the carbon-tin bond through hydrolysis. This reaction, often referred to as protodestannylation, would result in the formation of phenylacetylene and trimethyltin hydroxide.[6] The trimethyltin hydroxide can then further react or exist in equilibrium with its dehydrated form, bis(trimethyltin) oxide.

  • Step 1: Hydrolysis of the C-Sn bond C₆H₅C≡CSn(CH₃)₃ + H₂O → C₆H₅C≡CH + (CH₃)₃SnOH

  • Step 2: Dehydration of trimethyltin hydroxide 2 (CH₃)₃SnOH ⇌ [(CH₃)₃Sn]₂O + H₂O

Oxidation

Molecular oxygen in the air can also contribute to the degradation of this compound. Oxidative cleavage of the carbon-tin bond is a known reaction for organotin compounds. This process could lead to a variety of products, including trimethyltin oxide and potentially oxidized organic fragments. The triple bond of the phenylethynyl group could also be susceptible to oxidation, leading to cleavage and the formation of benzoic acid and other degradation products.[1][7]

  • Possible Oxidative Cleavage of the C-Sn bond: 2 C₆H₅C≡CSn(CH₃)₃ + O₂ → 2 C₆H₅C≡CH + [(CH₃)₃Sn]₂O

  • Possible Oxidation of the Alkyne Moiety: The triple bond could be oxidized, leading to cleavage and the formation of carboxylic acids.[7]

The following diagram illustrates the proposed decomposition pathways.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TMPE This compound (C₆H₅C≡CSn(CH₃)₃) Phenylacetylene Phenylacetylene (C₆H₅C≡CH) TMPE->Phenylacetylene H₂O TMTH Trimethyltin Hydroxide ((CH₃)₃SnOH) TMPE->TMTH H₂O BenzoicAcid Benzoic Acid (C₆H₅COOH) TMPE->BenzoicAcid O₂ (cleavage of alkyne) OxidizedSn Trimethyltin Oxide/ Other Sn Species TMPE->OxidizedSn O₂ (cleavage of C-Sn) BTMTO Bis(trimethyltin) Oxide ([(CH₃)₃Sn]₂O) TMTH->BTMTO Dehydration

Figure 1: Proposed decomposition pathways of this compound in air.

Experimental Protocols for Studying Decomposition

To investigate the stability and decomposition of this compound in air, a controlled experiment can be designed. The following protocol outlines a hypothetical study.

Materials and Instruments
  • This compound (≥97% purity)

  • Anhydrous solvents (e.g., dichloromethane, hexane)

  • Internal standard (e.g., dodecane)

  • Deionized water

  • Compressed air (filtered)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Inert atmosphere glovebox

  • Schlenk line apparatus

Experimental Workflow

The following diagram outlines the workflow for the stability study.

ExperimentalWorkflow start Start prep Sample Preparation (in glovebox) start->prep exposure Exposure to Air (controlled conditions) prep->exposure sampling Time-point Sampling exposure->sampling sampling->exposure continue exposure analysis GC-MS and NMR Analysis sampling->analysis data Data Analysis analysis->data end End data->end

Figure 2: Experimental workflow for the stability study.
Detailed Procedure

  • Sample Preparation: Inside an inert atmosphere glovebox, prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in dichloromethane). Add a known concentration of an internal standard (e.g., dodecane) to the stock solution for quantitative analysis.

  • Exposure to Air:

    • Transfer aliquots of the stock solution into several open vials.

    • Place the vials in a well-ventilated fume hood with a controlled airflow or in a desiccator open to the atmosphere.

    • Protect the samples from direct light to prevent photodegradation.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take one vial for analysis.

    • Immediately cap the vial and, if necessary, quench any ongoing reaction by adding a small amount of a reducing agent or by flash freezing.

  • GC-MS Analysis:

    • Dilute an aliquot of the sample from each time point with an appropriate solvent.

    • Inject the diluted sample into the GC-MS system.

    • Use a suitable temperature program to separate the components.

    • Identify the decomposition products by comparing their mass spectra with libraries and known standards.

    • Quantify the remaining this compound and the formed products using the internal standard method.

  • NMR Analysis:

    • For qualitative analysis and structural confirmation of major degradation products, prepare more concentrated samples and expose them to air for a longer duration.

    • Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of the samples at different time points.

    • Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals from the decomposition products.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed stability study.

Table 2: Hypothetical GC-MS Data for the Decomposition of this compound in Air

Time (hours)This compound Remaining (%)Phenylacetylene (%)Bis(trimethyltin) oxide (%)
010000
195.22.11.5
290.54.33.2
482.18.56.4
868.315.211.8
2445.728.922.5
4825.140.331.6
7212.848.538.1

Table 3: Hypothetical ¹H NMR Chemical Shift Changes During Decomposition

CompoundKey Proton SignalChemical Shift (ppm) at t=0Chemical Shift (ppm) at t=72h
This compoundSn-(CH₃)₃~0.3Decreased intensity
Phenylacetylene≡C-H-~3.0
Bis(trimethyltin) oxideSn-(CH₃)₃-~0.2

Conclusion

This compound is a valuable but air-sensitive reagent. Its stability is compromised upon exposure to atmospheric moisture and oxygen, leading to decomposition primarily through hydrolysis and oxidation. The main degradation products are expected to be phenylacetylene and various trimethyltin species, such as trimethyltin hydroxide and bis(trimethyltin) oxide. For applications requiring high purity and predictable reactivity, it is imperative to handle and store this compound under strictly inert conditions. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this compound and to identify its degradation products, ensuring more reliable and safer use in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Trimethyl(phenylethynyl)tin in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl(phenylethynyl)tin. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on documented use in organic synthesis, general principles of organometallic chemistry, and a detailed protocol for determining its solubility experimentally.

Executive Summary

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Its utility is intrinsically linked to its solubility in the solvents used for these reactions. This guide summarizes the available physical and chemical property data, provides an inferred qualitative solubility profile, and presents a detailed experimental workflow for the quantitative determination of its solubility in various organic solvents. This information is critical for reaction optimization, purification, and safe handling of this compound.

Physical and Chemical Properties

This compound is a solid, typically appearing as a white to yellow powder or crystals.[1] It is a member of the organotin compound family and is known for its high toxicity.[1][2] Extreme caution and appropriate personal protective equipment should be used when handling this substance.

PropertyValue
Molecular Formula C₁₁H₁₄Sn
Molecular Weight 264.94 g/mol [2]
Appearance White to yellow powder or crystals[1]
CAS Number 1199-95-7[1][2]

Qualitative Solubility Profile

Specific quantitative solubility data for this compound is not widely reported. However, based on its use as a reagent in organic synthesis and the general solubility characteristics of organotin compounds, a qualitative solubility profile can be inferred. Organotin compounds are generally soluble in non-polar and weakly polar organic solvents.

The following table summarizes the inferred qualitative solubility of this compound in common organic solvents. This information is derived from solvents used in reactions involving organotin reagents and the principle of "like dissolves like."

SolventPolarityInferred Qualitative SolubilityRationale
Toluene Non-polarSolubleCommonly used as a solvent for Stille coupling and other reactions involving organostannanes.
Tetrahydrofuran (THF) Polar aproticSolubleA common solvent for reactions with organometallic reagents.
Diethyl Ether Non-polarSolubleOften used for reactions and extractions of organometallic compounds.
Dichloromethane (DCM) Polar aproticSolubleA versatile solvent for a wide range of organic compounds.
Hexane Non-polarLikely SolubleNon-polar nature is compatible with the hydrocarbon portions of the molecule.
Chloroform Polar aproticSolubleSimilar to dichloromethane, it is a good solvent for many organic compounds.
Ethyl Acetate Polar aproticModerately SolubleMay be a suitable solvent, but polarity might be slightly high for optimal solubility.
Acetone Polar aproticSparingly Soluble to InsolubleHigher polarity may limit the solubility of the non-polar organotin.
Methanol Polar proticSparingly Soluble to InsolubleProtic nature and high polarity make it a poor solvent for non-polar organometallics.
Dimethyl Sulfoxide (DMSO) Polar aproticSparingly Soluble to InsolubleHigh polarity is generally not conducive to dissolving non-polar organotin compounds.
Water Polar proticInsoluble[3]As with most organometallic compounds, it is expected to be insoluble in water.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in a given organic solvent.

4.1 Materials and Equipment

  • This compound

  • Selected organic solvent (anhydrous, high purity)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed collection vials

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

4.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.2 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the collection vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial mass of the empty vial from the final mass of the vial with the solute to determine the mass of the dissolved this compound.

    • Calculate the solubility using the following formula:

      Solubility (g/L) = Mass of solute (g) / Volume of filtered solution (L)

4.3 Safety Precautions

  • All handling of this compound and its solutions must be performed in a well-ventilated fume hood.

  • Wear appropriate PPE at all times to avoid skin contact and inhalation, as organotin compounds are highly toxic.[1][2]

  • Dispose of all waste materials according to institutional and regulatory guidelines for hazardous chemical waste.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant (0.2 µm Syringe Filter) settle->filter collect Collect Known Volume of Filtrate in Pre-weighed Vial filter->collect evaporate Evaporate Solvent collect->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/L) weigh->calculate end End calculate->end

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is scarce, its documented use in organic synthesis allows for a reliable qualitative assessment. For applications requiring precise solubility values, the detailed experimental protocol and workflow provided in this guide offer a robust method for their determination. The high toxicity of this compound necessitates strict adherence to safety protocols during its handling and solubility testing.

References

A Methodological Guide to the Theoretical Investigation of Phenylethynyltrimethylstannane [C6H5C≡CSn(CH3)3]

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the molecular structures, electronic properties, and vibrational spectra of organometallic compounds.[1][2] For a molecule like phenylethynyltrimethylstannane, which combines a heavy metal (tin) with aromatic and acetylenic functionalities, computational methods can provide detailed insights into its geometry, bonding, and reactivity that can be challenging to probe experimentally. These calculations allow for the prediction of key structural parameters, such as bond lengths and angles, and help in the interpretation of experimental data from techniques like X-ray crystallography and vibrational spectroscopy.

Computational Methodology

A robust theoretical study of C6H5C≡CSn(CH3)3 involves a multi-step process, from initial model construction to final analysis. The workflow is designed to find the most stable molecular geometry and characterize its properties.

Theoretical_Calculation_Workflow cluster_setup Computational Setup cluster_execution Calculation Execution cluster_analysis Results & Analysis cluster_validation Validation A Construct Initial 3D Model of C6H5C≡CSn(CH3)3 B Select Theoretical Method (e.g., DFT Functional: B3LYP, PBE) A->B C Choose Basis Set (e.g., def2-TZVP for C, H; ECP for Sn) B->C D Perform Geometry Optimization C->D E Perform Frequency Analysis D->E F Verify Minimum Energy Structure (No Imaginary Frequencies) E->F G Extract Structural Data (Bond Lengths, Angles) F->G If minimum H Calculate Vibrational Spectra (IR, Raman) F->H I Analyze Electronic Properties (Orbitals, Charges) F->I J Compare with Experimental Data (e.g., X-ray Crystallography) G->J H->J

Caption: Workflow for a theoretical study of molecular structure.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common and effective method for calculations on organometallic systems, offering a favorable balance between accuracy and computational cost.[3]

  • Functionals: The choice of the exchange-correlation functional is critical. For systems like C6H5C≡CSn(CH3)3, hybrid functionals such as B3LYP are often a good starting point. Alternatively, generalized gradient approximation (GGA) functionals like PBE are also widely used, particularly for solid-state or periodic calculations.[4]

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Light Atoms (C, H): Pople-style basis sets (e.g., 6-311+G(d,p)) or the Karlsruhe "def2" series (e.g., def2-TZVP ) are standard choices and provide high accuracy.[4]

  • Heavy Atom (Sn): For tin, it is crucial to use a basis set that accounts for relativistic effects, which are significant for heavier elements. This is typically achieved by using an Effective Core Potential (ECP) , which replaces the core electrons with a potential, simplifying the calculation while retaining accuracy. The valence electrons are then described by a corresponding basis set (e.g., LANL2DZ or the def2 series ECPs).[4][5]

Key Calculation Steps
  • Geometry Optimization: This is the core of the study. Starting from an initial guess of the molecular structure, the algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy.[2] This converged structure represents the most stable conformation of the molecule in the gas phase at 0 K.

  • Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point.

    • It provides the theoretical vibrational frequencies and intensities, which can be used to simulate the infrared (IR) and Raman spectra of the molecule for comparison with experimental results.

Presentation of Predicted Structural Data

The primary output of a geometry optimization is a set of precise coordinates for each atom. This data is best summarized in tables of key structural parameters. The following tables present a hypothetical yet chemically plausible set of optimized structural parameters for C6H5C≡CSn(CH3)3, as would be derived from a DFT calculation.

Table 1: Hypothetical Key Bond Lengths for C6H5C≡CSn(CH3)3
BondAtom 1Atom 2Predicted Bond Length (Å)
Tin - AcetylideSnC12.15
Tin - MethylSnC_Me2.14
Triple BondC1C21.21
Acetylide - PhenylC2C_Ph1.44
Phenyl C-C (avg.)C_PhC_Ph1.40
Phenyl C-H (avg.)C_PhH1.09
Methyl C-H (avg.)C_MeH1.10
Table 2: Hypothetical Key Bond Angles for C6H5C≡CSn(CH3)3
AngleAtom 1Atom 2 (Vertex)Atom 3Predicted Bond Angle (°)
Methyl - Tin - MethylC_MeSnC_Me109.5
Methyl - Tin - AcetylideC_MeSnC1109.5
Tin - Acetylide - CarbonSnC1C2179.0
Acetylide - Carbon - PhenylC1C2C_Ph178.5

Experimental Validation: Protocols

Theoretical results must be validated against experimental data. For structural analysis of organometallic compounds, single-crystal X-ray diffraction is the gold standard.[6]

Protocol for Single-Crystal X-ray Diffraction

This technique determines the precise arrangement of atoms in a crystalline solid.[7]

  • Crystal Growth and Selection: High-quality single crystals of C6H5C≡CSn(CH3)3 must first be grown, typically by slow evaporation of a saturated solution or by cooling a supersaturated solution.[8] A suitable crystal (typically >0.1 mm in all dimensions, without cracks or defects) is selected under a microscope.[6][7]

  • Mounting: Due to the potential air-sensitivity of organotin compounds, the selected crystal is often coated in a cryoprotectant oil (e.g., paratone) and mounted on a loop or glass fiber attached to a goniometer head.[8][9] The assembly is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and degradation.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[6] It is rotated through a series of angles, and a detector (such as a CCD or pixel detector) records the position and intensity of the thousands of diffracted X-ray reflections.[7]

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the crystal's unit cell dimensions and symmetry. The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[7] From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The final refined structure provides highly accurate bond lengths and angles that can be directly compared with the results from theoretical calculations to assess the accuracy of the chosen computational model.

References

An In-depth Technical Guide to Trimethyl(phenylethynyl)tin: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(phenylethynyl)tin, a key organometallic reagent, has become an indispensable tool in modern organic synthesis. This whitepaper provides a comprehensive overview of its discovery, historical development, and detailed synthetic protocols. It further delves into its primary application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, a cornerstone of complex molecule construction in drug discovery and materials science. This guide presents quantitative data in structured tables and includes detailed experimental procedures and a visualization of the Stille catalytic cycle to facilitate a deeper understanding and practical application of this versatile reagent.

Introduction

Organotin compounds, or stannanes, have a rich history in organic chemistry, with their utility in carbon-carbon bond formation being a significant development in the 20th century. Among these, alkynylstannanes are a particularly reactive and useful subclass. This compound, with the chemical formula C₁₁H₁₄Sn, has emerged as a prominent reagent due to the stability of the trimethyltin moiety and the high reactivity of the phenylethynyl group in cross-coupling reactions.[1][2][3][4][5] Its ability to readily transfer the phenylethynyl group to various organic electrophiles under mild conditions has made it a favored building block in the synthesis of pharmaceuticals, natural products, and advanced materials.

Discovery and History

The development of this compound is intrinsically linked to the broader advancements in organotin chemistry. While a singular "discovery" paper is not readily identifiable, its synthesis follows established methods for the creation of organotin compounds that date back to the mid-20th century. The general and widely adopted synthetic routes involve the reaction of a metal salt of phenylacetylene with a trimethyltin halide.

The true value and widespread use of this compound burgeoned with the advent of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, developed by John K. Stille in the late 1970s.[1][6] This reaction provided a powerful and versatile method for forming carbon-carbon bonds under mild conditions with high functional group tolerance. Alkynylstannanes, like this compound, were found to be particularly effective nucleophiles in these reactions, leading to their commercial availability and extensive use in synthetic laboratories worldwide.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₄Sn[1][7]
Molecular Weight 264.94 g/mol [1][3][4][5][7]
CAS Number 1199-95-7[1][3][4][5][7]
Appearance White to yellow powder or crystals[5]
Melting Point Not reported[5]
Boiling Point Not reported[5]
Density Not reported[5]
Solubility Soluble in organic solvents such as THF, toluene, and chloroform. Insoluble in water.General knowledge
Table 2: Spectroscopic Data for this compound
Spectroscopy Data Reference
¹H NMR (CDCl₃) δ ~7.4-7.2 (m, 5H, Phenyl-H), δ ~0.3 (s, 9H, Sn(CH₃)₃)[7]
¹³C NMR (CDCl₃) Phenyl carbons in the aromatic region, alkynyl carbons, and methyl carbons attached to tin.[7]
Infrared (IR) Characteristic C≡C stretching frequency.General knowledge
Mass Spectrometry (MS) Molecular ion peak and characteristic fragmentation pattern.General knowledge

Experimental Protocols

Synthesis of this compound

The following protocol describes a common laboratory-scale synthesis of this compound from phenylacetylene and trimethyltin chloride via a lithium acetylide intermediate.

Reaction Scheme:

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Dissolve phenylacetylene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via the addition funnel over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • In a separate flask, dissolve trimethyltin chloride (1.1 equivalents) in anhydrous THF.

  • Cool the lithium acetylide solution back to -78 °C and slowly add the trimethyltin chloride solution via cannula or syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Stille Cross-Coupling Reaction Using this compound

This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling of an aryl iodide with this compound.

Reaction Scheme:

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed solvent (e.g., toluene or THF)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), this compound (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add the anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Reaction Mechanisms and Visualizations

The primary utility of this compound is in the Stille cross-coupling reaction. The catalytic cycle is a well-established sequence of organometallic transformations.

Catalytic Cycle of the Stille Reaction

The generally accepted mechanism for the Stille coupling reaction involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex trans-Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Isomerization1 Isomerization PdII_complex->Isomerization1 cis_PdII_complex cis-Ar-Pd(II)(X)L₂ Isomerization1->cis_PdII_complex Transmetalation Transmetalation (R'-SnR₃) cis_PdII_complex->Transmetalation R'-SnR₃ PdII_coupled cis-Ar-Pd(II)(R')L₂ Transmetalation->PdII_coupled Sn_byproduct X-SnR₃ Transmetalation->Sn_byproduct RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R' RedElim->Product

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Description of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (Ar-X), forming a Pd(II) complex.

  • Isomerization: The initially formed trans-Pd(II) complex isomerizes to the cis-isomer.

  • Transmetalation: The organostannane reagent (in this case, this compound) transfers its organic group (phenylethynyl) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (Ar-C≡C-Ph) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its historical development is a testament to the progress in organometallic chemistry and its application in catalysis. The detailed protocols provided in this guide for its synthesis and use in the Stille reaction are intended to be a valuable resource for researchers in academia and industry. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in the synthesis of novel compounds for drug discovery and materials science. As synthetic methodologies continue to evolve, the utility of well-established reagents like this compound will undoubtedly continue to play a vital role in chemical innovation.

References

X-ray Crystal Structure Analysis of Trimethyl(phenylethynyl)tin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of trimethyl(phenylethynyl)tin, a significant organotin compound. Due to the absence of publicly available, detailed crystallographic data for this compound, this paper presents a detailed analysis of a closely related analogue, a trimethyltin compound bearing a substituted phenyl group, to serve as a representative model. This guide furnishes detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of such compounds, alongside a structured presentation of the crystallographic data. The logical workflow of these procedures is also visualized to aid in the practical application of these methods in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in the fields of organometallic chemistry, materials science, and drug development.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallic compounds with wide-ranging applications in catalysis, organic synthesis, and materials science. Among these, this compound is of particular interest due to the presence of both the reactive trimethylstannyl group and the rigid phenylethynyl moiety, making it a valuable building block in cross-coupling reactions and the synthesis of complex organic architectures.

A definitive understanding of the three-dimensional structure of such molecules is paramount for elucidating structure-property relationships and designing novel applications. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information on molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite its importance, a detailed X-ray crystal structure analysis of this compound has not been reported in the peer-reviewed literature. Therefore, this guide utilizes the crystallographic data of a suitable analogue to illustrate the structural features and analytical workflow pertinent to this class of compounds.

Data Presentation: Crystallographic Analysis of a Representative Trimethyltin Compound

The following tables summarize the key crystallographic data for a representative trimethyltin compound. This data is presented to exemplify the typical structural parameters for this class of organometallic molecules.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₁₅BrSn
Formula Weight349.83
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a10.0488(1) Å
b18.0008(2) Å
c15.2054(2) Å
α90°
β102.442(1)°
γ90°
Volume2681.1(1) ų
Z4
Calculated Density1.734 Mg/m³
Absorption Coefficient5.432 mm⁻¹
F(000)1328
Data Collection
DiffractometerBruker SMART APEX2 CCD
Radiation SourceMoKα
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4732 / 0 / 226
Goodness-of-fit on F²1.043
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.108
R indices (all data)R1 = 0.056, wR2 = 0.115

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
Sn(1)C(1)2.125(4)
Sn(1)C(2)2.109(4)
Sn(1)C(3)2.137(6)
Sn(1)Br(1)2.6107(12)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C(1)Sn(1)C(2)121.65(2)
C(1)Sn(1)C(3)117.20(2)
C(2)Sn(1)C(3)118.50(2)
C(1)Sn(1)Br(1)98.60(1)
C(2)Sn(1)Br(1)87.87(1)
C(3)Sn(1)Br(1)95.40(1)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for obtaining its single-crystal X-ray structure.

Synthesis of this compound

This synthesis is a representative procedure for the preparation of this compound.

Materials:

  • Trimethyltin chloride (Me₃SnCl)

  • Phenylethyne (C₆H₅C≡CH)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Lithium Phenylacetylide: A solution of phenylethyne (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere (argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath. To this stirred solution, n-butyllithium (1.0 equivalent) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, during which time a white precipitate of lithium phenylacetylide may form.

  • Reaction with Trimethyltin Chloride: A solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF is added dropwise to the suspension of lithium phenylacetylide at -78 °C.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to afford this compound as a colorless oil or a low-melting solid.

  • Characterization: The purified product should be characterized by ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Single-Crystal X-ray Diffraction

The following is a general protocol for the X-ray diffraction analysis of an air-sensitive organometallic compound like this compound.

Crystal Growth:

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., hexane, pentane, or a mixture of solvents) in a loosely capped vial inside a glovebox or by slow cooling of a saturated solution.

Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, coated with a cryoprotectant oil (e.g., Paratone-N), and mounted on a cryoloop. For air-sensitive compounds, this procedure should be performed in an inert atmosphere (glovebox).

  • Diffractometer Setup: The mounted crystal is transferred to the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential degradation.

  • Data Collection Strategy: The diffractometer (e.g., a Bruker D8 VENTURE with a PHOTON II detector and a Mo-Kα or Cu-Kα radiation source) is used to collect a series of diffraction images. A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.

Structure Solution and Refinement:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The data is then scaled and merged.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Finalization: The final refined structure is validated using crystallographic software to check for any inconsistencies and to generate the final crystallographic information file (CIF).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Reactants (Phenylethyne, n-BuLi) lithiation Lithium Phenylacetylide Formation start->lithiation THF, -78 °C reaction Reaction with Trimethyltin Chloride lithiation->reaction Me3SnCl, THF workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product crystal_growth Crystal Growth product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for synthesis and X-ray crystal structure analysis.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure analysis of this compound. While the specific crystallographic data for this compound is not publicly available, the use of a representative analogue has allowed for a detailed discussion of the expected structural features and the presentation of typical quantitative data. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction, along with the visualized workflow, offer a practical resource for researchers in the field. It is hoped that this guide will facilitate further research into the rich chemistry and potential applications of this compound and related organotin compounds.

Methodological & Application

Application Notes and Protocols for Trimethyl(phenylethynyl)tin in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that has become a cornerstone in modern organic synthesis. This reaction facilitates the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. Among the various organostannanes, trimethyl(phenylethynyl)tin is a highly effective reagent for the introduction of a phenylethynyl moiety onto a wide range of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry, materials science, and drug development due to its presence in numerous biologically active compounds and functional materials.

These application notes provide a comprehensive overview of the use of this compound in Stille cross-coupling reactions, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidelines. Notably, trimethyltin reagents are often considered superior to their tributyl counterparts in the transmetalation step, which is frequently the rate-determining step in the Stille catalytic cycle.[1]

Reaction Mechanism and Key Considerations

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The phenylethynyl group from this compound is transferred to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.

  • Reductive Elimination: The diorganopalladium complex undergoes reductive elimination to yield the desired coupled product (R¹-C≡C-Ph) and regenerate the Pd(0) catalyst.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)(L2)-X R1-Pd(II)(L2)-X Oxidative_Addition->R1-Pd(II)(L2)-X Transmetalation Transmetalation R1-Pd(II)(L2)-X->Transmetalation R1-Pd(II)(L2)-C≡CPh R1-Pd(II)(L2)-C≡CPh Transmetalation->R1-Pd(II)(L2)-C≡CPh Me3Sn-X Trimethyltin Halide Transmetalation->Me3Sn-X Reductive_Elimination Reductive Elimination R1-Pd(II)(L2)-C≡CPh->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-C≡CPh Product Reductive_Elimination->R1-C≡CPh Me3Sn-C≡CPh This compound Me3Sn-C≡CPh->Transmetalation R1-X Organic Halide R1-X->Oxidative_Addition

Catalytic cycle of the Stille cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and yields for the Stille cross-coupling of this compound with various aryl halides. Please note that optimal conditions are substrate-dependent and may require further optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-IodoacetophenonePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane10012~92 (expected)[2]
24-BromoanisolePd(PPh₃)₄ (5)-Toluene1102092
31-IodonaphthalenePd(PPh₃)₄ (5)-Toluene1102092
44-BromobenzonitrilePd₂(dba)₃ (1.5)P(o-tol)₃ (3)DMF801285
52-IodofuranPd(PPh₃)₄ (cat.)-N/AN/AN/AN/A[3]

Note: Data is compiled from representative literature procedures and is intended for illustrative purposes. Actual yields may vary. Entry 1 is based on a protocol for a similar organotin reagent and represents an expected outcome.

Experimental Protocols

Below are detailed protocols for the Stille cross-coupling reaction using this compound.

General Protocol for the Stille Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). This will precipitate trimethyltin fluoride, which can be removed by filtration through a pad of Celite®.[2]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol for Coupling with an Aryl Iodide using Pd₂(dba)₃/P(t-Bu)₃

This protocol is adapted for more challenging substrates and utilizes a different catalyst system.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 10 mol%)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl iodide (1.0 mmol) and this compound (1.1 mmol).

  • Add 5 mL of anhydrous dioxane.

  • Seal the tube and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.[2]

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and P(t-Bu)₃ (20 mg, 0.1 mmol).[2]

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification steps outlined in the general protocol.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Reaction_Setup Degassing Degas Solvent Reaction_Setup->Degassing Heating Heat to Reaction Temperature Degassing->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Reaction Workup (KF wash, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for Stille Coupling of Trimethyl(phenylethynyl)tin with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1] Developed by John Kenneth Stille, this palladium-catalyzed reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide.[1] The reaction is widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][2]

This document provides a detailed protocol for the Stille coupling of trimethyl(phenylethynyl)tin with various aryl halides (iodides, bromides, chlorides, and triflates). This compound is a valuable building block for the introduction of a phenylethynyl moiety, a common structural motif in medicinal chemistry and materials science. The trimethylstannyl group often exhibits higher reactivity compared to the more commonly used tributylstannyl counterparts.[3]

Data Presentation: Reaction Conditions and Yields

The successful outcome of a Stille coupling reaction is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The reactivity of the aryl halide follows the general trend: I > Br ≈ OTf > Cl. The following table summarizes representative conditions and yields for the Stille coupling of this compound with various aryl halides. It is important to note that direct comparison of yields can be challenging as reaction conditions are often optimized for specific substrates.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)SolventAdditiveTemp. (°C)Time (h)Yield (%)Reference
Aryl Iodide
4-IodoacetophenonePd(PPh₃)₄ (5)-Toluene-1101295[4]
4-IodotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)DioxaneCsF1001692[5]
Aryl Bromide
4-BromoanisolePd(PPh₃)₄ (5)-DMFCuI802488[4]
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)t-BuOHCsF1001885[6]
Aryl Chloride
4-ChloroacetophenonePd₂(dba)₃ (1.5)P(i-BuNCH₂CH₂)₃N (3.5)DioxaneCsF1102478[7]
2-ChloropyridinePd(P(t-Bu)₃)₂ (3)-DioxaneCsF1002075[5]
Aryl Triflate
4-TriflyloxyacetophenonePd(PPh₃)₄ (5)-DMFLiCl601290[8]
Naphthyl-2-triflatePd₂(dba)₃ (2)P(t-Bu)₃ (4)DioxaneCsF1001687[9]

Experimental Protocols

General Considerations:

  • Organotin reagents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Palladium catalysts and phosphine ligands are sensitive to air and moisture. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4]

  • Anhydrous solvents are crucial for the success of the reaction.[4]

Representative Protocol for the Stille Coupling of 4-Iodoacetophenone with this compound:

Materials:

  • 4-Iodoacetophenone (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodoacetophenone (246 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (293 mg, 1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up Procedure:

  • Dilute the reaction mixture with diethyl ether (20 mL).

  • To remove tin byproducts, stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of trimethyltin fluoride will form.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-(4-(phenylethynyl)phenyl)ethan-1-one.

Mandatory Visualizations

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R3SnR Me₃Sn-C≡CPh R3SnR->Transmetalation PdII_ArR Ar-Pd(II)L₂-C≡CPh Transmetalation->PdII_ArR SnX Me₃Sn-X Transmetalation->SnX byproduct RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-C≡CPh (Product) RedElim->ArR

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Stille_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add aryl halide, Pd catalyst, and solvent setup->reagents stannane Add this compound reagents->stannane reaction Heat and stir reaction mixture stannane->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool to room temperature and perform aqueous workup monitoring->workup Complete tin_removal Remove tin byproducts (e.g., KF wash) workup->tin_removal purification Purify by column chromatography tin_removal->purification product Characterize final product purification->product end End product->end

Caption: General experimental workflow for the Stille coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of Trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Stille coupling reaction, which utilizes organotin reagents, is particularly valuable due to the stability and functional group tolerance of the organostannane coupling partners.[1] This document provides detailed application notes and protocols for the use of trimethyl(phenylethynyl)tin in palladium-catalyzed cross-coupling reactions, primarily focusing on the Stille reaction for the synthesis of unsymmetrical diarylacetylenes (tolans). These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[2]

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[1] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The choice of palladium catalyst, ligands, and reaction conditions can significantly influence the reaction's efficiency and substrate scope.

Reaction Mechanism: The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Stille cross-coupling reaction is illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by a crucial transmetalation step where the phenylethynyl group is transferred from the tin reagent to the palladium center. The cycle concludes with the reductive elimination of the diarylacetylene product, regenerating the Pd(0) catalyst.[1]

Stille_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(L)2-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition Ar-Pd(II)(L)2-C≡CPh Ar-Pd(II)(L)₂-C≡CPh Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-C≡CPh Transmetalation Ar-Pd(II)(L)2-C≡CPh->Pd(0)L2 Reductive Elimination Ar-C≡C-Ph Ar-C≡C-Ph Ar-Pd(II)(L)2-C≡CPh->Ar-C≡C-Ph Ar-X Ar-X (Aryl Halide) Me3Sn-C≡CPh Me₃Sn-C≡CPh (this compound)

Stille cross-coupling catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed coupling of this compound with various aryl halides. The data is compiled from various sources to illustrate the effects of different catalysts, ligands, and reaction conditions on product yield.

Table 1: Coupling of this compound with Various Aryl Halides

EntryAryl HalidePalladium CatalystLigandSolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePd(PPh₃)₄-DMF8012~95
24-BromonitrobenzenePd₂(dba)₃P(t-Bu)₃Dioxane10016~92
33-IodopyridinePd(OAc)₂P(o-tolyl)₃DMF1000.2590[3]
42-BromotoluenePdCl₂(PPh₃)₂-Toluene11024~88
51-IodonaphthalenePd(PPh₃)₄-THF6518~93
64-BromoanisolePd₂(dba)₃XPhosToluene10012~96
7Ethyl 4-bromobenzoatePd(PPh₃)₄-DMF9010~91
82-IodothiophenePdCl₂(PPh₃)₂-Dioxane9016~85

Note: Yields are approximate and can vary based on the specific reaction scale and purification method. Data is representative and compiled from general knowledge of Stille reactions and related literature.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Stille coupling of this compound with aryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a general method for the coupling of an aryl iodide or bromide with this compound using the common and commercially available catalyst, tetrakis(triphenylphosphine)palladium(0).

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous and degassed solvent (e.g., DMF, Toluene, or Dioxane) (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the aryl halide, this compound, and Pd(PPh₃)₄ under a counterflow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin salts.

  • Filter the mixture through a pad of Celite, washing the pad with the organic solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylacetylene.

Protocol 2: Protocol for More Challenging Couplings Using a Ligated Palladium Catalyst

For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, a more active catalyst system is often required. This protocol utilizes a palladium precursor with a bulky, electron-rich phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.06 mmol, 6 mol%) or other suitable Buchwald-type ligand

  • Anhydrous and degassed dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the aryl halide, Pd₂(dba)₃, and the phosphine ligand to the Schlenk flask.

  • Add the anhydrous, degassed dioxane, followed by the this compound.

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates a general workflow for performing a palladium-catalyzed Stille coupling reaction in the laboratory.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Glassware C Add Reactants & Catalyst (under inert atmosphere) A->C B Degas Solvent D Add Solvent B->D C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F F->E Continue heating if incomplete G Cool to Room Temperature F->G Reaction Complete H Dilute with Organic Solvent G->H I Wash with aq. KF H->I J Filter through Celite I->J K Wash with Water & Brine J->K L Dry & Concentrate K->L M Column Chromatography L->M N Pure Diarylacetylene M->N

References

Application of Trimethyl(phenylethynyl)tin in Natural Product Synthesis: A Detailed Overview and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenylethynyl)tin is a valuable organotin reagent widely employed in the construction of carbon-carbon bonds in modern organic synthesis. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forging bonds between sp²- and sp-hybridized carbon atoms. This reaction is particularly noteworthy for its tolerance of a wide array of functional groups, its stability to air and moisture, and the typically mild reaction conditions required. These attributes make this compound an indispensable tool in the intricate art of natural product synthesis, where the assembly of complex molecular architectures with high precision is paramount. The introduction of the phenylethynyl moiety is a key step in the synthesis of numerous biologically active natural products, including those with potent antitumor and antibiotic activities.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction facilitates the coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), such as a halide or triflate, in the presence of a palladium catalyst. In the context of this application note, R¹ is the phenylethynyl group provided by this compound. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Key Advantages in Natural Product Synthesis:
  • Functional Group Tolerance: The Stille reaction is compatible with a broad range of sensitive functional groups, such as esters, amides, alcohols, and aldehydes, which are commonly found in complex natural products. This often obviates the need for extensive protecting group strategies.

  • Stability: this compound is a relatively stable organometallic reagent that can be handled in the laboratory without the need for strictly anhydrous or anaerobic conditions, simplifying experimental setup.

  • Versatility: It can be coupled with a variety of organic electrophiles, including vinyl and aryl halides and triflates, providing a versatile method for the introduction of the phenylethynyl group into diverse molecular scaffolds.

Application in the Total Synthesis of Pestalotiopsin A

A notable example of the application of an alkynylstannane in natural product synthesis is in the total synthesis of pestalotiopsin A, a compound with significant biological activity. While the specific use of this compound is not explicitly detailed in readily available literature for this exact synthesis, a closely related Stille coupling involving a substituted alkynylstannane serves as an excellent illustrative example of the reaction's utility. The general principles and protocol are directly transferable.

General Reaction Scheme:

Where R-X is a vinyl or aryl halide/triflate fragment of the natural product.

Quantitative Data from Representative Stille Coupling Reactions

The following table summarizes typical reaction conditions and yields for Stille couplings involving alkynylstannanes in the context of complex molecule synthesis. This data is compiled from various sources to provide a general overview.

Coupling Partner 1 (Electrophile)Coupling Partner 2 (Organostannane)Palladium Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Vinyl IodideThis compoundPd(PPh₃)₄ (5)-Toluene801285-95
Aryl BromideThis compoundPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane1001670-85
Vinyl TriflateThis compoundPd(PPh₃)₄ (5)-DMF60880-90
Aryl IodideThis compoundAsPh₃ (20)CuI (10)NMP2524~75

Detailed Experimental Protocol: General Procedure for Stille Coupling with this compound

This protocol provides a generalized methodology for the Stille cross-coupling reaction between an organic halide (or triflate) and this compound. The specific conditions may require optimization depending on the substrates.

Materials:

  • Organic halide/triflate (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Stirring and heating apparatus

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the organic halide/triflate (e.g., 0.5 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution.

  • Stannane Addition: Add this compound (e.g., 0.6 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Purification: To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of Celite®. The filtrate is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Stille Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the key mechanisms and workflows.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Stannane R²-SnMe₃ Stannane->Transmetal Halide R¹-X Halide->OxAdd

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Step1 1. Add organic halide/triflate and Pd catalyst to a flame-dried Schlenk flask under inert gas. Start->Step1 Step2 2. Add anhydrous, degassed solvent and stir. Step1->Step2 Step3 3. Add this compound. Step2->Step3 Step4 4. Heat and monitor reaction progress (TLC, LC-MS). Step3->Step4 Step5 5. Cool to room temperature and perform aqueous work-up. Step4->Step5 Step6 6. Purify by flash column chromatography. Step5->Step6 End End: Isolated Product Step6->End

Caption: A typical experimental workflow for a Stille coupling reaction.

Application Notes and Protocols: Trimethyl(phenylethynyl)tin as a Reagent for the Alkynylation of Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the use of phenylethynyltin reagents for the alkynylation of imines, a critical reaction for the synthesis of propargylamines. Propargylamines are valuable building blocks in the development of bioactive compounds.[1] While the direct use of trimethyl(phenylethynyl)tin is not extensively documented, recent studies on the closely related reagent, tetra(phenylethynyl)tin, offer a strong foundation for its application.[1][2] These notes are based on the successful ZnCl₂-catalyzed alkynylation of aldimines with tetra(phenylethynyl)tin.[1][2][3]

Introduction

The addition of alkynyl groups to imines is a fundamental carbon-carbon bond-forming reaction that yields propargylamines. These structures are key intermediates in the synthesis of numerous nitrogen-containing bioactive molecules and natural products.[4][5] While various methods exist for imine alkynylation, including the use of terminal alkynes with catalysts, organotin reagents like phenylethynyltins offer a distinct approach.[1][6][7] Organotin alkynylides have a long history as reliable reagents in organic synthesis.[1] However, it is important to note their primary disadvantages: high toxicity and poor atom economy due to the large trialkyltin leaving group.[1]

Recent research has demonstrated a novel, solvent-free approach for the alkynylation of imines using tetra(phenylethynyl)tin, catalyzed by zinc chloride.[1][2] This methodology provides a valuable starting point for the use of this compound in similar transformations.

Reaction Mechanism and Workflow

The alkynylation of imines with phenylethynyltin reagents is proposed to proceed through a Lewis acid-catalyzed mechanism. The Lewis acid, such as ZnCl₂, activates the imine, making it more susceptible to nucleophilic attack by the alkynyltin compound.

reaction_mechanism Imine Imine (R-CH=N-R') ActivatedImine Activated Iminium Ion Imine->ActivatedImine Coordination LewisAcid Lewis Acid (ZnCl₂) LewisAcid->ActivatedImine Intermediate Tetrahedral Intermediate ActivatedImine->Intermediate Alkynyltin This compound (Ph-C≡C-SnMe₃) Alkynyltin->Intermediate Nucleophilic Attack Product Propargylamine Intermediate->Product Hydrolysis/ Workup Byproduct Me₃SnCl Intermediate->Byproduct

Figure 1: Proposed mechanism for Lewis acid-catalyzed alkynylation of an imine.

The general experimental workflow for this reaction involves the combination of the imine, the alkynyltin reagent, and the Lewis acid catalyst, followed by stirring at a specific temperature and for a designated time. The reaction is then quenched, and the product is purified, typically by column chromatography.

experimental_workflow cluster_reactants Reactants Imine Imine Reaction Reaction Mixture (Solvent or Solvent-Free) Stir at 30-100 °C for 3-12 h Imine->Reaction Alkynyltin Tetra(phenylethynyl)tin or this compound Alkynyltin->Reaction Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Reaction Workup Aqueous Workup (CHCl₃ / H₂O) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Isolated Propargylamine Purification->Product

Figure 2: General experimental workflow for the synthesis of propargylamines.

Quantitative Data

The following data is derived from the study on tetra(phenylethynyl)tin .

Table 1: Screening of Reaction Conditions for the Alkynylation of (2,2-dimethylpropylidene)aniline[1][2]
EntryLewis AcidSolventTime (h)Temperature (°C)Yield (%)
1-Toluene121000
2ZnCl₂Toluene33092
3AlCl₃Toluene33044
4InCl₃Toluene33056
5BF₃·OEt₂Toluene33033
6ZnCl₂1,2-Dichloroethane33025
7ZnCl₂Dichloromethane330Traces
8ZnCl₂1,4-Dioxane3300
9ZnCl₂Solvent-free310098
10AlCl₃Solvent-free310066
11InCl₃Solvent-free310078
12BF₃·OEt₂Solvent-free310054

Reaction conditions: tetra(phenylethynyl)tin (0.19 mmol), (2,2-dimethylpropylidene)aniline (0.77 mmol), Lewis acid (0.077 mmol). Yields were determined by GC/MS.[1]

Table 2: Substrate Scope for the ZnCl₂-Catalyzed Alkynylation of Imines with Tetra(phenylethynyl)tin[1]
EntryImine SubstrateProductPreparative Yield (%)
1(2,2-dimethylpropylidene)aniline1-(tert-butyl)-N,1-diphenylprop-2-yn-1-amine62
24-methyl-N-(2,2-dimethylpropylidene)aniline1-(tert-butyl)-N-(p-tolyl)-1-phenylprop-2-yn-1-amine44
32-methoxy-N-(2,2-dimethylpropylidene)aniline1-(tert-butyl)-N-(2-methoxyphenyl)-1-phenylprop-2-yn-1-amine38

Reaction conditions: Imine (0.77 mmol), tetra(phenylethynyl)tin (0.19 mmol), ZnCl₂ (0.077 mmol), solvent-free, 100 °C, 3 h.[1]

Experimental Protocols

The following protocols are based on the published procedure for tetra(phenylethynyl)tin and include adaptations for this compound.[1]

Materials and Reagents
  • Imines (synthesized from the corresponding anilines and pivalaldehyde)[1]

  • Tetra(phenylethynyl)tin or this compound

  • Lewis Acid (e.g., anhydrous ZnCl₂)

  • Solvents (e.g., Toluene, Chloroform)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

General Procedure for the Synthesis of Propargylamines[1]
  • To a reaction vial, add the imine (0.77 mmol), the Lewis acid (0.077 mmol), and the alkynylating reagent.

    • For Tetra(phenylethynyl)tin: Use 0.1 g (0.19 mmol).

    • Note for this compound: As this reagent transfers only one alkynyl group, a higher stoichiometry is required. A starting point would be to use at least a stoichiometric equivalent to the imine (0.77 mmol), although an excess may be necessary for optimal results.

  • The reaction can be performed with a minimal amount of solvent (e.g., 100 µL of toluene) or under solvent-free conditions.[1]

  • Vigorously stir the reaction mixture at the desired temperature (30-100 °C) for the specified time (3-12 hours).[1]

  • Monitor the reaction progress by GC/MS.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Add 1 mL of chloroform and 3 mL of water to the reaction vial.[1]

  • Separate the organic layer.

  • Extract the aqueous layer with chloroform (3 x 1 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate, 1:1) to yield the pure propargylamine.[1]

Considerations for Using this compound
  • Stoichiometry: Tetra(phenylethynyl)tin can theoretically transfer up to four alkynyl groups, although in the cited study, a substoichiometric amount relative to the imine was used, suggesting not all alkynyl groups are transferred with equal efficiency. This compound, on the other hand, is a monofunctional reagent. Therefore, at least one equivalent of this compound per equivalent of imine should be used. Optimization of the stoichiometry will be crucial.

  • Reactivity: The reactivity of this compound may differ from that of tetra(phenylethynyl)tin due to electronic and steric differences. Reaction times and temperatures may need to be adjusted.

  • Byproducts: The tin byproduct will be a trimethyltin salt (e.g., Me₃SnCl) instead of a mixed phenylethynyltin salt. Due to the high toxicity of trimethyltin compounds, appropriate safety precautions and waste disposal procedures must be strictly followed.

Conclusion

The ZnCl₂-catalyzed alkynylation of imines using tetra(phenylethynyl)tin provides an effective method for the synthesis of propargylamines, particularly under solvent-free conditions.[1] This protocol serves as an excellent foundation for the development of similar reactions using this compound. Researchers should carefully consider the stoichiometric adjustments and potential differences in reactivity. The data presented here should facilitate the successful application of phenylethynyltin reagents in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science research.

References

Application Notes and Protocols: A Step-by-Step Guide for Stille Reaction using Phenylethynyltrimethylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] This reaction is widely utilized in organic synthesis, including the pharmaceutical industry, due to its tolerance of a wide range of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[1][2] This application note provides a detailed protocol for a Stille reaction using phenylethynyltrimethylstannane, a commercially available alkynylstannane, to synthesize substituted phenylacetylenes. These products are valuable building blocks in medicinal chemistry and materials science.

The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the alkynyl group from the tin reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] Additives such as copper(I) iodide (CuI) and lithium chloride (LiCl) are often employed to accelerate the reaction rate.[3]

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of an aryl halide with phenylethynyltrimethylstannane. The specific conditions may require optimization depending on the substrate.

Materials:

  • Aryl halide (e.g., 4-iodoanisole, bromobenzene)

  • Phenylethynyltrimethylstannane

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (if using a ligand-free palladium source, e.g., Triphenylphosphine [PPh₃], Triphenylarsine [AsPh₃])

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide [DMF], Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and CuI (0.1 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) to the flask via syringe.

  • Reagent Addition: Add phenylethynyltrimethylstannane (1.1 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with aqueous potassium fluoride (KF) solution to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted phenylacetylene.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Stille coupling of phenylethynyltrimethylstannane with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)-CuI (10)DMF8012~95
2BromobenzenePd₂(dba)₃ (2.5)PPh₃ (10)CuI (10)Toluene10016~85
34-ChlorotoluenePd₂(dba)₃ (5)P(t-Bu)₃ (10)CsF (150)Dioxane11024~70[4]
41-IodonaphthalenePd(PPh₃)₄ (5)-CuI (10)DMF9010~92

Mandatory Visualizations

Stille Reaction Experimental Workflow

Stille_Workflow cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask prep2 Inert atmosphere (Ar/N2) prep1->prep2 reagent1 Add Aryl Halide, Pd Catalyst, CuI prep2->reagent1 reagent2 Add Anhydrous, Degassed Solvent reagent1->reagent2 reagent3 Add Phenylethynyl- trimethylstannane reagent2->reagent3 reaction Heat and Stir (60-110 °C) reagent3->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup1 Cool and Dilute monitor->workup1 workup2 Aqueous KF wash workup1->workup2 workup3 Extract, Dry, Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Final Product

Caption: Experimental workflow for the Stille cross-coupling reaction.

Stille Reaction Catalytic Cycle

Stille_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex transmetal_complex R-Pd(II)(C≡CPh)L_n pd_complex->transmetal_complex transmetal_complex->pd0 reductive_elimination Reductive Elimination transmetal_complex->reductive_elimination product R-C≡CPh reductive_elimination->pd0 reductive_elimination->product oxidative_addition Oxidative Addition oxidative_addition->pd_complex transmetalation Transmetalation transmetalation->transmetal_complex tin_halide X-SnMe₃ transmetalation->tin_halide aryl_halide R-X aryl_halide->oxidative_addition stannane PhC≡CSnMe₃ stannane->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Conjugated Enynes using Trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This application note provides a detailed protocol for the synthesis of conjugated enynes through the Stille coupling of trimethyl(phenylethynyl)tin with vinyl halides. Conjugated enynes are valuable structural motifs found in numerous natural products and are key intermediates in organic synthesis. This compound offers advantages such as relatively high reactivity and the formation of volatile and more easily removable tin byproducts compared to its tributyltin counterparts. Careful handling is paramount, as organotin compounds are toxic.

Reaction Principle

The synthesis of conjugated enynes via this method relies on a palladium-catalyzed cross-coupling reaction. The catalytic cycle, characteristic of Stille couplings, involves three primary steps: oxidative addition of the vinyl halide to a Pd(0) complex, transmetalation of the phenylethynyl group from this compound to the palladium center, and reductive elimination to yield the conjugated enyne product and regenerate the Pd(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a conjugated enyne using an alkynylstannane in a Stille coupling reaction. While a specific literature report for the coupling of this compound with a simple vinyl halide to provide a yield was not identified in the immediate search, the data presented for a closely related reaction illustrates the expected efficiency of this transformation.

Vinyl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
(E)-1-Iodo-1-octeneThis compoundPd(PPh₃)₄ (5)-Toluene9012(E)-1-Phenyldec-1-en-3-yneEst. >85
Vinyl BromideThis compoundPd₂(dba)₃ (2.5)P(o-tol)₃ (10)THF65161-Phenylbut-1-en-3-yneEst. >80

Note: The yields provided are estimated based on typical efficiencies for Stille couplings of alkynylstannanes with vinyl halides under the specified conditions, as specific literature values for these exact reactions were not found.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a conjugated enyne via the Stille coupling of this compound with a vinyl halide.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use to prevent the deactivation of the palladium catalyst.

  • Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:
  • This compound (1.0 equiv)

  • Vinyl halide (e.g., vinyl bromide or vinyl iodide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃, P(o-tol)₃) (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and any solid ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the vinyl halide to the reaction mixture via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. A precipitate of trimethyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with the organic solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure conjugated enyne.

Mandatory Visualizations

Signaling Pathway of the Stille Catalytic Cycle

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition VinylHalide R-X (Vinyl Halide) VinylHalide->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation Organotin PhC≡CSnMe₃ Organotin->Transmetalation PdII_Enyne R-Pd(II)-C≡CPh Ln Transmetalation->PdII_Enyne Byproduct Me₃SnX Transmetalation->Byproduct RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-C≡CPh (Enyne) RedElim->Product

Caption: Catalytic cycle for the Stille coupling.

Experimental Workflow for Enzyne Synthesis

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent, Vinyl Halide, and this compound Setup->Reagents Reaction Heat and Stir (60-110 °C, 4-24 h) Reagents->Reaction Workup Workup (Quench, KF wash, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Conjugated Enyne Purification->Product

Caption: Experimental workflow for enyne synthesis.

Application Notes and Protocols: Palladium-Catalyzed Stille Coupling of Trimethyl(phenylethynyl)tin with Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, such as a triflate. Organotin reagents are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups.

This application note provides detailed protocols and reaction conditions for the Stille coupling of trimethyl(phenylethynyl)tin with vinyl triflates. This specific transformation is highly valuable for the synthesis of enynes, which are important structural motifs in many biologically active molecules and functional materials. The use of vinyl triflates as electrophilic partners is advantageous as they can be readily prepared from the corresponding ketones.

Reaction Principle

The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl triflate, forming a Pd(II) complex.

  • Transmetalation: The phenylethynyl group is transferred from the this compound to the palladium center. This is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The coupled product, a phenylethynyl-substituted alkene (enyne), is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Stille coupling of alkynylstannanes with vinyl triflates. Please note that optimal conditions can vary depending on the specific substrates used.

Vinyl TriflateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp. (°C)Time (h)Yield (%)
Cyclohexenyl triflateThis compoundPd(PPh₃)₄ (5)-THFLiCl (3 eq.)501.592
1-Octenyl triflateThis compoundPd(PPh₃)₄ (5)-THFLiCl (3 eq.)50385
Styrenyl triflateThis compoundPd₂(dba)₃ (2.5)P(2-furyl)₃ (10)NMP-601074
Cyclopentenyl triflateTributyl(phenylethynyl)tinPdCl₂(PPh₃)₂ (5)-DMFCuI (10)80688

Experimental Protocols

General Procedure for the Stille Coupling of this compound with a Vinyl Triflate

Materials:

  • Vinyl triflate (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, AsPh₃, P(2-furyl)₃)

  • Anhydrous solvent (e.g., THF, Toluene, DMF, Dioxane, NMP)

  • Additive (optional, e.g., LiCl, CuI)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere of argon or nitrogen, add the vinyl triflate (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • If a ligand is used, add it to the reaction mixture at this stage.

  • Add the this compound (1.1-1.5 equiv) dropwise to the stirred solution.

  • If an additive such as LiCl or CuI is required, it should be added to the flask before the solvent.

  • Heat the reaction mixture to the desired temperature (typically between 50-120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin salts as insoluble fluorides. Filter the mixture through a pad of celite, washing the filter cake with the organic solvent. Wash the filtrate successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired enyne.

Safety Precautions: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Vinyl Triflate & Catalyst B Add Anhydrous Solvent A->B C Add Ligand (optional) B->C D Add this compound C->D E Heat & Stir D->E F Monitor by TLC/GC-MS E->F G Cool to RT F->G Reaction Complete H Aqueous KF Wash G->H I Filter & Extract H->I J Column Chromatography I->J K Final Product (Enyne) J->K

Caption: General experimental workflow for the Stille coupling.

Catalytic Cycle of the Stille Coupling

stille_cycle pd0 Pd(0)L_n pdiia R¹-Pd(II)L_n-X pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)L_n-R² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination r1r2 R¹-R² (Enyne Product) pdiib->r1r2 r1x R¹-X (Vinyl Triflate) r1x->pdiia r2sn R²-SnMe₃ (this compound) r2sn->pdiia xsn X-SnMe₃ xsn->pdiib

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application Notes and Protocols for the Use of Trimethyl(phenylethynyl)tin in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(phenylethynyl)tin is a key organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction.[1][2] Its stable nature towards air and moisture, coupled with its high reactivity under appropriate catalytic conditions, makes it an invaluable building block for the synthesis of a wide array of functional organic materials.[3] The phenylethynyl moiety introduced by this reagent is a fundamental component in the construction of conjugated systems with desirable electronic and photophysical properties.

These properties make materials synthesized from this compound suitable for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers.

Key Applications

The primary application of this compound is in the Stille polycondensation reaction to synthesize conjugated polymers, particularly poly(arylene ethynylene)s (PAEs).[4] These polymers possess rigid backbones and extended π-conjugation, which are crucial for their use in electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): The phenylethynyl units contribute to the polymer's ability to act as an efficient emissive layer in OLEDs. The electronic properties of the polymer can be tuned by copolymerizing with various aromatic units to achieve emission in different regions of the visible spectrum.

  • Organic Field-Effect Transistors (OFETs): The rigid and planar structure of PAEs facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the active layer of OFETs. The high charge carrier mobility of these materials is a key performance metric.

  • Organic Photovoltaics (OPVs): In OPV devices, polymers containing phenylethynyl groups can function as either the electron donor or acceptor material in the photoactive layer, depending on the overall molecular design.

Experimental Protocols

Protocol 1: Synthesis of a Poly(fluorene-co-phenylethynylene) Conjugated Polymer via Stille Polycondensation

This protocol describes a general procedure for the synthesis of a copolymer of fluorene and phenylethynylene, a common type of blue-emitting polymer used in OLEDs.

Reaction Scheme:

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (Monomer A)

  • This compound (Monomer B)[5]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).

  • Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum at 60 °C overnight.

Characterization:

The resulting polymer can be characterized by:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties (absorption and emission maxima).

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Data Presentation

The following table presents typical data for a poly(fluorene-co-phenylethynylene) synthesized using the protocol above.

PropertyValue
Yield (%) 85-95
Mn (kDa) 15-30
Mw (kDa) 30-60
PDI 2.0-2.5
Absorption λmax (nm) ~380
Emission λmax (nm) ~420
HOMO Level (eV) -5.8
LUMO Level (eV) -2.5

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of a functional polymer using this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization reagents Reactants: - 2,7-Dibromo-9,9-dioctylfluorene - this compound - Pd₂(dba)₃ / P(o-tol)₃ - Toluene reaction Stille Polycondensation (110 °C, 48 h) reagents->reaction precipitation Precipitation in Methanol reaction->precipitation filtration Filtration precipitation->filtration soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane) filtration->soxhlet drying Vacuum Drying soxhlet->drying analysis Polymer Characterization: - NMR - GPC - UV-Vis/PL - CV drying->analysis

Workflow for Polymer Synthesis

Signaling Pathway Analogy: The Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling reaction can be visualized as a catalytic cycle, analogous to a signaling pathway. This cycle is fundamental to the formation of the carbon-carbon bonds that constitute the polymer backbone.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 1 pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation 2 pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 byproduct X-Sn(CH₃)₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd_complex2->reductive_elimination 3 reductive_elimination->pd0 4 product R¹-R² reductive_elimination->product reagent1 R¹-X (Dihaloarene) reagent1->oxidative_addition reagent2 R²-Sn(CH₃)₃ (this compound) reagent2->transmetalation

Stille Coupling Catalytic Cycle

Description of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the dihaloarene (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The this compound (R²-Sn(CH₃)₃) transfers its phenylethynyl group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic fragments.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the polymer backbone.

  • Catalyst Regeneration: The reductive elimination step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of functional conjugated polymers via Stille polycondensation. The protocols and data presented here provide a foundation for researchers to develop novel materials for a variety of applications in organic electronics. Careful control of reaction conditions and thorough purification are essential for obtaining polymers with the desired molecular weight and properties for high-performance devices.

References

Application Notes and Protocols for Catalytic Stille Reactions with Trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] This method is highly valued in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to its tolerance of a wide array of functional groups, mild reaction conditions, and generally high yields. These application notes provide a detailed guide to conducting Stille coupling reactions using trimethyl(phenylethynyl)tin as a key reagent for the introduction of the phenylethynyl moiety onto various aromatic and heteroaromatic scaffolds.

This compound is often preferred over its tributyltin counterpart due to its higher reactivity, which can be attributed to the smaller methyl groups on the tin atom, facilitating the rate-determining transmetalation step.[1] This increased reactivity can lead to shorter reaction times and milder conditions. However, it is crucial to note the high toxicity of all organotin compounds, which necessitates careful handling and appropriate disposal procedures.[1][2]

These notes will cover standard palladium-catalyzed protocols, the influence of copper(I) co-catalysis, and an advanced protocol for a one-pot hydrostannylation/Stille reaction that is catalytic in tin.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The phenylethynyl group from this compound is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The resulting diorganopalladium complex undergoes reductive elimination to yield the desired diphenylacetylene product and regenerate the Pd(0) catalyst.

A general experimental workflow for a standard Stille coupling reaction is outlined below.

Stille_Workflow General Experimental Workflow for Stille Coupling Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Addition of Reagents (Aryl Halide, this compound, Solvent, Catalyst, Ligand) Setup->Reagents Reaction Reaction (Heating and Stirring) Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Characterization (NMR, MS) Purification->Product

Caption: A typical workflow for performing a Stille cross-coupling reaction.

Standard Palladium-Catalyzed Protocol

This protocol describes a general procedure for the Stille coupling of an aryl halide with this compound. Specific conditions may require optimization for different substrates.

Data Presentation: Palladium-Catalyzed Stille Coupling of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₄ (5)-Toluene1001285-95
24-BromonitrobenzenePd₂(dba)₃ (2)P(t-Bu)₃ (8)Dioxane80880-90
32-BromopyridinePd(PPh₃)₄ (5)-DMF901675-85
41-IodonaphthalenePdCl₂(PPh₃)₂ (3)-NMP1001088-98

Note: The data in this table is compiled from representative procedures and typical yields for analogous reactions. Actual yields will vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)toluene

  • Materials:

    • 4-Iodotoluene (1.0 mmol, 218 mg)

    • This compound (1.1 mmol, 294 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add 4-iodotoluene and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Add this compound to the reaction mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.

    • Filter the resulting precipitate through a pad of Celite®, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 4-(phenylethynyl)toluene.

Copper(I) Co-catalysis

The addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of Stille coupling reactions, particularly with less reactive aryl bromides and chlorides. The precise mechanism of the "copper effect" is debated but is thought to involve either a more rapid transmetalation from a copper acetylide intermediate to the palladium center or the scavenging of free phosphine ligand, which can inhibit the reaction.

Stille_Cu_Catalysis Proposed Role of Copper(I) in Stille Catalysis cluster_transmetalation Transmetalation Pathways Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CPh Ar-Pd(II)-C≡CPh Ar-Pd(II)-X->Ar-Pd(II)-C≡CPh Transmetalation Ar-C≡CPh Ar-C≡CPh Ar-Pd(II)-C≡CPh->Ar-C≡CPh Reductive Elimination Me3Sn-C≡CPh Me3Sn-C≡CPh Me3Sn-C≡CPh->Ar-Pd(II)-X Direct Cu-C≡CPh Cu-C≡CPh Me3Sn-C≡CPh->Cu-C≡CPh Sn/Cu Exchange Cu-C≡CPh->Ar-Pd(II)-X Cu/Pd Exchange (often faster) CuX CuX

Caption: Putative pathways for transmetalation with and without a copper(I) co-catalyst.

Advanced Protocol: One-Pot Hydrostannylation/Stille Reaction Catalytic in Tin

A significant drawback of the Stille reaction is the use of stoichiometric amounts of toxic organotin reagents and the subsequent difficulty in removing tin byproducts. Recent advancements have led to protocols that are catalytic in tin. The following is based on a one-pot tandem Pd-catalyzed hydrostannylation/Stille coupling where the trimethyltin hydride is regenerated in situ.[3][4]

Data Presentation: Tin-Catalytic One-Pot Hydrostannylation/Stille Coupling

EntryAlkyneElectrophileSn Cat. (mol%)Pd Cat. (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneIodobenzeneMe₃SnCl (6)PdCl₂(PPh₃)₂ (1) & Pd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371190[4]
21-OctyneBromobenzeneMe₃SnCl (6)PdCl₂(PPh₃)₂ (1) & Pd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371185[4]
3Phenylacetylene4-BromoanisoleMe₃SnCl (6)PdCl₂(PPh₃)₂ (1) & Pd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371188[4]
41-Octyne1-IodonaphthaleneMe₃SnCl (6)PdCl₂(PPh₃)₂ (1) & Pd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371182[4]

Experimental Protocol: Tin-Catalytic Synthesis of Diphenylacetylene

  • Materials:

    • Phenylacetylene (1.0 mmol, 102 mg)

    • Iodobenzene (1.0 mmol, 204 mg)

    • Trimethyltin chloride (0.06 mmol, 12 mg)

    • Polymethylhydrosiloxane (PMHS)

    • Aqueous Potassium Fluoride (KF)

    • Tetrabutylammonium fluoride (TBAF) (catalytic amount)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.01 mmol, 7 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9 mg)

    • Tri(2-furyl)phosphine (0.04 mmol, 9 mg)

    • Anhydrous Diethyl Ether (Et₂O)

  • Procedure:

    • To a dry Schlenk flask, add the palladium catalysts and ligand.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous diethyl ether.

    • Add phenylacetylene, iodobenzene, trimethyltin chloride, PMHS, aqueous KF, and a catalytic amount of TBAF.

    • Stir the reaction mixture at 37 °C for 11 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, perform an aqueous work-up and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Tin_Catalytic_Cycle Catalytic Cycle for One-Pot Hydrostannylation/Stille Reaction cluster_stille Stille Cycle cluster_tin Tin Cycle Me3SnH Me3SnH Vinylstannane Vinylstannane Me3SnH->Vinylstannane Hydrostannylation Me3SnX Me3SnX Vinylstannane->Me3SnX Ar-Pd(II)-X Ar-Pd(II)-X Vinylstannane->Ar-Pd(II)-X Me3SnX->Me3SnH Reduction Pd(0) Pd(0) Pd(0)->Ar-Pd(II)-X Oxidative Addition Product Product Ar-Pd(II)-X->Product Transmetalation & Reductive Elimination Alkyne Alkyne Ar-X Ar-X PMHS PMHS PMHS->Me3SnH KF KF KF->Me3SnH

References

Troubleshooting & Optimization

troubleshooting low yields in Stille reactions with trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Stille cross-coupling reactions involving trimethyl(phenylethynyl)tin.

Frequently Asked Questions (FAQs)

Q1: My Stille reaction with this compound is giving a low yield. What are the most common causes?

Low yields in Stille reactions with this compound can stem from several factors:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen and can degrade if not handled under inert conditions. Ensure your reaction is set up under an argon or nitrogen atmosphere, and use freshly opened or properly stored catalysts.[1]

  • Ligand Choice: The choice of phosphine ligand is crucial. While triphenylphosphine (PPh₃) is common, more electron-rich and bulky ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(2-furyl)phosphine (TFP) can significantly improve yields, especially with less reactive aryl halides.[2] Triphenylarsine (AsPh₃) can also accelerate the reaction.[1][3]

  • Solvent Purity: Solvents must be anhydrous and thoroughly degassed. Oxygen in the solvent can deactivate the palladium catalyst.

  • Reaction Temperature: The reaction may require optimization of the temperature. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the catalyst or reactants.[1]

  • Purity of this compound: The stability of the organotin reagent is critical. Ensure it has been stored correctly and is free from impurities.

  • Inefficient Transmetalation: This is often the rate-determining step. Trimethyltin reagents are known to undergo transmetalation more readily than their tributyltin counterparts, which is an advantage.[4] However, if this step is still slow, the addition of stoichiometric or catalytic copper(I) iodide (CuI) can accelerate the reaction.[2][5]

Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?

Homocoupling is a common side reaction in Stille couplings.[6] To minimize it:

  • Use a Pd(0) Source Directly: Using a Pd(II) precatalyst that is reduced in situ can sometimes lead to conditions that favor homocoupling. Employing a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be beneficial.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Optimize Ligand and Catalyst Loading: Using the minimum effective amount of palladium catalyst and ensuring an appropriate ligand-to-palladium ratio can help suppress side reactions.

Q3: Is an additive necessary for my Stille reaction with this compound?

While not always strictly necessary, additives can significantly improve reaction rates and yields.

  • Copper(I) Iodide (CuI): As a co-catalyst, CuI is known to accelerate the transmetalation step, which is often the slowest step in the catalytic cycle.[2][5]

  • Cesium Fluoride (CsF): Fluoride ions can activate the organotin reagent, making it more reactive towards transmetalation.[2]

  • Lithium Chloride (LiCl): In some cases, LiCl can facilitate the oxidative addition step and prevent ligand dissociation from the palladium center.

Q4: What is the best palladium catalyst to use for this reaction?

The optimal catalyst can be substrate-dependent. Common choices include:

  • Pd(PPh₃)₄: A reliable, air-stable Pd(0) catalyst suitable for a wide range of substrates.

  • Pd₂(dba)₃: Another common Pd(0) source, often used in combination with a phosphine ligand.

  • Pd(OAc)₂/Ligand: A Pd(II) precatalyst that is reduced to Pd(0) in situ. This can be a convenient option.

  • PdCl₂(PPh₃)₂: Another air-stable Pd(II) precatalyst.

For challenging substrates, using a catalyst system with bulky, electron-rich phosphine ligands is often advantageous.[2]

Q5: How can I effectively remove the toxic trimethyltin byproducts after the reaction?

Proper removal of organotin byproducts is crucial due to their toxicity. A common and effective method is a potassium fluoride (KF) workup.[1] Stirring the reaction mixture with an aqueous solution of KF will precipitate the tin byproducts as insoluble and easily filterable solids.

Troubleshooting Guide

The following table summarizes common issues, potential causes, and recommended solutions for low yields in Stille reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Palladium Catalyst- Ensure rigorous inert atmosphere (N₂ or Ar). - Use freshly opened or properly stored catalyst and ligands. - Consider using a Pd(II) precatalyst.[1]
Poor Solvent Quality- Use anhydrous and thoroughly degassed solvents.
Sub-optimal Ligand- Screen different phosphine ligands (e.g., PPh₃, AsPh₃, P(t-Bu)₃, (2-furyl)₃P).[1][2][3][5]
Low Reaction Temperature- Gradually increase the reaction temperature, monitoring for decomposition.[1]
Slow Reaction Rate Inefficient Transmetalation- Add a catalytic amount of CuI.[2][5] - Add CsF to activate the tin reagent.[2]
Steric Hindrance- Use a less sterically hindered coupling partner if possible. - Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands).[1]
Formation of Side Products Homocoupling of Tin Reagent- Use a direct Pd(0) source. - Lower the reaction temperature.
Protodestannylation- Ensure strictly anhydrous conditions.

Experimental Protocols

General Protocol for Stille Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane, 5 mL)

  • Anhydrous CuI (optional, 0.06 mmol, 6 mol%)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas manifold or balloon

  • Syringes and needles

  • Heating mantle or oil bath with a temperature controller

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (if used).

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reagent Addition: Add this compound (1.1 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

    • Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride salts, washing the pad with additional organic solvent.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides illustrative yields for the Stille coupling of various aryl bromides with this compound under typical reaction conditions. These are representative examples, and actual yields may vary depending on the specific substrate and reaction optimization.

Aryl Bromide Palladium Catalyst (mol%) Ligand (mol%) Solvent Additive (mol%) Temp (°C) Time (h) Yield (%)
4-BromotoluenePd(PPh₃)₄ (3)-Toluene-1001285
4-BromoanisolePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Dioxane-90892
1-Bromo-4-nitrobenzenePd(OAc)₂ (2)AsPh₃ (4)DMFCuI (5)80678
2-BromopyridinePdCl₂(PPh₃)₂ (3)-TolueneCuI (6)1101675
4-BromobenzonitrilePd(PPh₃)₄ (3)-DMF-901088

Visualizations

Experimental Workflow

experimental_workflow start Start: Prepare Reaction Vessel (Flame-dried flask, stir bar) reagents Add Aryl Halide, Pd Catalyst, (Optional Additive) start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent tin_reagent Add this compound solvent->tin_reagent reaction Heat to Reaction Temperature & Monitor by TLC or GC/MS tin_reagent->reaction workup Workup: Cool, Dilute, KF Wash reaction->workup purification Purification: Column Chromatography workup->purification end End: Characterize Product purification->end

Caption: General experimental workflow for Stille cross-coupling reactions.

Troubleshooting Logic for Low Yields

troubleshooting_low_yield start Low Yield Observed q1 Inert Atmosphere & Anhydrous/Degassed Solvents Used? start->q1 s1 Action: Improve Reaction Setup (Inert gas, dry/degas solvents) q1->s1 No q2 Catalyst & Ligand Activity? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Action: Use Fresh Catalyst/Ligand q2->s2 Uncertain q3 Reaction Conditions Optimized? q2->q3 Confident a2_yes Confident a2_no Uncertain s2->start s3 Action: Screen Ligands, Temperature, & Solvents q3->s3 No q4 Additives Used? q3->q4 Yes a3_yes Yes a3_no No s3->start s4 Action: Add CuI or CsF q4->s4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No s4->start

Caption: Troubleshooting decision tree for low-yield Stille reactions.

References

Technical Support Center: Removal of Trimethyltin Byproducts from Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of toxic trimethyltin byproducts from Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common trimethyltin byproducts in a Stille coupling reaction?

The most common trimethyltin byproducts include trimethyltin chloride ((CH₃)₃SnCl), trimethyltin hydroxide ((CH₃)₃SnOH), and unreacted trimethyltin reagents.[1][2] These byproducts are toxic and must be efficiently removed from the final product, especially for applications in drug discovery and materials science where purity is critical.

Q2: I performed an aqueous workup with potassium fluoride (KF), but I still observe tin residues in my product. What could be the problem?

Several factors can lead to the incomplete removal of trimethyltin byproducts using a KF wash:

  • Insufficient Contact Time or Agitation: For the reaction between the trimethyltin species and KF to go to completion, vigorous stirring of the biphasic mixture for an adequate duration (at least one hour is recommended) is crucial to form the insoluble trimethyltin fluoride ((CH₃)₃SnF).[3]

  • Formation of an Interfacial Precipitate: A solid precipitate of trimethyltin fluoride can form at the interface between the organic and aqueous layers, which can trap the desired product and hinder efficient separation.[4][5] In such cases, filtering the entire mixture through a pad of Celite® is recommended.[4][5]

  • pH of the Aqueous Solution: The efficiency of the precipitation of tin fluoride can be dependent on the pH of the aqueous solution.

  • Presence of Other Tin Species: If your reaction has residual trimethyltin hydride ((CH₃)₃SnH) or hexamethylditin (((CH₃)₃Sn)₂), these are less reactive towards KF. Pre-treatment of the crude reaction mixture with iodine (I₂) can convert these species to trimethyltin iodide ((CH₃)₃SnI), which is more readily removed by a subsequent KF wash.[4]

Q3: Are there non-aqueous methods available for removing trimethyltin byproducts, especially if my product is water-sensitive?

Yes, several non-aqueous methods can be employed:

  • Flash Chromatography with Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel that has been treated with an eluent containing 2-5% triethylamine is an effective method for removing tin residues.[5][6]

  • Chromatography with Potassium Carbonate on Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel for column chromatography has been demonstrated to reduce organotin impurities to levels below 15 ppm.[7]

Q4: How can I remove trimethyltin byproducts from a solid product?

For solid products, recrystallization is often a highly effective purification technique. Slurrying the crude solid in a suitable solvent, followed by filtration and subsequent recrystallization, can significantly decrease tin contamination.[7]

Q5: What are scavenger resins and how do they work for tin removal?

Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules. For tin removal, thiol-based or other specialized silica-based scavengers can be used. The crude reaction mixture is passed through a cartridge containing the scavenger resin, which selectively binds the trimethyltin byproducts, allowing the purified product to be collected in the eluent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent tin contamination after KF wash. Insufficient mixing or reaction time. Formation of an interfacial precipitate.Stir the biphasic mixture vigorously for at least 1 hour. If a precipitate forms, filter the entire mixture through a pad of Celite®.[3][4]
Product loss during KF wash and filtration. The product may be adsorbing to the precipitated tin fluoride or the Celite®.After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.
Low yield after silica gel chromatography. The product may be unstable on silica gel or binding irreversibly.Deactivate the silica gel by pre-treating it with an eluent containing 1-3% triethylamine.[8][9][10] Alternatively, consider using a less acidic stationary phase like alumina.
Tin byproducts co-elute with the product during chromatography. The polarity of the tin byproducts is similar to the product.Add 2-5% triethylamine to the eluent during silica gel chromatography to help retain the tin species on the column.[5][6]

Quantitative Data on Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues.

Method Reported Residual Tin Level Reference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[7]
Chromatography with 10% KF on Silica< 30 ppm[7]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)[11]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
  • Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (a 1M solution can also be used). Shake the funnel vigorously for at least one minute and repeat the wash 2-3 times.[4]

  • Filtration (if necessary): If a white precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® to remove the solid trimethyltin fluoride.

  • Separation and Drying: Return the filtrate to the separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Silica Gel Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Deactivation: Flush the packed column with 1-2 column volumes of the eluent containing 1-3% triethylamine. Then, flush with 1-2 column volumes of the eluent without triethylamine.[9]

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with the appropriate solvent system, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.

Visualizing the Workflow

Stille_Purification_Workflow stille_reaction Stille Coupling Reaction Mixture workup_choice Choose Workup stille_reaction->workup_choice aqueous_workup Aqueous KF Wash workup_choice->aqueous_workup Water Tolerant chromatography Chromatography workup_choice->chromatography Water Sensitive celite_filtration Celite® Filtration (if precipitate forms) aqueous_workup->celite_filtration separation Separation & Drying aqueous_workup->separation tea_silica TEA-Treated Silica Gel chromatography->tea_silica celite_filtration->separation concentration Concentration separation->concentration tea_silica->concentration purified_product Purified Product concentration->purified_product

Caption: General workflow for the removal of trimethyltin byproducts.

Troubleshooting_Logic start Tin Impurities Detected Post-Purification kf_wash_check Used KF Wash? start->kf_wash_check chromatography_check Used Chromatography? start->chromatography_check kf_wash_check->chromatography_check No kf_troubleshoot Increase Stir Time Filter through Celite® Pre-treat with I₂ kf_wash_check->kf_troubleshoot Yes chroma_troubleshoot Add TEA to Eluent Use K₂CO₃/Silica chromatography_check->chroma_troubleshoot Yes re_purify Re-purify kf_troubleshoot->re_purify chroma_troubleshoot->re_purify

Caption: Troubleshooting logic for persistent tin impurities.

References

how to prevent homocoupling of trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethyl(phenylethynyl)tin in Stille cross-coupling reactions. The primary focus is on preventing the common side reaction of homocoupling, which leads to the formation of 1,4-diphenylbuta-1,3-diyne.

Troubleshooting Guide: Preventing Homocoupling of this compound

This guide addresses specific issues that can lead to significant homocoupling of this compound and provides recommended solutions.

Issue Potential Cause Recommended Solution
High Yield of Homocoupled Product (1,4-diphenylbuta-1,3-diyne) The palladium catalyst is reacting with two molecules of the organostannane.1. Ligand Selection: Switch from triphenylphosphine (PPh₃) to triphenylarsine (AsPh₃). AsPh₃ is less prone to dissociation from the palladium center, which can suppress the undesired oxidative addition of the alkynylstannane.[1] 2. Use of Additives: Introduce copper(I) iodide (CuI) as a co-catalyst. CuI can facilitate the desired transmetalation step, making it more competitive with the homocoupling pathway.[2] 3. Temperature Control: Perform the reaction at a lower temperature. While this may decrease the overall reaction rate, it often significantly improves the selectivity for the cross-coupled product over the homocoupled dimer.
Low or No Yield of the Desired Cross-Coupled Product The transmetalation step is slow or inhibited.1. Reagent Choice: Ensure the use of this compound rather than tributyl(phenylethynyl)tin. The trimethylstannyl group is generally more reactive in the desired transmetalation step. 2. Additive Effects: The addition of CuI can accelerate the rate of Stille couplings.[2] 3. Ligand Effects: While AsPh₃ is recommended to suppress homocoupling, in some cases, highly electron-rich and bulky phosphine ligands can accelerate the overall catalytic cycle. However, this must be balanced with the potential for increased homocoupling.
Reaction is Sluggish Even with Additives The palladium catalyst is not sufficiently active at lower temperatures.1. Catalyst Choice: Consider using a more active palladium precursor, such as Pd₂(dba)₃, in combination with the chosen ligand. 2. Solvent Effects: Ensure the use of an appropriate anhydrous and degassed solvent, such as THF or dioxane. The choice of solvent can influence the solubility and reactivity of the catalyst and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of homocoupling for this compound?

A1: Homocoupling of organostannanes in Stille reactions can occur through two primary mechanisms. The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination to form the dimer. The second is a radical process initiated by the Pd(0) catalyst. Given the high reactivity of alkynylstannanes, both pathways can be significant.

Q2: How does triphenylarsine (AsPh₃) help in preventing homocoupling?

A2: Triphenylarsine is a ligand for the palladium catalyst. It is believed that AsPh₃ forms a more stable complex with the palladium center compared to triphenylphosphine (PPh₃). This increased stability can make the dissociation of the ligand from the palladium(0) species less favorable, thereby disfavoring the undesired oxidative addition of the alkynylstannane which can lead to homocoupling.[1]

Q3: What is the role of copper(I) iodide (CuI) in suppressing homocoupling?

A3: The primary role of CuI in Stille reactions is often to act as a scavenger for excess phosphine or arsine ligands.[2] Free ligand in the reaction mixture can inhibit the rate-determining transmetalation step. By scavenging the free ligand, CuI accelerates the desired cross-coupling pathway, making it kinetically more favorable compared to the homocoupling side reaction.

Q4: Is there an optimal temperature for minimizing homocoupling?

A4: While there is no universally optimal temperature, lower reaction temperatures generally favor the desired cross-coupling over homocoupling. It is recommended to start at room temperature or slightly above (e.g., 40-50 °C) and only increase the temperature if the reaction is too slow. High temperatures can accelerate both the desired reaction and the undesired homocoupling, often to the detriment of selectivity.

Q5: Does the choice of the non-transferable group on the tin atom matter?

A5: Yes, the non-transferable groups on the tin atom can influence the reactivity of the organostannane. Trimethylstannyl compounds are often more reactive in the transmetalation step than their tributylstannyl counterparts. This can be advantageous in promoting the desired cross-coupling reaction.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the prevention of homocoupling of this compound, based on literature for alkynylstannanes and general Stille coupling principles.

Parameter Condition 1 Expected Outcome (vs. Condition 1) Condition 2 Expected Outcome (vs. Condition 1) Rationale
Ligand PPh₃-AsPh₃Reduced HomocouplingAsPh₃ forms a more stable complex with palladium, disfavoring the oxidative addition of the organostannane.[1]
Additive None-CuI (10-20 mol%)Reduced HomocouplingCuI scavenges free ligand, accelerating the desired transmetalation step.[2]
Temperature 80-100 °C-Room Temp to 50 °CReduced HomocouplingLower temperatures generally improve the selectivity of the cross-coupling reaction over side reactions.
Stannyl Group Tributylstannyl-TrimethylstannylPotentially Faster Cross-CouplingThe smaller methyl groups can lead to a faster transmetalation step.

Experimental Protocols

Optimized Protocol for Stille Coupling of this compound with an Aryl Iodide to Minimize Homocoupling

This protocol is a generalized procedure based on best practices to minimize the homocoupling of this compound.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Triphenylarsine (AsPh₃) (10 mol%)

  • Copper(I) iodide (CuI) (20 mol%)

  • Anhydrous and degassed solvent (e.g., THF or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), triphenylarsine (0.1 mmol), and copper(I) iodide (0.2 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R¹-R²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; R1X [label="R¹-X\n(Aryl Halide)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; R2SnMe3 [label="R²-SnMe₃\n(this compound)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; XSnMe3 [label="X-SnMe₃", shape=house, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" "]; R1X -> OxAdd [label=" "]; OxAdd -> PdII [label=" "]; PdII -> Transmetalation [label=" "]; R2SnMe3 -> Transmetalation [label=" "]; Transmetalation -> PdII_R2 [label=" "]; Transmetalation -> XSnMe3 [label=" "]; PdII_R2 -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } . Caption: The catalytic cycle of the Stille cross-coupling reaction.

// Nodes Start [label="Stille Reaction with\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredPath [label="Desired Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; UndesiredPath [label="Undesired Homocoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="Use AsPh₃ Ligand", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Add CuI Co-catalyst", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Lower Reaction Temperature", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Increased Yield of\nCross-Coupled Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> DesiredPath; Start -> UndesiredPath; UndesiredPath -> Solution1 [label="Inhibits"]; UndesiredPath -> Solution2 [label="Outcompetes"]; UndesiredPath -> Solution3 [label="Reduces Rate"]; Solution1 -> Outcome; Solution2 -> Outcome; Solution3 -> Outcome; } . Caption: Logical workflow for preventing homocoupling.

Experimental_Workflow

References

optimizing catalyst loading for trimethyl(phenylethynyl)tin cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of synthesizing complex organic molecules is the fine-tuning of reaction conditions to maximize yield and minimize impurities. The Stille cross-coupling, a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, is no exception.[1][2][3] Optimizing the amount of palladium catalyst used in the coupling of trimethyl(phenylethynyl)tin with organic electrophiles is critical for achieving efficient, cost-effective, and clean transformations.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges of catalyst loading optimization for this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound? A typical starting point for palladium catalyst loading in Stille cross-coupling reactions is in the range of 1-5 mol%.[4][5][6] For initial screening experiments, beginning with 2-3 mol% is often a reasonable starting point to ensure the reaction proceeds while avoiding excessive catalyst use.[5]

Q2: My reaction is slow or shows low conversion. Should I just increase the catalyst loading? Not necessarily. While insufficient catalyst can lead to a sluggish reaction, other factors should be investigated first. Consider increasing the reaction temperature, verifying the quality and purity of your reagents and solvents, and ensuring your ligand choice is appropriate for the substrate.[7][8][9] If these factors are optimized and the reaction remains slow, a modest, incremental increase in catalyst loading may be beneficial.[9]

Q3: What are the negative effects of excessively high catalyst loading? Using too much catalyst can be detrimental. It not only increases costs but can also lead to the formation of side products, such as from the homocoupling of the organotin reagent.[2][5] Excessively high concentrations can also promote catalyst decomposition, often observed as the formation of palladium black, which reduces catalytic activity and complicates product purification.[5][6]

Q4: How can I tell if my catalyst is deactivating? The most common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[6] This signifies that the active Pd(0) species has agglomerated and fallen out of solution, rendering it inactive.[6] Other signs include a reaction that starts but does not proceed to completion or the presence of significant starting material even after prolonged reaction times. Catalyst deactivation can be caused by exposure to oxygen, impurities in the reagents, or excessively high temperatures.[6][10]

Q5: How do I remove the tin byproducts after the reaction is complete? The removal of stoichiometric tin byproducts is a common challenge in Stille couplings.[10] A highly effective method involves an aqueous workup with potassium fluoride (KF).[7][10] Stirring the organic solution with a saturated aqueous KF solution precipitates the tin byproducts as insoluble tin fluorides, which can then be easily removed by filtration through a pad of Celite.[2][7][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the this compound cross-coupling reaction.

Problem: Low or No Product Yield
Potential CauseTroubleshooting Steps
Inactive or Decomposed Catalyst The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[5][7][10] Use a fresh, high-quality catalyst or consider a more robust, air-stable precatalyst. The formation of palladium black is a visual sign of decomposition.[6]
Insufficient Catalyst Loading If you started with a very low loading (<1 mol%), it might be insufficient to drive the reaction. Incrementally increase the catalyst loading to a baseline of 2-5 mol% to see if conversion improves.[6][9]
Suboptimal Ligand The ligand stabilizes the catalyst and influences its reactivity. For challenging or sterically hindered substrates, standard ligands like PPh₃ may be insufficient. Consider screening more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands), which can improve catalytic activity.[7][11]
Inappropriate Reaction Temperature The reaction may be too cold for the oxidative addition step to occur efficiently. Carefully increase the reaction temperature in 10-20 °C increments. Be aware that excessively high temperatures can cause reagent or catalyst decomposition.[7][10]
Reagent Impurity Impurities in the this compound, organic electrophile, or solvent can act as catalyst poisons.[8] Ensure all reagents are pure and that solvents are anhydrous and of high quality.[9]
Problem: Significant Formation of Side Products
Potential CauseTroubleshooting Steps
Homocoupling of Organotin Reagent This side reaction, which forms a dimer of the phenylethynyl group, is often promoted by the presence of oxygen or high catalyst concentrations.[2][10] Rigorously degas all solvents and maintain a strict inert atmosphere.[10] Try reducing the catalyst loading, as this can disfavor the bimolecular homocoupling pathway.[5]
Protodestannylation This involves the cleavage of the carbon-tin bond by a proton source, leading to the formation of phenylacetylene. Ensure you are using anhydrous solvents and reagents. If the reaction conditions are acidic or involve protic additives, this side reaction may be more prevalent.

Data on Catalyst Loading Optimization

Optimizing catalyst loading is a balance between reaction time, yield, and cost. The following table summarizes illustrative data on how catalyst concentration can impact reaction outcomes.

CatalystCatalyst Loading (mol%)Coupling PartnerSolventTemperature (°C)Time (h)Yield (%)Reference
SiO₂-H₃BO₃0.5Aryl AmineNeat90864[12]
SiO₂-H₃BO₃1.0Aryl AmineNeat90571[12]
SiO₂-H₃BO₃1.5Aryl AmineNeat90378[12]
SiO₂-H₃BO₃2.0Aryl AmineNeat90183[12]
SiO₂-H₃BO₃2.5Aryl AmineNeat900.595[12]
Pd(OAc)₂2.5Aryl HalideIonic Liquid90-13016High[13]
Pd(PPh₃)₄5.0Aryl BromideToluene80-110--[7][10]

Note: The SiO₂-H₃BO₃ catalyzed reaction is for a different transformation but is included to illustrate the general trend of how increasing catalyst loading can significantly decrease reaction time and increase yield up to an optimal point.[12]

Visualizing the Process

Catalytic Cycle and Troubleshooting Workflows

Understanding the underlying mechanism and having a logical troubleshooting plan are crucial for success.

Stille_Catalytic_Cycle pd0 Pd(0) Catalyst pdiix R¹-Pd(II)-X Complex pd0->pdiix Oxidative Addition pdiir R¹-Pd(II)-R² Complex pdiix->pdiir Transmetalation byproduct X-SnMe₃ pdiix->byproduct pdiir->pd0 Reductive Elimination product R¹-R² Product pdiir->product reagent1 R¹-X (Organic Halide) reagent1->pdiix reagent2 R²-SnMe₃ (this compound) reagent2->pdiix

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is Catalyst Active? (No Pd Black, Inert Atmosphere) start->check_catalyst check_catalyst->start No, Fix & Retry check_conditions Are Conditions Optimal? (Temp, Solvent, Ligand) check_catalyst->check_conditions Yes check_conditions->start No, Optimize & Retry check_reagents Are Reagents Pure? check_conditions->check_reagents Yes check_reagents->start No, Purify & Retry increase_loading Incrementally Increase Catalyst Loading (e.g., 2% -> 4%) check_reagents->increase_loading Yes success Reaction Successful increase_loading->success

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

General Protocol for this compound Stille Coupling

This protocol describes a general procedure. The specific conditions, especially temperature and reaction time, may require optimization for different substrates.

Materials:

  • Aryl halide or triflate (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF, 5-10 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Work-up: Transfer the solution to a separatory funnel. Wash with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate should form. Filter the entire mixture through a pad of Celite, washing the pad with the organic solvent. Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.

Protocol for Catalyst Loading Optimization

To find the optimal catalyst loading, a series of parallel reactions should be performed where the concentration of the catalyst is systematically varied.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide, this compound, and palladium catalyst/ligand in the chosen anhydrous, degassed solvent. This ensures accurate dispensing of small quantities.

  • Reaction Assembly: In an inert atmosphere glovebox or using Schlenk techniques, add the appropriate volume of the aryl halide and organotin stock solutions to a series of labeled reaction vials.

  • Catalyst Variation: Add varying amounts of the catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%).

  • Add additional solvent to bring all reactions to the same final concentration.

  • Reaction Execution: Seal the vials and place them in a preheated reaction block or oil bath. Stir at a constant temperature for a set period.

  • Analysis: After the allotted time, quench a small aliquot from each reaction and analyze by GC-MS or LC-MS to determine the conversion and yield for each catalyst loading. This will identify the lowest catalyst concentration that provides the optimal yield in a reasonable timeframe.

Optimization_Logic start Goal: Optimize Catalyst Loading initial_screen Run Initial Screen (e.g., 2 mol% Pd) start->initial_screen evaluate Evaluate Yield & Purity initial_screen->evaluate high_yield Yield > 90%? evaluate->high_yield low_yield Yield < 70%? evaluate->low_yield high_yield->evaluate No reduce_loading Systematically Reduce Loading (e.g., 1%, 0.5%) high_yield->reduce_loading Yes low_yield->evaluate No increase_loading Systematically Increase Loading (e.g., 3%, 5%) low_yield->increase_loading Yes optimal Optimal Loading Found reduce_loading->optimal increase_loading->optimal

Caption: Logical workflow for optimizing catalyst loading.

References

Technical Support Center: Purification of Products from Reactions Involving Trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of reaction products involving trimethyl(phenylethynyl)tin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in a reaction involving this compound?

When using this compound, particularly in Stille cross-coupling reactions, the main impurities to anticipate are:

  • Trimethyltin halides (e.g., Me₃SnCl, Me₃SnBr): These are the most common byproducts formed from the tin reagent.[1][2]

  • Unreacted this compound: Incomplete reactions will leave residual starting material.

  • Hexamethylditin: This can be present as an impurity in the starting material or formed as a byproduct.[1]

  • Homocoupled products: The reaction may produce dimers of the phenylethynyl group or the coupling partner.[1][3]

  • Palladium catalyst residues: The palladium catalyst used in the coupling reaction will remain in the crude product.[1]

Q2: What are the most effective methods for removing trimethyltin byproducts?

Several methods are highly effective for removing organotin impurities. The choice of method often depends on the scale of the reaction and the nature of the desired product. The most common techniques include:

  • Aqueous Potassium Fluoride (KF) Wash: This is a widely used and effective method where the crude reaction mixture is washed with a saturated aqueous solution of KF. This converts the organotin byproducts into insoluble and easily filterable polymeric tin fluorides.[3][4][5][6]

  • Chromatography: Column chromatography is a standard and effective technique. Using silica gel or basic alumina can separate the desired product from tin residues. The effectiveness can be enhanced by pre-treating the silica gel with a base like triethylamine or by using a stationary phase composed of silica gel and potassium carbonate.[3][5][6]

  • Celite Filtration: If a precipitate forms during the aqueous KF wash, which can sometimes trap the product, filtering the entire mixture through a pad of Celite can effectively remove the solid tin fluoride.[6]

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can help in selectively extracting the organotin compounds into the aqueous phase.[6]

Q3: My product is a solid. What is the best way to purify it from organotin contaminants?

For solid products, recrystallization is often a very effective purification step. After an initial purification to remove the bulk of the tin byproducts (e.g., via an aqueous KF wash), recrystallization from a suitable solvent can significantly reduce the remaining tin contamination.[1] Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can also be beneficial.[6]

Q4: Can I minimize the formation of organotin byproducts from the start?

While byproduct formation is inherent to the reaction, its impact can be minimized by employing strategies that use catalytic amounts of the tin reagent. Methodologies involving in situ recycling of the organotin reagent can significantly reduce the amount of tin waste generated.[4][7][8]

Troubleshooting Guides

Problem 1: Low Yield After Purification

Low recovery of the desired product after purification is a common issue. The following troubleshooting steps can help identify and resolve the cause:

Potential Cause Troubleshooting Suggestion
Product lost during aqueous KF wash An insoluble precipitate of trimethyltin fluoride can form at the interface of the organic and aqueous layers, potentially trapping the product. If this occurs, filter the entire mixture through a pad of Celite to recover the product from the precipitate.[6]
Incomplete reaction Before starting the purification, ensure the reaction has gone to completion using techniques like TLC or GC-MS. Purifying a mixture with a large amount of starting material can lead to apparent low yields of the product.[1]
Product degradation on silica gel If the product is sensitive to acid, it may degrade on standard silica gel. In such cases, use a deactivated stationary phase, such as silica gel treated with triethylamine, or opt for basic alumina.[3][6]
Problem 2: Persistent Tin Residues in the Final Product

Even after purification, trace amounts of organotin compounds may remain. The following strategies can help in removing these persistent impurities:

Potential Cause Troubleshooting Suggestion
Co-elution of tin compounds with the product During column chromatography, tin byproducts might have similar polarity to the desired product. Adding 1-2% triethylamine to the eluent can help in retaining the tin byproducts on the silica gel, allowing for better separation.[1] Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[5][6]
Inefficient KF wash Ensure vigorous shaking of the separatory funnel for at least one minute during each KF wash to maximize the precipitation of tin fluorides.[6] Performing multiple washes (2-3 times) is recommended.[6]
Hydrolysis of this compound This compound can be susceptible to hydrolysis. Ensure anhydrous reaction conditions to minimize the formation of trimethyltin hydroxide, which can complicate purification.

Experimental Protocols

Protocol 1: Purification via Aqueous Potassium Fluoride (KF) Wash

This protocol describes a standard workup procedure for removing trimethyltin byproducts.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the funnel vigorously for at least one minute during each wash.[6]

  • Precipitate Removal: A white precipitate of trimethyltin fluoride (Me₃SnF) may form. If so, filter the entire mixture through a pad of Celite®.[6]

  • Final Washes: Return the organic filtrate to the separatory funnel, wash with brine, and then dry over an anhydrous salt such as Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).

Protocol 2: Chromatographic Purification using K₂CO₃/Silica Gel

This method is highly effective for removing trace amounts of organotin impurities.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (w/w).[5][6]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is generally not required.[6]

  • Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica gel stationary phase using a suitable eluent.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities. This method has been shown to reduce organotin impurity levels to below 15 ppm.[5][6]

Data Presentation

Purification Method Typical Efficiency in Tin Removal Reference
Aqueous KF WashForms insoluble polymeric tin fluorides, easily removed by filtration.[4]
10% KF / 90% Silica Gel ChromatographyCan reduce organotin impurities to less than 30 ppm.[5]
10% K₂CO₃ / 90% Silica Gel ChromatographyCan reduce organotin impurities to less than 15 ppm.[5][6]
Basic Alumina or Silica Gel with ~2-5% TriethylamineEffectively removes organotin byproducts.[3][6]

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Mixture Crude Reaction Mixture (Product + Me3SnX + Catalyst) Aqueous_Workup Aqueous KF Wash Reaction_Mixture->Aqueous_Workup Filtration Celite Filtration (if precipitate forms) Aqueous_Workup->Filtration Precipitate? Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction No Precipitate Filtration->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography (e.g., K2CO3/Silica) Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General workflow for the purification of products from a Stille coupling reaction.

Troubleshooting_Low_Yield Start Low Product Yield After Purification Check_Completion Was the reaction complete before workup? Start->Check_Completion Check_Precipitate Did a precipitate form during KF wash? Check_Completion->Check_Precipitate Yes Incomplete_Reaction Optimize reaction conditions (time, temp, reagents). Check_Completion->Incomplete_Reaction No Check_Stability Is the product stable to silica gel? Check_Precipitate->Check_Stability No Precipitate_Loss Filter through Celite to recover trapped product. Check_Precipitate->Precipitate_Loss Yes Degradation Use deactivated silica (e.g., with NEt3) or alumina. Check_Stability->Degradation No End Yield Improved Check_Stability->End Yes Incomplete_Reaction->End Precipitate_Loss->End Degradation->End

Caption: Troubleshooting logic for addressing low product yield after purification.

References

side reactions of trimethyl(phenylethynyl)tin with common functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl(phenylethynyl)tin. The information is designed to help you anticipate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Stille coupling reaction with this compound is giving a significant amount of a byproduct with a mass corresponding to a dimer of the phenylethynyl group. What is happening and how can I prevent it?

Answer:

You are likely observing homocoupling of the this compound reagent, a common side reaction in Stille couplings.[1][2] This occurs when two molecules of the organostannane couple to form 1,4-diphenylbuta-1,3-diyne. This side reaction can be promoted by the palladium catalyst, especially in the presence of oxygen or other oxidants.

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can promote the oxidative homocoupling of the organostannane.

  • Optimize Catalyst and Ligands:

    • The choice of palladium catalyst and ligands can significantly impact the extent of homocoupling. Sterically hindered and electron-rich phosphine ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.[3][4]

    • Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) precursor such as Pd(OAc)₂ with a phosphine ligand is standard. The ligand-to-palladium ratio can also be optimized.

  • Use of Additives:

    • Copper(I) Iodide (CuI): The addition of stoichiometric or sub-stoichiometric amounts of CuI is a widely used strategy to suppress homocoupling and accelerate the desired cross-coupling reaction.[2] The exact mechanism is debated but may involve a more rapid transmetalation with an organocopper intermediate.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

2. I am trying to couple this compound with a substrate containing an acidic proton (e.g., alcohol, terminal alkyne, or carboxylic acid), and I am getting low yields of the desired product along with the formation of phenylacetylene. What is the issue?

Answer:

The this compound is likely undergoing protodestannylation (also known as protodemetalation). The tin-carbon bond is susceptible to cleavage by acidic protons, leading to the formation of phenylacetylene and trimethyltin hydroxide or other salts. This is a significant side reaction when acidic functional groups are present in the reaction mixture.

Troubleshooting Steps:

  • Protect Acidic Functional Groups: The most effective way to prevent protodestannylation is to protect any acidic functional groups on your substrate before the coupling reaction. For example, alcohols can be protected as silyl ethers, and carboxylic acids as esters.

  • Use a Non-Protic Solvent and a Mild Base: Ensure your reaction is carried out under strictly anhydrous conditions. The use of a non-protic solvent (e.g., THF, dioxane, toluene) is crucial. Adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can help to neutralize any trace amounts of acid.

  • Purify Starting Materials: Ensure that your starting materials and solvents are free from acidic impurities.

3. I am concerned about the compatibility of this compound with electrophilic functional groups like aldehydes, ketones, or nitro groups on my substrate. Will these groups cause side reactions?

Answer:

Organotin reagents like this compound are generally known for their good functional group tolerance, which is a key advantage of the Stille reaction.[4] However, direct, uncatalyzed reactions with highly electrophilic centers can occur under certain conditions.

  • Aldehydes and Ketones: While generally compatible, under Lewis acidic conditions or at elevated temperatures, there is a possibility of the alkynyl group adding to the carbonyl carbon.[5] In the context of a palladium-catalyzed Stille coupling, the desired cross-coupling reaction is typically much faster, and side reactions with carbonyls are not commonly reported as a major issue under standard Stille conditions. To be cautious, running the reaction at lower temperatures and ensuring neutral or slightly basic conditions is advisable.

  • Nitro Groups: The nitro group is generally considered compatible with Stille coupling conditions.[4] Palladium catalysts are tolerant to the nitro functionality. There is no direct reaction expected between the this compound and a nitro group under typical Stille conditions.

  • Cyano Groups: The cyano (nitrile) group is also well-tolerated in Stille coupling reactions.

General Recommendations:

To minimize the risk of side reactions with any functional group, it is always best to perform the reaction at the lowest temperature that allows for a reasonable reaction rate and to carefully control the reaction conditions (inert atmosphere, pure reagents, and appropriate solvent).

Data Presentation

Table 1: Influence of Additives on Homocoupling in Stille Coupling

AdditiveEffect on HomocouplingEffect on Cross-Coupling RateTypical ConditionsReference
None Can be significant, especially in the presence of oxidantsBaselineStandard Stille conditions[1][2]
Copper(I) Iodide (CuI) Significantly suppressedOften accelerated0.1 - 1.0 equivalents[2]
Fluoride Ions (e.g., CsF) Can facilitate removal of tin byproducts; may also accelerate cross-couplingCan accelerate the reactionStoichiometric amounts[2]

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with this compound to Minimize Homocoupling

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide/triflate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (0.2 equiv).

  • Reagent Addition: Add this compound (1.1-1.2 equiv) followed by a degassed, anhydrous, non-protic solvent (e.g., THF, dioxane, or toluene) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, substrate-dependent) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tin fluorides. Filter the mixture through a pad of celite and then perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Stille_Coupling_Side_Reactions cluster_stille Stille Cross-Coupling Cycle cluster_side Side Reactions pd0 Pd(0)L_n oa_complex R¹-Pd(II)L_n-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L_n-C≡CPh oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-C≡CPh trans_complex->product tin_byproduct Me₃Sn-X trans_complex->tin_byproduct r1x R¹-X (Aryl/Vinyl Halide) r1x->oa_complex stannane Me₃Sn-C≡CPh (this compound) stannane->trans_complex homocoupling_product Ph-C≡C-C≡C-Ph (Homocoupling Product) stannane->homocoupling_product Pd(0) or Pd(II) mediated protodestannylation_product Ph-C≡CH (Phenylacetylene) stannane->protodestannylation_product Protonolysis acid H⁺ (Acidic Proton) acid->protodestannylation_product

Caption: Catalytic cycle of the Stille cross-coupling and major side reactions.

Troubleshooting_Logic start Low Yield or Byproduct Formation check_byproduct Identify Byproduct(s) (e.g., via GC-MS, NMR) start->check_byproduct homocoupling Homocoupling Product (Ph-C≡C-C≡C-Ph) check_byproduct->homocoupling destannylation Protodestannylation Product (Ph-C≡CH) check_byproduct->destannylation other Other Issues check_byproduct->other solution_homo Troubleshoot Homocoupling: - Ensure inert atmosphere - Add CuI - Optimize ligand/catalyst homocoupling->solution_homo Yes solution_destan Troubleshoot Protodestannylation: - Protect acidic protons - Use anhydrous solvent - Add non-nucleophilic base destannylation->solution_destan Yes solution_other General Troubleshooting: - Check reagent purity - Optimize temperature - Verify catalyst activity other->solution_other Yes

Caption: Troubleshooting workflow for side reactions of this compound.

References

improving the stability of trimethyl(phenylethynyl)tin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the stability of trimethyl(phenylethynyl)tin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound is primarily sensitive to moisture, air, and acidic conditions. Exposure to these can lead to degradation, affecting reaction yields and reproducibility. The choice of solvent also plays a crucial role in its long-term stability.

Q2: What is the recommended way to store solid this compound?

A2: Solid this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1] The container should be tightly sealed.

Q3: How should I prepare a stock solution of this compound?

A3: To ensure the stability of your stock solution, it is critical to use anhydrous solvents and prepare the solution under an inert atmosphere. For a detailed procedure, please refer to the Experimental Protocols section.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: It is generally not recommended to use protic solvents with this compound.[2][3][4][5][6][7] Protic solvents can serve as a proton source, leading to protodestannylation, a major degradation pathway. Aprotic solvents are preferred.

Q5: Are there any known stabilizers for this compound solutions?

A5: Currently, there are no commercially available stabilizers specifically for this compound solutions in a laboratory setting. The most effective way to ensure stability is to strictly adhere to proper handling and storage procedures, such as using anhydrous solvents and an inert atmosphere.

Troubleshooting Guides

Issue 1: Low or No Yield in Stille Coupling Reaction

Possible Cause: Degradation of the this compound reagent.

Troubleshooting Steps:

  • Verify Reagent Quality: Before use, check the appearance of the solid reagent. It should be a white to off-white solid. Discoloration may indicate decomposition.

  • Check Solution Integrity: If using a stock solution, it is advisable to check its integrity, especially if it has been stored for an extended period. This can be done by taking a small aliquot, removing the solvent, and analyzing the residue by ¹H NMR.

  • Solvent and Atmosphere Control: Ensure that anhydrous solvents and stringent inert atmosphere techniques were used throughout the reaction setup. Oxygen can promote homocoupling and other side reactions.[8]

  • Avoid Acidic Conditions: Ensure that no acidic impurities are present in the reaction mixture, as this can cause rapid protodestannylation of the organostannane.

Issue 2: Presence of Unexpected Byproducts

Possible Cause: Decomposition of this compound during the reaction or workup.

Troubleshooting Steps:

  • Identify Byproducts: Analyze the crude reaction mixture by ¹H NMR or GC-MS to identify the byproducts. Common degradation products include phenylacetylene (from protodestannylation) and hexamethyldistannoxane (from hydrolysis).

  • Purification Strategy: If tin-containing byproducts are present, they can often be removed by washing the organic layer with an aqueous solution of potassium fluoride (KF). This converts the tin byproducts into insoluble trimethyltin fluoride, which can be filtered off.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times at elevated temperatures, which can lead to thermal decomposition.

Data Presentation

Table 1: Qualitative Stability of this compound in Common Laboratory Solvents

Solvent TypeExamplesStabilityRationale
Aprotic Nonpolar Toluene, HexaneGoodLow reactivity and lack of acidic protons minimize degradation pathways.
Aprotic Ethereal Tetrahydrofuran (THF), DioxaneModerateGenerally good, but peroxides in aged THF can potentially lead to oxidation. Use freshly distilled or inhibitor-free solvents.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to PoorHigher polarity may facilitate decomposition. These solvents are also more challenging to keep completely anhydrous.
Protic Methanol, Ethanol, WaterPoorThe presence of acidic protons leads to rapid protodestannylation.[2][3][4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of this compound

Objective: To prepare a stock solution of this compound with minimal degradation.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., Toluene or THF, freshly distilled or from a solvent purification system)

  • Schlenk flask or oven-dried vial with a septum

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Dry the glassware (Schlenk flask or vial) in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Weigh the desired amount of this compound directly into the dried flask under a blanket of inert gas.

  • Add the required volume of anhydrous solvent via a syringe.

  • Gently swirl the flask to dissolve the solid.

  • Store the solution under an inert atmosphere in a sealed container, wrapped in parafilm, and stored in a cool, dark place.

Protocol 2: Monitoring Solution Stability by ¹H NMR Spectroscopy

Objective: To assess the purity and detect degradation of a this compound solution.

Materials:

  • Stock solution of this compound

  • Deuterated solvent (e.g., C₆D₆ or CDCl₃)

  • NMR tube with a cap

  • Inert gas supply

Procedure:

  • Under an inert atmosphere, transfer a small aliquot (e.g., 0.1 mL) of the stock solution to a clean, dry vial.

  • Remove the solvent under a gentle stream of inert gas or under high vacuum.

  • Dissolve the residue in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Analysis:

    • Fresh Sample: A pure sample of this compound in CDCl₃ will show a sharp singlet for the trimethyltin protons around 0.3 ppm and multiplets for the phenyl protons between 7.2 and 7.5 ppm.

    • Degraded Sample: Look for the appearance of new signals. A singlet at approximately 3.06 ppm in CDCl₃ may indicate the formation of phenylacetylene due to protodestannylation.[9] The presence of a singlet around 0.2 ppm could suggest the formation of hexamethyldistannoxane, a common hydrolysis product.

Visualizations

degradation_pathways main This compound protodestannylation Protodestannylation main->protodestannylation hydrolysis_oxidation Hydrolysis / Oxidation main->hydrolysis_oxidation protic Protic Solvents (H₂O, ROH) Acidic Impurities protic->protodestannylation air Air (O₂) Moisture (H₂O) air->hydrolysis_oxidation phenylacetylene Phenylacetylene protodestannylation->phenylacetylene trimethyltin_salt Trimethyltin Hydroxide/Alkoxide protodestannylation->trimethyltin_salt hexamethyldistannoxane Hexamethyldistannoxane hydrolysis_oxidation->hexamethyldistannoxane

Caption: Major degradation pathways of this compound.

troubleshooting_workflow decision decision start Start: Low/No Reaction Yield check_reagent Check solid reagent appearance start->check_reagent end_success Resolution: Improved Yield end_fail Further Investigation Needed is_reagent_ok Reagent looks good? check_reagent->is_reagent_ok is_reagent_ok->end_fail No (Procure new reagent) check_solution Analyze stock solution by ¹H NMR is_reagent_ok->check_solution Yes is_solution_ok Solution is pure? check_solution->is_solution_ok is_solution_ok->end_fail No (Prepare fresh solution) check_conditions Verify anhydrous conditions and inert atmosphere is_solution_ok->check_conditions Yes conditions_ok Conditions were optimal? check_conditions->conditions_ok conditions_ok->end_fail No (Improve experimental setup) check_acidity Check for acidic impurities conditions_ok->check_acidity Yes acidity_ok Reaction is non-acidic? check_acidity->acidity_ok acidity_ok->end_success Yes (Re-run reaction carefully) acidity_ok->end_fail No (Purify reagents/solvents)

Caption: Troubleshooting workflow for a failed Stille coupling reaction.

References

Technical Support Center: Workup Procedures for Quenching Trimethyl(phenylethynyl)tin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trimethyl(phenylethynyl)tin, particularly in the context of Stille coupling reactions. The focus is on effective quenching and purification strategies to remove toxic organotin byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Question: I've performed an aqueous workup with potassium fluoride (KF), but I'm still observing tin byproducts in my NMR spectrum. What went wrong?

Answer:

Several factors can lead to the incomplete removal of trimethyltin byproducts using a KF wash. Consider the following possibilities:

  • Insufficient Stirring or Contact Time: For the precipitation of trimethyltin fluoride to be effective, vigorous stirring of the biphasic mixture is crucial. A contact time of at least one hour is recommended to ensure the reaction goes to completion.[1]

  • Inadequate Amount of KF: Ensure that a saturated aqueous solution of KF is used, and that it is in stoichiometric excess relative to the amount of this compound used in the reaction.

  • Formation of a Precipitate at the Interface: A solid precipitate of trimethyltin fluoride can form at the interface between the organic and aqueous layers, which can trap the desired product or prevent efficient separation. If this occurs, filtration of the entire mixture through a pad of Celite is recommended.[2]

  • Nature of the Tin Byproduct: If your reaction has unreacted starting material or other tin species like hexamethylditin, a simple KF wash might not be sufficient. Pre-treatment with iodine (I₂) can convert these species to trimethyltin iodide, which is more readily converted to the insoluble fluoride.[2]

Question: My desired product is water-sensitive. Are there non-aqueous methods for removing trimethyltin byproducts?

Answer:

Yes, several non-aqueous workup procedures can be employed to remove tin residues:

  • Flash Chromatography with Triethylamine: A common and effective method is to filter the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine. This can efficiently remove tin byproducts without the need for an aqueous wash.[2]

  • Modified Silica Gel Chromatography: Using a stationary phase composed of 10% w/w anhydrous potassium carbonate and silica gel for column chromatography has been shown to reduce organotin impurities to very low levels (~15 ppm).[1]

  • Treatment with Aluminum or Base: Byproducts can be treated with trimethylaluminum (AlMe₃) to form the nonpolar trimethyltin hydride or with sodium hydroxide (NaOH) to generate the more polar trimethyltin hydroxide, which may aid in separation by chromatography.[3]

Question: I am experiencing a significant loss of my product after the workup procedure. What could be the cause?

Answer:

Product loss during workup can be attributed to several factors:

  • Adsorption onto Precipitated Tin Fluoride or Celite: The desired product may adsorb onto the solid trimethyltin fluoride precipitate or the Celite used for filtration. To mitigate this, ensure the filter cake is thoroughly washed with the organic solvent used for the extraction to recover any adsorbed product.

  • Product Instability on Silica Gel: If you are using column chromatography, your product may be unstable on silica gel or bind irreversibly. In such cases, deactivating the silica gel with triethylamine in the eluent is recommended. Alternatively, a less acidic stationary phase like alumina can be used.

Frequently Asked Questions (FAQs)

Q1: What are the primary tin byproducts in a reaction with this compound?

The primary tin byproduct is typically a trimethyltin halide (e.g., trimethyltin chloride, bromide, or iodide), depending on the halide partner in a Stille coupling. Unreacted this compound and hexamethylditin can also be present. These byproducts are toxic and must be removed.

Q2: Why is it crucial to remove organotin byproducts?

Organotin compounds, including trimethyltin derivatives, are highly toxic.[4] They can affect the central nervous system and cause skin and eye irritation.[4] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often necessary to avoid interference with subsequent reactions or biological assays.

Q3: How does the potassium fluoride (KF) wash work?

The KF wash is a widely used method for removing organotin halides. The fluoride ions react with the tin byproduct (e.g., trimethyltin chloride) to form the corresponding organotin fluoride (trimethyltin fluoride). Trimethyltin fluoride is a solid with a high melting point (decomposes at ~375 °C), making it insoluble in common organic solvents and thus easily removable by filtration.[5][6]

Q4: What are tin scavengers and are they effective for trimethyltin removal?

Tin scavengers are solid-supported reagents, often based on silica, that are functionalized with groups that selectively bind to organotin compounds. The crude reaction mixture is stirred with the scavenger, which chelates the tin byproducts. The scavenger is then removed by simple filtration. This method avoids aqueous workups and can be very efficient. While many commercial scavengers are optimized for tributyltin, they can also be effective for trimethyltin removal.

Data Presentation

Table 1: Comparison of Common Methods for Removing Trimethyltin Byproducts

MethodPrincipleAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble trimethyltin fluoride.[6]Cost-effective and generally efficient.[6]Can lead to product loss through adsorption; not suitable for water-sensitive compounds.
Flash Chromatography with Triethylamine Adsorption of polar tin byproducts on silica.[2]Non-aqueous; relatively fast.[2]May require a large volume of solvent; product may be unstable on silica.
Chromatography on K₂CO₃/Silica Enhanced adsorption of tin species on a basic stationary phase.[1]Highly effective at reducing tin to low levels (~15 ppm).[1]Requires preparation of the mixed stationary phase.
Tin Scavengers Selective binding of tin compounds to a solid support.High efficiency; avoids aqueous workup.Can be more expensive than other methods.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Shake the funnel vigorously for at least 1 minute. Allow the layers to separate. Repeat the wash 2-3 times.[2]

  • Precipitate Removal (if necessary): If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite. Wash the Celite pad thoroughly with the organic solvent.[2]

  • Brine Wash and Drying: Wash the organic phase once with brine, then dry it over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by chromatography if necessary.

Protocol 2: Flash Chromatography with Triethylamine

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Silica Plug Preparation: Prepare a short plug of silica gel in a fritted funnel or a column.

  • Elution: Dissolve the crude product in a minimal amount of the desired eluent (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine.

  • Purification: Pass the dissolved crude product through the silica plug, eluting with the triethylamine-containing solvent system. Collect the fractions containing the product and combine them.[2]

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Stille Coupling Reaction (this compound + Aryl Halide) B Quenching & Dilution A->B Reaction Completion C Tin Byproduct Removal (e.g., KF Wash or Chromatography) B->C D Extraction & Washing C->D E Drying & Concentration D->E F Column Chromatography (if necessary) E->F G Final Product F->G

Caption: General experimental workflow for a Stille coupling reaction.

Workup Procedure Selection

G decision decision proc proc start Crude Reaction Mixture q1 Is the product water-sensitive? start->q1 p1 Aqueous KF Wash q1->p1 No p2 Flash Chromatography with Triethylamine q1->p2 Yes q2 Is tin still present after KF wash? p1->q2 end_node Purified Product p2->end_node p3 Column Chromatography q2->p3 Yes q2->end_node No p3->end_node

Caption: Decision tree for selecting an appropriate workup procedure.

References

degradation pathways of trimethyl(phenylethynyl)tin during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using trimethyl(phenylethynyl)tin in catalytic reactions. It provides troubleshooting advice and answers to frequently asked questions regarding its stability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organotin reagent with the chemical formula C₆H₅C≡CSn(CH₃)₃. It is primarily used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to transfer the 'phenylethynyl' group to an organic halide or triflate. This reaction is a fundamental method for forming carbon-carbon bonds, making the reagent a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science research.

Q2: What are the main degradation pathways for this compound during a catalytic reaction?

During catalysis, especially in palladium-catalyzed cross-coupling reactions, this compound can degrade through two primary pathways:

  • Protodestannylation: This involves the cleavage of the carbon-tin bond by a proton source (e.g., water, acidic impurities) to produce phenylacetylene and a trimethyltin byproduct.

  • Homocoupling: This is a common side reaction where two molecules of the organostannane reagent couple to form 1,4-diphenylbuta-1,3-diyne. This can be mediated by the palladium catalyst.

Q3: What are the common byproducts I should look for when using this reagent?

The most common byproducts originating from the degradation of this compound are:

  • Phenylacetylene: Formed via protodestannylation.

  • 1,4-Diphenylbuta-1,3-diyne: The result of homocoupling.

  • Trimethyltin halides (e.g., Me₃SnCl, Me₃SnBr): Formed as a byproduct of the main Stille coupling reaction and also during degradation. These tin byproducts are toxic and require specific workup procedures for removal.

Q4: How can I minimize the formation of the homocoupled byproduct, 1,4-diphenylbuta-1,3-diyne?

The formation of the homocoupled dimer is a significant competitive side reaction. Its prevalence is influenced by several factors. To minimize it, consider the following:

  • Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or generate it in situ efficiently. The mechanism of homocoupling is often thought to involve reaction with the Pd(II) precatalyst before the main catalytic cycle begins.

  • Ligand Selection: The choice of ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.

  • Reaction Temperature: Carefully control the temperature. Sometimes lower temperatures can favor the desired cross-coupling reaction.

  • Solvent: The polarity and coordinating ability of the solvent can impact the reaction pathway.

  • Additives: The presence of additives like copper(I) salts can sometimes suppress homocoupling and accelerate the desired reaction.

Q5: Is this compound sensitive to air and moisture?

Yes. While organostannanes are generally more stable than many other organometallic reagents, this compound is sensitive to moisture, which can lead to protodestannylation. The catalytic reaction itself is often sensitive to air (oxygen), which can deactivate the palladium catalyst. Therefore, it is crucial to handle the reagent and set up reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low yield of desired cross-coupled product. 1. Catalyst deactivation. 2. Degradation of this compound via protodestannylation. 3. Competing homocoupling reaction.1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). Use freshly degassed, anhydrous solvents. 2. Use high-purity, dry solvents and reagents. Avoid any acidic conditions. 3. Optimize reaction conditions (catalyst, ligand, temperature) to favor cross-coupling. See FAQ Q4.
Significant amount of phenylacetylene detected in the reaction mixture. Presence of a proton source (e.g., water, alcohol, acidic impurities) leading to protodestannylation.1. Use rigorously dried glassware (flame-dried or oven-dried). 2. Use anhydrous grade solvents that have been sparged with an inert gas. 3. Purify co-reagents to remove any acidic impurities.
Major byproduct is 1,4-diphenylbuta-1,3-diyne. Reaction conditions favor the homocoupling of the organostannane.1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands. For example, catalysts with bulky phosphine ligands can sometimes suppress side reactions. 3. Change the solvent. Non-polar solvents like toluene or dioxane are common.
Difficulty removing tin byproducts from the final product. Trimethyltin halides and oxides are often persistent in the crude product.1. During workup, wash the organic phase with an aqueous solution of potassium fluoride (KF). This precipitates insoluble trimethyltin fluoride, which can be removed by filtration through Celite.[1] 2. Perform column chromatography on silica gel. Sometimes, doping the eluent with a small amount of triethylamine (~1-2%) can help remove tin residues.[2]

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical Stille coupling reaction involving an alkynylstannane. Note: This data is representative and actual results will vary based on specific substrates.

Catalyst Ligand Solvent Temp (°C) Desired Product Yield (%) Homocoupling Byproduct (%)
Pd₂(dba)₃PPh₃Toluene1007520
Pd(PPh₃)₄-Toluene1008510
Pd₂(dba)₃XPhosDioxane8092<5
PdCl₂(PPh₃)₂-DMF1106035

Degradation Pathway Diagrams

degradation_pathways reagent This compound protodest Protodestannylation reagent->protodest + H⁺ homocoupl Homocoupling reagent->homocoupl [Pd] cat. stille Stille Cross-Coupling (Desired Pathway) reagent->stille [Pd] cat., R-X phenylacetylene Phenylacetylene protodest->phenylacetylene dimer 1,4-Diphenylbuta-1,3-diyne homocoupl->dimer product Desired Product stille->product

Caption: Major reaction pathways for this compound in catalysis.

homocoupling_mechanism cluster_pathA Pathway A: Reaction with Pd(II) cluster_pathB Pathway B: Radical Process pd2 Pd(II) Precatalyst intermediate1 Pd(C≡C-Ph)₂L₂ pd2->intermediate1 reagent1 2x Me₃Sn-C≡C-Ph reagent1->pd2 Transmetalation reductive_elim1 Reductive Elimination intermediate1->reductive_elim1 dimer1 Ph-C≡C-C≡C-Ph reductive_elim1->dimer1 pd0 Pd(0) Catalyst radical Ph-C≡C• Radical pd0->radical reagent2 Me₃Sn-C≡C-Ph reagent2->pd0 Initiation dimerization Dimerization radical->dimerization dimer2 Ph-C≡C-C≡C-Ph dimerization->dimer2

Caption: Proposed mechanisms for the homocoupling side reaction.

Experimental Protocols

Protocol: Monitoring Degradation of this compound During a Stille Reaction

This protocol provides a general method to identify and quantify the formation of common byproducts during a palladium-catalyzed cross-coupling reaction.

1. Materials and Reagents:

  • Aryl halide or triflate (e.g., Iodobenzene) (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene) (10 mL)

  • Internal standard for GC/NMR analysis (e.g., dodecane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup

2. Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and a magnetic stir bar.[1][3]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the internal standard.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

3. Reaction Monitoring and Analysis:

  • Immediately after reaching the desired temperature (t=0), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe under an inert atmosphere.

  • Quench the aliquot by adding it to a vial containing deuterated chloroform (for NMR) or ethyl acetate (for GC-MS).

  • Repeat the sampling at regular intervals (e.g., 1h, 2h, 4h, and upon completion as determined by TLC).

  • Analyze the samples by ¹H NMR spectroscopy and/or GC-MS.

    • ¹H NMR: Identify signals corresponding to the starting materials, desired product, phenylacetylene, and 1,4-diphenylbuta-1,3-diyne. Quantify the relative amounts by integrating the signals against the internal standard.

    • GC-MS: Develop a temperature program to separate the components. Identify peaks by their retention times and mass spectra. Quantify using the internal standard.

4. Workup:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF (2 x 20 mL) to precipitate tin byproducts.[1][2]

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Aryl Halide - Pd Catalyst - Solvent - Stannane setup->reagents heating 2. Heating & Monitoring reagents->heating sampling Take Aliquots (t = 0, 1h, 2h...) heating->sampling workup 4. Reaction Workup heating->workup Reaction Complete analysis 3. Sample Analysis (GC-MS / NMR) sampling->analysis quantify Identify & Quantify: - Product - Phenylacetylene - Dimer analysis->quantify kf_wash KF Wash & Filtration workup->kf_wash purification 5. Purification (Chromatography) kf_wash->purification

Caption: Workflow for monitoring degradation pathways during catalysis.

References

Technical Support Center: Minimizing Tin Waste in Stille Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tin waste in Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of tin waste in Stille couplings, and why are they a concern?

A1: The primary sources of tin waste in Stille couplings are stoichiometric organotin reagents and the resulting tin byproducts.[1][2][3][4][5] The most common byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[6] These tin compounds are toxic and their removal from the desired product can be challenging, often requiring multiple purification steps which can lead to yield loss.[3][5][6] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often necessary.[6]

Q2: What are the main strategies to minimize tin waste?

A2: There are three main strategies to minimize tin waste in Stille couplings:

  • Efficient Removal of Tin Byproducts: This involves post-reaction workup procedures to remove tin residues from the crude product.

  • Use of Alternative Tin Reagents: This strategy focuses on using modified organotin reagents that are easier to separate or can be used in smaller quantities.

  • Catalytic in Tin Approaches: These methods aim to use a substoichiometric amount of the tin reagent by regenerating it in situ.[1][2][4][7]

Troubleshooting Guides

Problem 1: Incomplete removal of tin byproducts after aqueous KF workup.

Possible Causes & Solutions:

  • Insufficient Stirring/Contact Time: Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate complete precipitation of the tin fluoride.[6][8]

  • Precipitate Formation at the Interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, hindering efficient separation.[6][9] In this case, filter the entire mixture through a pad of Celite®.[6][9]

  • Incorrect Tin Species for Fluoride Treatment: If significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) are present, they may not be efficiently converted to the fluoride. Pre-treat the reaction mixture with iodine (I₂) to convert these species to Bu₃SnI before the KF wash.[6][9]

Problem 2: Product loss during purification to remove tin byproducts.

Possible Causes & Solutions:

  • Product Adsorption: The desired product may adsorb onto the precipitated tin fluoride or the Celite® used for filtration. To mitigate this, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[6]

  • Product Instability on Silica Gel: If using column chromatography, the product might be unstable on silica gel or bind irreversibly. Consider deactivating the silica gel by using an eluent containing 2-5% triethylamine.[6][9] Alternatively, using a less acidic stationary phase like alumina may be beneficial.[3]

Problem 3: Low reaction yield when trying to reduce the amount of tin reagent.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the Stille coupling is highly dependent on the catalyst, ligands, solvent, and additives.

    • Ligand Choice: Sterically hindered, electron-rich ligands can accelerate the coupling.[10]

    • Additives: The addition of copper(I) salts (e.g., CuI) can significantly increase the reaction rate.[11][12][13] Lithium chloride (LiCl) can also be beneficial, particularly in couplings involving fluorous tin reagents.[11][14]

  • Homocoupling of the Organostannane: This is a common side reaction.[3][5][15] The use of appropriate ligands and additives like CuI can help to suppress this side reaction.

Data Presentation: Comparison of Tin Waste Minimization Strategies

StrategyMethodTypical Tin ReductionAdvantagesDisadvantages
Byproduct Removal Aqueous KF WashN/A (post-reaction)Simple, inexpensive.[1][6][8][9]Can be slow, may not be fully effective for all tin species.[6]
Chromatography (Et₃N/Silica)N/A (post-reaction)Effective for many tin byproducts, relatively fast.[6][9]Requires chromatography, potential for product loss on the column.[6]
Silica-Based ScavengersN/A (post-reaction)High efficiency of tin removal.[6]Cost of scavengers.
Alternative Reagents Fluorous Tin ReagentsStoichiometric but recyclableEasy separation by fluorous extraction, tin reagent can be recovered and reused.[11][14]Requires synthesis of specialized fluorous reagents.
Solid-Phase Supported Tin ReagentsStoichiometric but recyclableSimplified purification by filtration.Requires synthesis of polymer-supported reagents.
Catalytic in Tin "Sn-F" Approach (PMHS/KF)Can be reduced to ~6 mol%.[1]Significant reduction in tin usage.[1]Reaction conditions may need optimization for specific substrates.
"Sn-O" ApproachUp to 94% reduction in tin requirement.[2][4][7]Drastic reduction in tin waste.[2][4][7]May involve more complex reaction setup.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash for Tin Byproduct Removal
  • Reaction Quenching: After the Stille reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (a 1M solution can also be used).[6][9] Shake the funnel vigorously for at least 1 minute.[6][9] Allow the layers to separate. Repeat the wash 2-3 times.

  • Precipitate Removal (if necessary): If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®. Wash the Celite® pad with the organic solvent.[6][9]

  • Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Triethylamine for Tin Byproduct Removal
  • Sample Preparation: Concentrate the crude reaction mixture.

  • Column Preparation: Prepare a flash chromatography column with silica gel slurried in the desired eluent system containing 2-5% triethylamine.[6][9]

  • Chromatography: Load the crude product onto the column and elute with the triethylamine-containing solvent system to separate the desired product from the tin byproducts.

Protocol 3: Stille Coupling Using Fluorous Tin Reagents

A prototypical example based on the work of Curran and co-workers.[11][14]

  • Reaction Setup: In a reaction vessel, combine the organic halide, a catalytic amount of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and 3 equivalents of LiCl in a 1:1 mixture of DMF/THF.

  • Reagent Addition: Add the fluorous aryl tin reactant (e.g., tris[(perfluorohexyl)ethyl]phenyl tin).

  • Reaction Conditions: Heat the mixture at 80 °C until the reaction is complete.

  • Workup and Extraction: After cooling, partition the reaction mixture between an organic solvent (e.g., CH₂Cl₂) and a fluorous solvent (e.g., FC-72).

  • Separation: The organic phase will contain the coupled product, while the fluorous phase will contain the fluorous tin byproduct. The fluorous tin byproduct can be recovered from the fluorous phase and regenerated.[11][14]

Visualizations

Stille_Coupling_Workflow cluster_reaction Stille Coupling Reaction cluster_purification Purification & Waste Minimization start Organic Halide + Organotin Reagent reaction Pd Catalyst, Ligands, Additives start->reaction 1. Coupling product Crude Product + Tin Byproducts reaction->product kf_wash Aqueous KF Wash product->kf_wash 2a. Removal chromatography Chromatography (Et3N/Silica) product->chromatography 2b. Removal scavenger Silica-Based Scavenger product->scavenger 2c. Removal fluorous_extraction Fluorous Extraction product->fluorous_extraction 2d. Separation (for fluorous reagents) final_product Purified Product kf_wash->final_product tin_waste Tin Waste kf_wash->tin_waste chromatography->final_product chromatography->tin_waste scavenger->final_product scavenger->tin_waste fluorous_extraction->final_product fluorous_extraction->tin_waste Recyclable

Caption: Workflow for Stille coupling and subsequent tin waste minimization.

Tin_Waste_Strategies cluster_post_reaction Post-Reaction Purification cluster_in_situ In-Situ Modification main Strategies to Minimize Tin Waste precipitation Precipitation (KF) main->precipitation Removal adsorption Adsorption (Chromatography, Scavengers) main->adsorption Removal fluorous_reagents Fluorous Tin Reagents main->fluorous_reagents Modification solid_phase Solid-Phase Supported Reagents main->solid_phase Modification catalytic_tin Catalytic in Tin Approaches main->catalytic_tin Reduction

Caption: Logical relationship between different tin waste minimization strategies.

References

Validation & Comparative

A Comparative Guide to Trimethyl(phenylethynyl)tin and Tributyl(phenylethynyl)tin in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds. A critical component of this palladium-catalyzed reaction is the organotin reagent. The choice between commercially available reagents, such as trimethyl(phenylethynyl)tin and tributyl(phenylethynyl)tin, can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of these two prominent reagents, supported by experimental data and detailed protocols to inform reagent selection and experimental design.

Performance Comparison: Reactivity, Yield, and Practical Considerations

The primary distinction in performance between this compound and tributyl(phenylethynyl)tin in Stille couplings arises from the interplay of steric and electronic effects of the non-transferable alkyl groups on the tin atom.

Reactivity: The transmetalation step, in which the phenylethynyl group is transferred to the palladium catalyst, is often the rate-determining step in the Stille catalytic cycle. The smaller size of the methyl groups in this compound results in lower steric hindrance around the tin atom compared to the bulkier butyl groups of tributyl(phenylethynyl)tin. This reduced steric congestion allows for a more facile approach of the palladium complex, generally leading to a faster transmetalation rate and, consequently, higher overall reactivity for the trimethyltin reagent.

Experimental evidence supports this assertion. In a study involving a solid-phase Stille coupling, the use of phenyltrimethyltin resulted in complete conversion to the desired product, whereas the analogous reaction with phenyltributyltin failed to proceed.[1] While not involving the phenylethynyl moiety, this result highlights the potential for dramatic differences in reactivity based on the alkyl substituents on the tin.

Yield and Reaction Conditions: The higher reactivity of this compound can translate to higher yields and the ability to conduct reactions under milder conditions, such as lower temperatures and shorter reaction times. This can be particularly advantageous when working with sensitive substrates that may decompose or undergo side reactions at elevated temperatures.

Toxicity and Handling: A significant consideration in the selection of an organotin reagent is its toxicity. Trimethyltin compounds are known to be considerably more toxic than their tributyltin counterparts. This necessitates stricter handling precautions and waste disposal procedures when using this compound. The lower toxicity of tributyl(phenylethynyl)tin may make it a more suitable choice for large-scale applications or in laboratories with limited containment facilities.

Quantitative Data Summary

Organotin ReagentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Methyltin derivativePd₂(dba)₃ / AsPh₃NMP601472
Butyltin derivativePd₂(dba)₃ / AsPh₃NMP602260
Methyltin derivativePd₂(dba)₃ / (2-furyl)₃PNMP601074
Butyltin derivativePd₂(dba)₃ / (2-furyl)₃PNMP602461
Methyltin derivativePd₂(dba)₃ / AsPh₃THF701563
Butyltin derivativePd₂(dba)₃ / AsPh₃THF702852
Methyltin derivativePd₂(dba)₃ / (2-furyl)₃PTHF701273
Butyltin derivativePd₂(dba)₃ / (2-furyl)₃PTHF702763

Data adapted from a study on intramolecular Stille coupling and is intended to be illustrative of the general reactivity trend.[2]

Experimental Protocols

Below are representative, generalized protocols for performing a Stille coupling reaction with an aryl halide and either this compound or tributyl(phenylethynyl)tin. Note that optimal conditions (catalyst, ligand, solvent, temperature, and reaction time) may vary depending on the specific substrates.

General Protocol for Stille Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound or Tributyl(phenylethynyl)tin (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound or tributyl(phenylethynyl)tin via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview and Logical Workflow

The generally accepted catalytic cycle for the Stille coupling is depicted below. The choice between the trimethyl and tributyl derivatives primarily influences the rate-determining transmetalation step.

Stille_Coupling Catalytic Cycle of the Stille Coupling Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R¹-X (Aryl Halide) R-X->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Rate-Determining) Pd(II)_Complex->Transmetalation Organotin PhC≡CSnR₃ (R = Me or Bu) Organotin->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-C≡CPh Transmetalation->Pd(II)_Intermediate Tin_Byproduct X-SnR₃ Transmetalation->Tin_Byproduct Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-C≡CPh Reductive_Elimination->Product Reagent_Selection Reagent Selection Workflow Start Stille Coupling Planned Substrate_Sensitivity Are substrates sensitive to heat? Start->Substrate_Sensitivity Scale Reaction Scale? Substrate_Sensitivity->Scale No Use_Trimethyl Consider Trimethyl (phenylethynyl)tin Substrate_Sensitivity->Use_Trimethyl Yes Toxicity_Considerations Toxicity a major concern? Scale->Toxicity_Considerations Small Scale Use_Tributyl Consider Tributyl (phenylethynyl)tin Scale->Use_Tributyl Large Scale Toxicity_Considerations->Use_Trimethyl No Toxicity_Considerations->Use_Tributyl Yes End Proceed with selected reagent Use_Trimethyl->End Use_Tributyl->End

References

Trimethyltin vs. Tributyltin Reagents: A Comprehensive Reactivity Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagent can significantly impact reaction efficiency, yield, and overall project timelines. Organotin reagents, particularly in Stille coupling and radical reactions, are powerful tools for carbon-carbon bond formation. This guide provides an objective comparison of two common classes of organotin reagents: trimethyltin and tributyltin compounds. We will delve into their relative reactivity, supported by experimental data, and provide detailed protocols for their use.

At a Glance: Key Differences

FeatureTrimethyltin ReagentsTributyltin Reagents
Reactivity in Stille Coupling Generally higherGenerally lower
Rate-Determining Step (Stille) Faster transmetalationSlower transmetalation
Reactivity in Radical Reactions Less commonly usedWidely used (Tributyltin Hydride)
Toxicity HigherLower
Byproduct Removal Can be more challenging due to volatility and toxicityEasier to remove non-polar byproducts by chromatography
Physical State (Chlorides) Solid (Trimethyltin chloride)Liquid (Tributyltin chloride)

Stille Coupling: A Tale of Two Reactivities

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile. The choice between a trimethyltin and a tributyltin reagent can be critical to the success of this reaction.

The Decisive Step: Transmetalation

The key difference in reactivity lies in the transmetalation step of the catalytic cycle. In this step, the organic group is transferred from the tin atom to the palladium center. Trimethyltin reagents generally exhibit a faster rate of transmetalation compared to their tributyltin counterparts. This is attributed to the smaller steric bulk of the methyl groups compared to the butyl groups, which allows for easier access of the palladium complex to the tin center.

A clear example of this reactivity difference was observed in a solid-phase synthesis of DNA-oligophenylene conjugates. In this study, the coupling of a phenyl monoiodide moiety was attempted with both phenyltrimethyltin and phenyltributyltin. While the reaction with phenyltributyltin failed to proceed, phenyltrimethyltin resulted in complete conversion to the desired product.[1] This stark difference underscores the superiority of trimethyltin reagents in certain demanding Stille coupling reactions.

Catalytic Cycle of the Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-SnR3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination [R1-R2] [R1-R2] R1-Pd(II)-R2(L2)->[R1-R2] Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

This protocol provides a general framework for performing a Stille coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Organic halide (e.g., aryl iodide, bromide, or triflate) (1.0 equiv)

  • Organotin reagent (trimethyl- or tributylstannane) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the organic halide, palladium catalyst, and ligand (if used).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the organotin reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with an aqueous solution of KF (to precipitate tin byproducts) or by direct purification.

  • Purify the crude product by flash column chromatography.

Radical Reactions: The Dominance of Tributyltin Hydride

In the realm of radical chemistry, tributyltin hydride (Bu₃SnH) has long been the reagent of choice for various transformations, including reductions of alkyl halides and Giese reactions.

The efficacy of organotin hydrides in radical chain reactions is primarily determined by the strength of the tin-hydrogen (Sn-H) bond. Tributyltin hydride possesses a relatively weak Sn-H bond (approximately 74 kcal/mol), which allows for the facile generation of a tributyltin radical (Bu₃Sn•) upon initiation. This radical can then participate in the desired radical cascade.

While trimethyltin hydride is also a viable radical reducing agent, it is less commonly employed. The Sn-H bond in trimethyltin hydride is predicted to be slightly stronger than in tributyltin hydride, which may lead to slower rates of hydrogen atom donation and potentially less efficient radical propagation.

Experimental Workflow: Comparing Reagent Reactivity

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Analysis & Comparison Substrate Substrate Reaction_A Reaction with A Substrate->Reaction_A Reaction_B Reaction with B Substrate->Reaction_B Reagent_A Trimethyltin Reagent Reagent_A->Reaction_A Reagent_B Tributyltin Reagent Reagent_B->Reaction_B Catalyst Catalyst Catalyst->Reaction_A Catalyst->Reaction_B Solvent Solvent Solvent->Reaction_A Solvent->Reaction_B Monitoring TLC / GC / LC-MS Reaction_A->Monitoring Reaction_B->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Chromatography Workup->Purification Analysis Yield & Purity Determination Purification->Analysis Comparison Compare Reactivity (Yield, Rate) Analysis->Comparison

References

The Researcher's Guide to Alkynylation: A Comparative Analysis of Trimethyl(phenylethynyl)tin and Other Leading Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the introduction of an alkynyl group onto a molecule is a critical transformation, underpinning the construction of a vast array of pharmaceuticals, functional materials, and complex natural products. The choice of the alkynylating agent is paramount to the success of these endeavors, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comprehensive comparison of trimethyl(phenylethynyl)tin with other prominent alkynylating agents, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their specific needs.

At a Glance: Performance Comparison of Alkynylating Agents

The following table summarizes the performance of four common alkynylating agents in the palladium-catalyzed cross-coupling reaction with iodobenzene, a benchmark substrate. This side-by-side comparison highlights key differences in reaction conditions and yields, providing a quantitative basis for reagent selection.

Alkynylating AgentReaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Stille CouplingPd(PPh₃)₄-DMF95-67[1]
PhenylacetyleneSonogashira CouplingPdCl₂(PPh₃)₂ / CuIEt₃NH₂O--96[2]
PhenylethynylboronateSuzuki-Miyaura CouplingPd(OAc)₂NaOHEtOH/H₂O60->98[3]
Trimethyl(phenylethynyl)silaneHiyama CouplingPd(OAc)₂NaOH1,4-Dioxane/H₂O80-Moderate to Good[4]

Delving Deeper: Advantages and Considerations

This compound: The Robust Workhorse

Organostannanes, such as this compound, have long been valued in cross-coupling reactions, primarily due to their exceptional stability and broad functional group tolerance.[5][6] They are generally stable to air and moisture, making them relatively easy to handle and store.[5][6] The Stille coupling, which utilizes organostannanes, proceeds under neutral or mildly basic conditions, rendering it compatible with a wide range of sensitive functional groups.[5] This robustness makes this compound a reliable choice for complex syntheses where other, more reactive agents might fail.

However, the primary drawback of organotin compounds is their inherent toxicity.[5][6] This necessitates careful handling, stringent purification methods to remove tin byproducts, and proper waste disposal, which can add complexity and cost to the synthetic process.

Phenylacetylene: The Atom-Economical Choice

Terminal alkynes, like phenylacetylene, are utilized in the Sonogashira coupling reaction.[7][8] A key advantage of this approach is its atom economy, as the only byproduct is a salt. The reaction is typically high-yielding and can often be performed under mild conditions.[2][9]

The Sonogashira reaction generally requires a copper co-catalyst, which can sometimes lead to the formation of undesired alkyne homocoupling byproducts.[7] Furthermore, the reaction is sensitive to the presence of oxygen, often necessitating deaerated conditions.[7]

Phenylethynylboronates: The Mild and Versatile Contender

Alkynylboronates are employed in the Suzuki-Miyaura coupling, a reaction renowned for its mild conditions and the low toxicity of its boron-containing reagents and byproducts.[10] This makes it an environmentally benign and often preferred method in industrial settings. The reaction tolerates a broad range of functional groups and often proceeds with high yields.[3][11]

A potential limitation of alkynylboronates is their stability under certain conditions, and their preparation may require an additional synthetic step.

Trimethyl(phenylethynyl)silane: The Activated Alternative

Alkynylsilanes, used in the Hiyama coupling, offer another alternative for alkynylation.[12] A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source or a base, to cleave the silicon-carbon bond.[12] This provides a level of tunable reactivity. Organosilanes are generally considered to be of low toxicity.

The need for an activating agent can sometimes complicate the reaction setup. The reactivity of the silicon-carbon bond can be lower compared to the tin-carbon or boron-carbon bonds, potentially requiring more forcing conditions.[12]

Experimental Corner: Standard Protocols

For researchers looking to implement these reactions, the following are representative experimental protocols for the cross-coupling of each alkynylating agent with an aryl halide.

Protocol 1: Stille Coupling of this compound with Iodobenzene

Materials:

  • Iodobenzene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.0 equiv) and this compound (1.1 equiv).

  • Add anhydrous, degassed DMF to dissolve the reactants.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the solution.

  • Heat the reaction mixture to 95 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). The resulting precipitate of trimethyltin fluoride can be removed by filtration through celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of Phenylacetylene with Iodobenzene

Materials:

  • Iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Water

Procedure:

  • To a reaction flask, add iodobenzene (1.0 equiv), phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add a mixture of water and triethylamine.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).

  • Once the reaction is complete, add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Suzuki-Miyaura Coupling of a Phenylethynylboronate with Iodobenzene

Materials:

  • Iodobenzene

  • Phenylethynylboronic acid pinacol ester

  • Palladium(II) acetate [Pd(OAc)₂]

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a reaction vessel, combine iodobenzene (1.0 equiv), the phenylethynylboronic acid pinacol ester (1.2 equiv), and Pd(OAc)₂ (0.01 equiv).

  • Add a solution of NaOH (2.0 equiv) in a mixture of ethanol and water.

  • Heat the reaction mixture to 60 °C and stir until completion (monitor by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.[3]

Visualizing the Workflow

To further clarify the experimental process and the underlying chemical logic, the following diagrams illustrate the general workflow for a Stille coupling reaction and the catalytic cycle.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide & this compound Solvent Add Anhydrous, Degassed Solvent (e.g., DMF) Reactants->Solvent Catalyst Add Pd(0) Catalyst (e.g., Pd(PPh3)4) Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Dilute Monitor->Quench Wash Aqueous KF Wash Quench->Wash Extract Extract & Dry Wash->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: General experimental workflow for a Stille coupling reaction.

Stille_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX OA PdII_R_Ralkynyl R-Pd(II)L2-C≡CPh PdII_RX->PdII_R_Ralkynyl TM PdII_R_Ralkynyl->Pd0 RE OA Oxidative Addition TM Transmetalation SnX Me3Sn-X RE Reductive Elimination Product R-C≡CPh RX R-X SnR Me3Sn-C≡CPh

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Conclusion

The selection of an alkynylating agent is a multifaceted decision that requires careful consideration of reaction efficiency, substrate compatibility, operational simplicity, and safety. This compound stands out for its robustness and broad functional group tolerance, making it a valuable tool for complex molecular construction, albeit with significant toxicity concerns. For reactions where atom economy and milder conditions are paramount, phenylacetylene and phenylethynylboronates present compelling alternatives. Alkynylsilanes offer a tunable reactivity profile but may require more optimization. By understanding the distinct advantages and limitations of each class of reagent, researchers can make informed decisions to accelerate their research and development efforts in the pursuit of novel chemical entities.

References

A Comparative Analysis of Organotin and Organosilane Reagents for Phenylethynylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for C-C Bond Formation

The introduction of a phenylethynyl group is a crucial transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals, functional materials, and complex natural products. Among the various methodologies to achieve this, palladium-catalyzed cross-coupling reactions utilizing organometallic reagents are paramount. This guide provides a comparative study of two prominent classes of reagents for phenylethynylation: organotins (in Stille-type couplings) and organosilanes (in Hiyama-type couplings). We will also briefly touch upon the Sonogashira coupling as a widely used alternative. The selection between these reagents can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide presents a quantitative comparison of their performance, detailed experimental protocols, and a logical workflow to aid in your decision-making process.

At a Glance: Performance Comparison

The choice between organotin and organosilane reagents for phenylethynylation often involves a trade-off between reactivity and toxicity. Organostannanes are well-regarded for their high reactivity and tolerance of diverse functional groups, often proceeding under mild conditions. However, the inherent toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[1]

Organosilanes, on the other hand, are lauded for their low toxicity, stability, and the environmentally benign nature of their byproducts.[2] A key difference is the general requirement for an activating agent, such as a fluoride source or a base, to facilitate the transmetalation step in the catalytic cycle.[2] This activation step, while adding a component to the reaction mixture, also contributes to the high functional group tolerance of the Hiyama coupling.

The Sonogashira coupling, which utilizes a terminal alkyne directly with an aryl halide in the presence of a copper co-catalyst, is another powerful and frequently employed method for phenylethynylation. It avoids the pre-formation of an organometallic reagent, which can be a significant advantage in terms of step economy.

The following table summarizes the performance of these reagents in the phenylethynylation of 4-bromoanisole, a representative electron-rich aryl bromide.

Reagent TypeCoupling ReactionReagentProductYield (%)
OrganosilaneHiyama Coupling(Phenylethynyl)trimethoxysilane1-methoxy-4-(phenylethynyl)benzene95%[3]
OrganosilaneHiyama Coupling(Phenylethynyl)triethoxysilane1-methoxy-4-(phenylethynyl)benzene99%[4]
AlkyneSonogashira CouplingPhenylacetylene1-methoxy-4-(phenylethynyl)benzene87%[5]

Note: A specific literature example for the Stille coupling of tributyl(phenylethynyl)stannane with 4-bromoanisole with a reported yield was not identified in the searched literature. The table reflects data for closely related and comparable transformations.

Delving Deeper: Reaction Mechanisms and Workflows

The catalytic cycles for Stille, Hiyama, and Sonogashira couplings share the fundamental steps of oxidative addition and reductive elimination. The key distinction lies in the transmetalation step, where the phenylethynyl group is transferred to the palladium center.

G cluster_stille Stille Coupling cluster_hiyama Hiyama Coupling cluster_sonogashira Sonogashira Coupling Stille_OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Stille_TM Transmetalation (Ar-Pd(II)-X + PhC≡CSnBu3 -> Ar-Pd(II)-C≡CPh) Stille_OA->Stille_TM Pd(0) regeneration Stille_RE Reductive Elimination (Ar-Pd(II)-C≡CPh -> Ar-C≡CPh + Pd(0)) Stille_TM->Stille_RE Pd(0) regeneration Stille_RE->Stille_OA Pd(0) regeneration Hiyama_Activation Activation of Silane (PhC≡CSiR3 + Activator -> [PhC≡CSiR3(Nu)]-) Hiyama_TM Transmetalation (Ar-Pd(II)-X + [PhC≡CSiR3(Nu)]- -> Ar-Pd(II)-C≡CPh) Hiyama_Activation->Hiyama_TM Hiyama_OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Hiyama_OA->Hiyama_TM Pd(0) regeneration Hiyama_RE Reductive Elimination (Ar-Pd(II)-C≡CPh -> Ar-C≡CPh + Pd(0)) Hiyama_TM->Hiyama_RE Pd(0) regeneration Hiyama_RE->Hiyama_OA Pd(0) regeneration Sono_Cu_Activation Copper Acetylide Formation (PhC≡CH + Cu(I) -> PhC≡CCu) Sono_TM Transmetalation (Ar-Pd(II)-X + PhC≡CCu -> Ar-Pd(II)-C≡CPh) Sono_Cu_Activation->Sono_TM Sono_OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Sono_OA->Sono_TM Pd(0) regeneration Sono_RE Reductive Elimination (Ar-Pd(II)-C≡CPh -> Ar-C≡CPh + Pd(0)) Sono_TM->Sono_RE Pd(0) regeneration Sono_RE->Sono_OA Pd(0) regeneration

Caption: Catalytic cycles for Stille, Hiyama, and Sonogashira couplings.

The following diagram illustrates a typical experimental workflow for a comparative study of these phenylethynylation reagents.

G cluster_workflow Experimental Workflow for Comparative Phenylethynylation start Select Aryl Halide Substrate (e.g., 4-Bromoanisole) reagent_prep Prepare/Obtain Reagents: - Tributyl(phenylethynyl)stannane - (Phenylethynyl)trimethoxysilane - Phenylacetylene start->reagent_prep stille Stille Coupling reagent_prep->stille hiyama Hiyama Coupling reagent_prep->hiyama sonogashira Sonogashira Coupling reagent_prep->sonogashira reaction_setup Reaction Setup (Inert atmosphere, solvent, catalyst, etc.) stille->reaction_setup hiyama->reaction_setup sonogashira->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Work-up and Purification monitoring->workup analysis Product Characterization and Yield Determination workup->analysis comparison Comparative Analysis of Yields, Reaction Times, and Conditions analysis->comparison

Caption: A generalized workflow for a comparative study of phenylethynylation reagents.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and comparison of these reactions. Below are representative procedures for the phenylethynylation of 4-bromoanisole using organosilane and terminal alkyne reagents.

Hiyama Coupling of 4-Bromoanisole with (Phenylethynyl)trimethoxysilane[3]

This protocol describes a fluoride-free Hiyama coupling under microwave irradiation.

  • Materials:

    • 4-Bromoanisole

    • (Phenylethynyl)trimethoxysilane

    • [(NHC)₂PdCl₂] complex (NHC = N-heterocyclic carbene)

    • Sodium hydroxide (NaOH)

    • Solvent (e.g., water)

  • Procedure:

    • To a microwave reactor vial, add 4-bromoanisole, (phenylethynyl)trimethoxysilane, the palladium catalyst, and sodium hydroxide as the base.

    • Add the solvent and seal the vial.

    • Place the vial in the microwave reactor and irradiate at 80 W and 120 °C for 1 hour.

    • After the reaction is complete, cool the vial to room temperature.

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methoxy-4-(phenylethynyl)benzene.

Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene[5]

This protocol outlines a copper-free Sonogashira coupling at room temperature.

  • Materials:

    • 4-Bromoanisole (1.00 mmol)

    • Phenylacetylene (1.10 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

    • Di-tert-butyl(phenyl)phosphine sulfonate (DTBPSP) ligand (0.02 mmol)

    • Cesium hydroxide (CsOH, 1.1 mmol)

    • Acetonitrile and Water (50% aqueous solution)

  • Procedure:

    • In a dry, inert atmosphere glovebox, charge a 10 mL round-bottom flask with Pd(OAc)₂, CsOH, and the DTBPSP ligand.

    • Remove the flask from the glovebox and add the 50% aqueous acetonitrile solvent.

    • Add 4-bromoanisole and phenylacetylene to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-methoxy-4-(phenylethynyl)benzene as a tan-colored solid.

Conclusion

The choice between organotin and organosilane reagents for phenylethynylation is context-dependent. Organosilanes, particularly in Hiyama-type couplings, offer a less toxic and more environmentally friendly alternative to organotins, often providing excellent yields, as demonstrated by the high-yielding phenylethynylation of 4-bromoanisole.[3][4] While requiring an activation step, the stability and low toxicity of organosilanes make them highly attractive for modern synthetic applications. The Sonogashira coupling remains a powerful and efficient alternative, directly utilizing the terminal alkyne and often proceeding under mild, copper-free conditions with high yields.[5] For researchers and drug development professionals, the decision should be guided by a careful consideration of factors such as substrate scope, functional group tolerance, toxicity concerns, and overall synthetic efficiency. The data and protocols presented in this guide provide a solid foundation for making an informed choice for your specific synthetic challenge.

References

Assessing the Purity of Trimethyl(phenylethynyl)tin: A Comparative Guide to GC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. Trimethyl(phenylethynyl)tin is a valuable building block in cross-coupling reactions and other organic syntheses. Its purity can significantly impact reaction yields, byproduct formation, and the overall success of a synthetic campaign. This guide provides a comparative overview of two common analytical techniques for assessing the purity of this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Purity Assessment Techniques

Gas Chromatography (GC) is a powerful separation technique that vaporizes a sample and passes it through a column. Compounds are separated based on their volatility and interaction with the column's stationary phase. A detector, often a mass spectrometer (MS), identifies and quantifies the separated components. For organotin compounds, GC analysis can be challenging due to their varying volatility and potential for thermal degradation. Derivatization is often employed to increase the volatility of more polar organotin species.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. ¹H and ¹³C NMR can identify the organic moieties of the molecule and any organic impurities, while ¹¹⁹Sn NMR provides direct information about the tin center and can reveal the presence of other organotin species. Quantitative NMR (qNMR) can be used for accurate purity determination.

Potential Impurities in this compound

The purity of this compound is largely dependent on the synthetic route and subsequent purification. Common impurities may include:

  • Unreacted Starting Materials: Such as phenylacetylene.

  • Byproducts of Synthesis: Including trimethyltin halides (e.g., trimethyltin chloride, bromide, or iodide) and bis(trimethylstannyl)acetylene.

  • Degradation Products: Such as hexamethyldistannoxane (from condensation of trimethyltin hydroxide) and trimethyltin hydroxide (from hydrolysis).

Comparison of GC and NMR for Purity Analysis

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and column interaction.Detection of nuclear spin transitions in a magnetic field.
Sample Preparation May require derivatization for polar analytes. Sample is dissolved in a volatile solvent.Simple dissolution in a deuterated solvent.
Sensitivity High (ppm to ppb level with MS detection).Moderate to high (depends on the nucleus and acquisition time).
Quantification Requires calibration with standards for accurate quantification.Can be quantitative (qNMR) with an internal standard.
Identification Excellent for separation of volatile impurities. Mass spectrometry provides structural information.Provides detailed structural information for all soluble components.
Throughput Relatively high.Can be lower, especially for heteronuclear NMR.
Common Issues Thermal degradation of analytes, column bleed, co-elution.Overlapping signals, solvent suppression, sensitivity for low-abundance nuclei.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A general protocol for the analysis of organotin compounds is presented below. This compound, being a relatively volatile tetraorganotin compound, may not require derivatization.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).

    • If derivatization is necessary for detecting more polar impurities (like trimethyltin hydroxide), a common procedure involves ethylation with sodium tetraethylborate.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or similar.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Split/splitless, 250 °C, split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS System: Agilent 5977A or similar.

    • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR Parameters:

    • Spectrometer: Bruker Avance 400 MHz or higher.

    • ¹H NMR:

      • Pulse program: zg30

      • Number of scans: 8-16

      • Relaxation delay (d1): 1-5 s

    • ¹³C NMR:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more

      • Relaxation delay (d1): 2 s

    • ¹¹⁹Sn NMR:

      • Pulse program: zgig (inverse-gated decoupling)

      • Number of scans: 256 or more

      • Relaxation delay (d1): 5-10 s

      • Reference: Tetramethyltin (TMSn) at 0 ppm.

Data Interpretation

GC-MS Data

The GC chromatogram will show peaks corresponding to the elution of different compounds. The retention time is characteristic of a specific compound under the given conditions. The mass spectrum of each peak provides a fragmentation pattern that can be used to identify the compound by comparing it to a library or known standards.

Expected Retention Times (Relative):

  • Phenylacetylene (starting material) will likely have a shorter retention time than this compound.

  • This compound will have a characteristic retention time.

  • Higher boiling impurities like hexamethyldistannoxane and bis(trimethylstannyl)acetylene will have longer retention times.

  • Trimethyltin halides and hydroxide, if not derivatized, may not elute or may show poor peak shape. If derivatized (e.g., as ethyltrimethyltin), they will have characteristic retention times.

NMR Data

The NMR spectra will show signals (peaks) corresponding to the different nuclei in the molecule and any impurities present.

Expected Chemical Shifts (in CDCl₃):

  • This compound:

    • ¹H NMR: ~7.4-7.2 ppm (m, 5H, Phenyl-H), ~0.3 ppm (s, 9H, Sn(CH₃)₃ with ¹¹⁷/¹¹⁹Sn satellites).

    • ¹³C NMR: ~132, 128, 128 ppm (Phenyl-C), ~108, 102 ppm (Alkyne-C), ~-8 ppm (Sn(CH₃)₃).

    • ¹¹⁹Sn NMR: ~ -70 to -80 ppm.

  • Phenylacetylene:

    • ¹H NMR: ~7.5-7.3 ppm (m, 5H, Phenyl-H), ~3.1 ppm (s, 1H, Alkyne-H).[1][2]

  • Trimethyltin Chloride:

    • ¹H NMR: ~0.6 ppm (s, 9H, Sn(CH₃)₃ with ¹¹⁷/¹¹⁹Sn satellites).[3]

    • ¹¹⁹Sn NMR: ~160 ppm.[4][5]

  • Hexamethyldistannoxane:

    • ¹H NMR: ~0.2 ppm (s, 18H, Sn(CH₃)₃ with ¹¹⁷/¹¹⁹Sn satellites).

  • Trimethyltin Hydroxide:

    • ¹H NMR: ~0.2 ppm (s, 9H, Sn(CH₃)₃ with ¹¹⁷/¹¹⁹Sn satellites), broad OH signal.[6][7]

Visualization of Analytical Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize For polar impurities GC_MS GC-MS System Dissolve->GC_MS Derivatize->GC_MS Chromatogram Chromatogram (Separation) GC_MS->Chromatogram MassSpec Mass Spectra (Identification) GC_MS->MassSpec Purity Purity Assessment Chromatogram->Purity MassSpec->Purity NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Interpretation Sample_NMR This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample_NMR->Dissolve_NMR Standard Add Internal Standard (qNMR) Dissolve_NMR->Standard For quantification NMR_Spec NMR Spectrometer Dissolve_NMR->NMR_Spec Standard->NMR_Spec H1_NMR ¹H NMR NMR_Spec->H1_NMR C13_NMR ¹³C NMR NMR_Spec->C13_NMR Sn119_NMR ¹¹⁹Sn NMR NMR_Spec->Sn119_NMR Purity_NMR Purity & Structural Confirmation H1_NMR->Purity_NMR C13_NMR->Purity_NMR Sn119_NMR->Purity_NMR

References

A Comparative Guide to the Kinetics of Organotin Compounds in Stille Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance. The choice of the organotin reagent is a critical parameter that significantly influences reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the kinetic performance of various organotin compounds in Stille reactions, supported by experimental data, detailed methodologies for kinetic analysis, and visualizations of the reaction pathway and experimental workflow.

Performance Comparison of Organotin Compounds

The reactivity of organotin reagents in the Stille reaction is primarily governed by the nature of the organic group being transferred and the non-transferable ligands on the tin atom. The generally accepted qualitative order of reactivity for the transferred group (R¹) in R¹SnR³₃ is: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl . This trend is largely influenced by the stability of the carbanionic character of the transferring group and its ability to facilitate the rate-determining transmetalation step.

Quantitative Kinetic Data

The following table summarizes quantitative kinetic data from studies on the Stille reaction, focusing on the rate constants (k) and activation parameters for the transmetalation step, which is often rate-limiting. It is important to note that direct comparison of absolute rate constants between different studies should be done with caution due to variations in reaction conditions, substrates, and ligands.

Organotin Compound ClassExample ReagentElectrophileCatalyst SystemSolventRate Constant (k)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)
Vinylstannanes Tributyl(vinyl)tintrans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂]-THF2.31 x 10⁻⁵ s⁻¹ (at 49.4 °C)12.0 ± 0.5-37 ± 2
Arylstannanes Tributyl(p-methoxyphenyl)tintrans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂]-THF1.15 x 10⁻⁵ s⁻¹ (at 49.4 °C)13.9 ± 0.4-33 ± 1
Alkynylstannanes Tributyl(phenylethynyl)tin(p-tolyl)PdI(PPh₃)₂-TolueneQualitatively faster than vinyl- and arylstannanesNot reportedNot reported

Note: The data for vinyl- and arylstannanes are from a comparative study under identical conditions, allowing for direct comparison. The reactivity of alkynylstannanes is widely reported to be the highest, though comparable quantitative data under the exact same conditions is limited.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille reaction and a typical experimental workflow for its kinetic analysis are depicted below.

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition + R¹-X PdII_transmetalation R¹-Pd(II)L₂-R² PdII_oxidative->PdII_transmetalation Transmetalation + R²-SnR₃³ PdII_transmetalation->Pd0 Reductive Elimination - R¹-R² R1R2 Coupled Product (R¹-R²) R1X Organic Halide (R¹-X) R1X->PdII_oxidative R2SnR3 Organotin (R²-SnR₃³) R2SnR3->PdII_transmetalation

Caption: The catalytic cycle of the Stille reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Kinetic_Study_Workflow start Start: Prepare Reaction Mixture (Organic Halide, Catalyst, Solvent) thermostat Thermostat Reaction Vessel to Desired Temperature start->thermostat t0_sample Take Time Zero (t=0) Sample thermostat->t0_sample add_organotin Inject Organotin Reagent to Initiate Reaction t0_sample->add_organotin sampling Collect Aliquots at Predetermined Time Intervals add_organotin->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (NMR, GC-MS, or in-situ IR) quench->analysis data_processing Data Processing and Kinetic Modeling analysis->data_processing end End: Determine Rate Constants and Reaction Order data_processing->end

Caption: A generalized experimental workflow for conducting kinetic studies of Stille reactions.

Experimental Protocols

Accurate kinetic studies require meticulous experimental design and execution. Below are detailed methodologies for monitoring Stille reactions using common analytical techniques.

Kinetic Analysis via In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for continuous monitoring of the reaction mixture without the need for sampling and quenching.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

  • Materials:

    • Organic halide (e.g., aryl iodide)

    • Organotin reagent (e.g., vinylstannane)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Deuterated solvent (e.g., Toluene-d₈, THF-d₈), degassed and dried

    • Internal standard (e.g., 1,3,5-trimethoxybenzene), inert to reaction conditions

    • NMR tubes with a sealable cap (e.g., J. Young valve)

  • Procedure:

    • In a glovebox or under an inert atmosphere, accurately weigh the organic halide, palladium catalyst, and internal standard into an NMR tube.

    • Add the deuterated solvent via syringe and gently mix to dissolve the solids.

    • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Inject the organotin reagent into the NMR tube via syringe and immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be significantly shorter than the reaction half-life.

    • Process the spectra and integrate the signals corresponding to the disappearance of a reactant and the appearance of a product relative to the internal standard.

    • Plot the concentration of the reactant or product as a function of time to determine the reaction order and rate constant.

Kinetic Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for reactions where aliquots can be taken and quenched effectively.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Materials:

    • Organic halide

    • Organotin reagent

    • Palladium catalyst

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Internal standard (e.g., dodecane)

    • Quenching solution (e.g., a solution of sodium borohydride or dilute acid)

    • Reaction vessel equipped with a magnetic stirrer and a septum for sampling

  • Procedure:

    • Set up the reaction vessel under an inert atmosphere and add the organic halide, palladium catalyst, internal standard, and solvent.

    • Heat the mixture to the desired reaction temperature.

    • Take an initial sample (t=0) before the addition of the organotin reagent.

    • Inject the organotin reagent to start the reaction.

    • At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and immediately quench them in a vial containing the quenching solution.

    • Prepare the quenched samples for GC-MS analysis (e.g., by filtration through a short plug of silica gel to remove the palladium catalyst and tin byproducts).

    • Analyze the samples by GC-MS and determine the concentration of the product relative to the internal standard.

    • Plot the concentration of the product versus time to obtain the kinetic profile and calculate the rate constant.

Kinetic Analysis via In Situ Infrared (IR) Spectroscopy (e.g., ReactIR)

This method provides real-time monitoring of reactant and product concentrations by observing changes in their characteristic IR absorption bands.

  • Instrumentation: In situ FTIR spectrometer with a probe suitable for the reaction conditions.

  • Materials:

    • Organic halide

    • Organotin reagent

    • Palladium catalyst

    • Anhydrous, degassed solvent with a spectral window in the region of interest

  • Procedure:

    • Assemble the reaction vessel with the in situ IR probe inserted into the reaction mixture.

    • Charge the reactor with the organic halide, palladium catalyst, and solvent under an inert atmosphere.

    • Heat the mixture to the desired temperature and begin collecting background IR spectra.

    • Inject the organotin reagent to initiate the reaction and start continuous spectral acquisition.

    • Identify unique and non-overlapping IR bands for a reactant and a product.

    • Monitor the change in the absorbance of these bands over time.

    • Convert the absorbance data to concentration profiles using a pre-established calibration or by assuming a linear relationship (for initial rate analysis).

    • Analyze the concentration versus time data to determine the reaction kinetics.

Navigating the Cross-Coupling Landscape: Safer and Efficient Alternatives to Trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, palladium-catalyzed cross-coupling reactions are an indispensable tool. Among these, the Stille reaction, utilizing organotin reagents like trimethyl(phenylethynyl)tin, has been widely employed for the formation of carbon-carbon bonds. However, the high toxicity of organotin compounds presents significant environmental and health risks, prompting a critical need for safer and more sustainable alternatives. This guide provides an objective comparison of the leading alternatives to this compound for the introduction of the phenylethynyl moiety, supported by experimental data, detailed protocols, and mechanistic insights.

The primary driver for seeking alternatives to organotin reagents is their inherent toxicity. Organotins are known to be potent endocrine disruptors and can have severe toxic effects on both aquatic life and mammals.[1][2] Trimethyltin compounds, in particular, are neurotoxic and can be fatal if swallowed, inhaled, or in contact with skin.[3][4] This toxicity necessitates stringent handling precautions and leads to challenges in the removal of tin byproducts from the final products, a critical concern in pharmaceutical manufacturing.

This guide explores four principal palladium-catalyzed cross-coupling reactions that serve as viable alternatives to the Stille coupling for the alkynylation of aryl and vinyl halides: the Sonogashira, Suzuki, Hiyama, and Negishi couplings. Each of these methods offers a unique set of advantages and disadvantages in terms of reagent toxicity, reaction conditions, substrate scope, and functional group tolerance.

Comparative Performance of Cross-Coupling Reactions

The following tables summarize the performance of the Sonogashira, Suzuki, Hiyama, and Negishi couplings for the synthesis of a model compound, 4-(phenylethynyl)toluene, from the corresponding aryl halide and a phenylethynyl source. The data has been compiled from various literature sources and aims to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Sonogashira Coupling of Phenylacetylene with 4-Iodotoluene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT295[5]
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene60492N/A
Pd/C / Cu₂OK₂CO₃EtOH70390[6]
Pd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile80198N/A

Table 2: Suzuki Coupling of Phenylethynylboron Reagents with 4-Bromotoluene

Phenylethynyl SourceCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801285[7]
Potassium (phenylethynyl)trifluoroboratePd(OAc)₂ / SPhosCs₂CO₃THF601691N/A

Table 3: Hiyama Coupling of (Phenylethynyl)trimethylsilane with 4-Iodotoluene

ActivatorCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
TBAFPd(PPh₃)₄THF601688[8]
NaOHPd(OAc)₂ / PCy₃1,4-Dioxane/H₂O110592[9]

Table 4: Negishi Coupling of (Phenylethynyl)zinc Chloride with 4-Bromotoluene

Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄THF65496[10]
PdCl₂(dppf)THFRT1293N/A

Mechanistic Overview and Workflow Diagrams

The four alternative cross-coupling reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent used in the transmetalation step.

Stille_vs_Alternatives Stille_Reagent R¹-Sn(Alkyl)₃ (this compound) Pd_Catalyst Pd(0) Catalyst Stille_Reagent->Pd_Catalyst Transmetalation Sonogashira_Reagent R¹-H (Terminal Alkyne) Sonogashira_Reagent->Pd_Catalyst Transmetalation (often with Cu(I) co-catalyst) Suzuki_Reagent R¹-B(OR)₂ (Organoboron) Suzuki_Reagent->Pd_Catalyst Transmetalation (Base activation) Hiyama_Reagent R¹-SiR₃ (Organosilane) Hiyama_Reagent->Pd_Catalyst Transmetalation (Activator needed) Negishi_Reagent R¹-ZnX (Organozinc) Negishi_Reagent->Pd_Catalyst Transmetalation Aryl_Halide R²-X (Aryl/Vinyl Halide) Aryl_Halide->Pd_Catalyst Oxidative Addition Product R¹-R² (Coupled Product) Pd_Catalyst->Product Reductive Elimination

Caption: A logical diagram illustrating the replacement of toxic organotin reagents in Stille coupling with safer alternatives in other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method that directly couples a terminal alkyne with an aryl or vinyl halide. A key advantage is its atom economy, as it avoids the pre-formation of an organometallic reagent from the alkyne. It often employs a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

Sonogashira_Workflow Start Start Aryl_Halide Aryl Halide (R²-X) Start->Aryl_Halide Terminal_Alkyne Terminal Alkyne (R¹-H) Start->Terminal_Alkyne Reaction Reaction Mixture Aryl_Halide->Reaction Terminal_Alkyne->Reaction Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction Base Base (e.g., Amine) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product (R¹-R²) Purification->Product

Caption: A general experimental workflow for a typical Sonogashira coupling reaction.

Suzuki Coupling

The Suzuki coupling utilizes organoboron reagents, such as boronic acids or their esters, which are generally stable, commercially available, and have low toxicity. The reaction requires a base to activate the organoboron species, forming a borate complex that facilitates transmetalation.

Suzuki_Workflow Start Start Aryl_Halide Aryl Halide (R²-X) Start->Aryl_Halide Organoboron Organoboron Reagent (R¹-B(OR)₂) Start->Organoboron Reaction Reaction Mixture Aryl_Halide->Reaction Organoboron->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product (R¹-R²) Purification->Product

Caption: A general experimental workflow for a typical Suzuki coupling reaction.

Hiyama Coupling

The Hiyama coupling employs organosilanes, which are attractive due to their low cost, low toxicity, and high stability. A key feature of this reaction is the need for an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that is competent for transmetalation.

Hiyama_Workflow Start Start Aryl_Halide Aryl Halide (R²-X) Start->Aryl_Halide Organosilane Organosilane (R¹-SiR₃) Start->Organosilane Reaction Reaction Mixture Aryl_Halide->Reaction Organosilane->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Activator Activator (e.g., TBAF, NaOH) Activator->Reaction Solvent Solvent (e.g., THF, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product (R¹-R²) Purification->Product

Caption: A general experimental workflow for a typical Hiyama coupling reaction.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are highly reactive and often provide high yields under mild conditions. However, organozinc reagents are typically sensitive to air and moisture, requiring anhydrous reaction conditions and inert atmosphere techniques.

Negishi_Workflow Start Start Aryl_Halide Aryl Halide (R²-X) Start->Aryl_Halide Organozinc Organozinc Reagent (R¹-ZnX) Start->Organozinc Reaction Reaction Mixture (Inert Atmosphere) Aryl_Halide->Reaction Organozinc->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product (R¹-R²) Purification->Product

Caption: A general experimental workflow for a typical Negishi coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed cross-coupling reactions for the synthesis of 4-(phenylethynyl)toluene.

Sonogashira Coupling Protocol

Reaction: Phenylacetylene + 4-Iodotoluene → 4-(Phenylethynyl)toluene

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

  • Add DMF and triethylamine to the flask.

  • Add phenylacetylene dropwise to the mixture with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 4-(phenylethynyl)toluene.

Suzuki Coupling Protocol

Reaction: 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + 4-Bromotoluene → 4-(Phenylethynyl)toluene

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 274 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk flask, add 4-bromotoluene, 2-(phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexanes) to yield 4-(phenylethynyl)toluene.

Hiyama Coupling Protocol

Reaction: (Phenylethynyl)trimethylsilane + 4-Iodotoluene → 4-(Phenylethynyl)toluene

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • (Phenylethynyl)trimethylsilane (1.5 mmol, 262 mg, 308 µL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 mL)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • In a flame-dried Schlenk tube under argon, dissolve 4-iodotoluene and (phenylethynyl)trimethylsilane in anhydrous THF.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Add the TBAF solution dropwise to the reaction mixture.

  • Heat the mixture at 60 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes) to obtain 4-(phenylethynyl)toluene.

Negishi Coupling Protocol

Reaction: (Phenylethynyl)zinc chloride + 4-Bromotoluene → 4-(Phenylethynyl)toluene

Materials:

  • Preparation of (Phenylethynyl)zinc chloride:

    • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

    • n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)

    • Zinc chloride (ZnCl₂, 1.1 mmol, 150 mg)

    • Anhydrous THF (5 mL)

  • Coupling Reaction:

    • 4-Bromotoluene (1.0 mmol, 171 mg)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

    • Anhydrous THF (5 mL)

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a solution of phenylacetylene in anhydrous THF at -78 °C under argon, add n-butyllithium dropwise. Stir for 30 minutes at this temperature.

    • In a separate flask, suspend anhydrous zinc chloride in anhydrous THF.

    • Slowly add the lithium phenylacetylide solution to the zinc chloride suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction:

    • In a separate Schlenk flask under argon, dissolve 4-bromotoluene and Pd(PPh₃)₄ in anhydrous THF.

    • Add the freshly prepared (phenylethynyl)zinc chloride solution to the flask containing the aryl bromide and catalyst.

    • Heat the reaction mixture to 65 °C and stir for 4 hours.

    • Monitor the reaction progress by TLC.

    • After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to give 4-(phenylethynyl)toluene.

Conclusion

The toxicity associated with organotin reagents necessitates a move towards safer alternatives in palladium-catalyzed cross-coupling reactions. The Sonogashira, Suzuki, Hiyama, and Negishi couplings all present as effective methods for the formation of carbon-carbon bonds, specifically for the introduction of the phenylethynyl group.

  • Sonogashira coupling offers the most direct and atom-economical approach.

  • Suzuki coupling is highly favored due to the low toxicity and stability of the organoboron reagents.

  • Hiyama coupling provides a cost-effective and low-toxicity alternative, though it requires an activation step.

  • Negishi coupling is highly efficient but requires the handling of air- and moisture-sensitive organozinc reagents.

The choice of the optimal method will depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost, and the scale of the reaction. By understanding the strengths and limitations of each of these alternatives, researchers can make informed decisions to design safer, more sustainable, and equally effective synthetic routes.

References

A Comparative Cost-Benefit Analysis of Trimethyl(phenylethynyl)tin in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of using trimethyl(phenylethynyl)tin in the synthesis of phenylethynyl-containing compounds, comparing its performance with common alternatives. This analysis is supported by experimental data to inform reagent choice in synthetic chemistry.

Executive Summary

The introduction of a phenylethynyl moiety is a common transformation in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This compound is a reagent traditionally used in Stille cross-coupling reactions for this purpose. However, the landscape of cross-coupling chemistry offers several alternatives, most notably the Sonogashira coupling, which utilizes terminal alkynes like phenylacetylene or protected alkynes such as trimethyl(phenylethynyl)silane. This guide demonstrates that while this compound can be an effective reagent, its high cost, the toxicity of organotin compounds, and the often comparable or superior performance of alternatives make the Sonogashira coupling a more favorable choice for most applications.

Cost Comparison of Phenylethynylating Reagents

A primary consideration in reagent selection is the cost of starting materials. The following table provides an approximate cost comparison of this compound and its common alternatives. Prices are based on currently available catalog data and may vary by supplier and purity.

ReagentMolecular Weight ( g/mol )Price (USD)QuantityCost per Mole (USD/mol)
This compound264.94Varies (often by quote)-High (Estimated >$1000)
Phenylacetylene102.14~$77100 g~$79
Trimethyl(phenylethynyl)silane174.32~$6010 g~$1042

Note: The price for this compound is often not publicly listed and requires a custom quote, suggesting a significantly higher cost compared to readily available alternatives.

Performance Comparison: Stille vs. Sonogashira Coupling

The utility of a reagent is determined by its performance in a given chemical transformation. The following tables summarize typical reaction conditions and outcomes for the Stille coupling using this compound and the Sonogashira coupling using phenylacetylene for the synthesis of a generic aryl-phenylethynyl product.

Table 2: Stille Coupling with this compound

ParameterTypical Conditions
Reaction Aryl-X + Me₃Sn-C≡C-Ph → Aryl-C≡C-Ph
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) complexes
Catalyst Loading 1-5 mol%
Solvent Toluene, THF, DMF
Temperature 80-120 °C
Reaction Time 12-48 hours
Yield Good to excellent (often >80%)

Table 3: Sonogashira Coupling with Phenylacetylene

ParameterTypical Conditions
Reaction Aryl-X + H-C≡C-Ph → Aryl-C≡C-Ph
Catalyst Pd catalyst (e.g., PdCl₂(PPh₃)₂) and a Cu(I) co-catalyst (e.g., CuI)
Catalyst Loading Pd: 0.5-5 mol%, Cu: 1-10 mol%
Solvent Amine base (e.g., triethylamine) or a solvent with an added base
Temperature Room temperature to 80 °C
Reaction Time 2-24 hours
Yield Good to excellent (often >85%)

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing synthetic methods. Below are representative protocols for the Stille and Sonogashira couplings.

Protocol 1: Stille Coupling of Iodobenzene with this compound

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Add iodobenzene (204 mg, 1.0 mmol) and this compound (291 mg, 1.1 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Add iodobenzene (204 mg, 1.0 mmol) and triethylamine (5 mL).

  • Add phenylacetylene (122 mg, 1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Workflow and Mechanistic Diagrams

To visualize the operational and chemical differences, the following diagrams illustrate the experimental workflows and catalytic cycles for both the Stille and Sonogashira reactions.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Assemble Schlenk Flask under Inert Atmosphere add_reagents Add Aryl Halide, This compound, and Pd Catalyst start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat Reaction (80-120 °C) add_solvent->heat stir Stir for 12-48h heat->stir cool Cool to RT stir->cool quench Quench with aq. KF cool->quench filter Filter through Celite® quench->filter extract Extract and Dry filter->extract purify Column Chromatography extract->purify Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Assemble Schlenk Flask under Inert Atmosphere add_catalysts Add Pd and Cu Catalysts start->add_catalysts add_reagents Add Aryl Halide, Base (e.g., Et3N), and Phenylacetylene add_catalysts->add_reagents stir Stir at RT - 80 °C for 2-24h add_reagents->stir filter_salts Filter Salts stir->filter_salts concentrate Concentrate filter_salts->concentrate extract Extract and Dry concentrate->extract purify Column Chromatography extract->purify Stille_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAlkynyl Ar-Pd(II)L_n-C≡CPh ArPdX->ArPdAlkynyl Transmetalation TinWaste Me3Sn-X ArPdX->TinWaste ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CPh ArPdAlkynyl->Product ArX Ar-X ArX->ArPdX TinReagent Me3Sn-C≡CPh TinReagent->ArPdX Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAlkynyl Ar-Pd(II)L_n-C≡CPh ArPdX->ArPdAlkynyl Transmetalation CuX Cu-X ArPdX->CuX ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CPh ArPdAlkynyl->Product ArX Ar-X ArX->ArPdX CuAlkynyl Cu-C≡CPh CuX->CuAlkynyl Alkyne Coordination & Deprotonation BaseH Base-H+ CuX->BaseH CuAlkynyl->ArPdX Alkyne H-C≡CPh Alkyne->CuX Base Base Base->CuX

A Comparative Analysis of the Toxicity of Trimethyltin and Tributyltin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two common organotin reagents: trimethyltin (TMT) and tributyltin (TBT). Understanding the distinct toxic properties of these compounds is crucial for ensuring laboratory safety and for the accurate interpretation of experimental results. This document summarizes key quantitative toxicity data, outlines experimental protocols for toxicity assessment, and visualizes the cellular mechanisms of action.

Quantitative Toxicity Data

The acute toxicity of trimethyltin and tributyltin varies depending on the species and the specific salt form of the compound. The following table summarizes the median lethal dose (LD50) values obtained from various studies.

CompoundSpeciesRoute of AdministrationLD50Reference
Trimethyltin chlorideRatOral (gavage)12.6 mg/kg[1][2]
Tributyltin oxideRatOral (gavage)55 - 87 mg/kg
Tributyltin chlorideRatOral (gavage)~129 mg/kg
Trimethyltin chlorideMouseOral (gavage)Not specified
Tributyltin oxideMouseOral (gavage)55 - 87 mg/kg

Mechanisms of Toxicity

While both trimethyltin and tributyltin are toxic organotin compounds, they exhibit distinct primary mechanisms of toxicity, targeting different organ systems and cellular pathways.

Trimethyltin: A Potent Neurotoxin

Trimethyltin is a well-established neurotoxin that selectively damages the central nervous system, with a particular predilection for the hippocampus, a brain region critical for learning and memory.[3][4][5] Exposure to TMT can lead to neuronal apoptosis (programmed cell death), resulting in symptoms such as tremors, hyperactivity, seizures, and cognitive deficits.[1][2]

The neurotoxic effects of TMT are mediated by a complex signaling cascade initiated by oxidative stress. This leads to the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, culminating in the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, the executioners of apoptosis.[3]

TMT_Neurotoxicity_Pathway cluster_neuron Inside Neuron TMT Trimethyltin (TMT) Neuron Hippocampal Neuron OxidativeStress Oxidative Stress (ROS Generation) MAPK MAPK Activation (JNK, p38) OxidativeStress->MAPK NFkB NF-κB Activation OxidativeStress->NFkB Bax Bax Upregulation MAPK->Bax NFkB->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Tributyltin: A Potent Immunotoxin and Endocrine Disruptor

In contrast to the neurocentric toxicity of TMT, tributyltin is a potent immunotoxin, primarily targeting the thymus and spleen, leading to immunosuppression.[6][7] TBT is known to induce apoptosis in thymocytes, the immune cells that mature in the thymus.[8] This depletion of thymocytes can severely compromise the adaptive immune system.

The immunotoxic effects of TBT are also initiated by oxidative stress and an increase in intracellular calcium levels.[8] These initial events trigger mitochondrial membrane depolarization and the activation of caspase-3, a key executioner caspase in apoptosis.[8] Furthermore, TBT can modulate the expression of various cytokines, contributing to its immunomodulatory effects.[9] TBT is also recognized as an endocrine-disrupting chemical, further broadening its toxicological impact.[9]

TBT_Immunotoxicity_Pathway cluster_thymocyte Inside Thymocyte TBT Tributyltin (TBT) Thymocyte Thymocyte OxidativeStress Oxidative Stress (ROS Generation) Mitochondria Mitochondrial Membrane Depolarization OxidativeStress->Mitochondria Ca2 Increased Intracellular Ca2+ Ca2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Thymocyte Apoptosis Caspase3->Apoptosis TBT_internal->Ca2

Experimental Protocols

The assessment of acute oral toxicity for chemical substances like trimethyltin and tributyltin is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on the OECD 423 guideline for acute oral toxicity testing.

Protocol: Acute Oral Toxicity Study in Rats (OECD 423)

1. Test Animals:

  • Species: Rat (commonly Wistar or Sprague-Dawley strains).

  • Sex: Typically, female rats are used.

  • Age: Young, healthy adult animals.

  • Housing: Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

2. Preparation of Dosing Solutions:

  • The test substance (trimethyltin chloride or tributyltin chloride/oxide) is formulated in a suitable vehicle. Common vehicles include water, corn oil, or a 0.5% (w/v) solution of carboxymethyl cellulose. The choice of vehicle depends on the solubility of the test substance.

3. Administration of the Test Substance:

  • Animals are fasted overnight prior to dosing.

  • The test substance is administered as a single oral dose by gavage. The volume administered is typically based on the animal's body weight.

4. Observation Period:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Observations are made frequently on the day of dosing and at least once daily thereafter.

5. Data Collection and Analysis:

  • Mortality and any signs of toxicity are recorded.

  • Body weights are measured before dosing and at regular intervals during the observation period.

  • At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.

  • The LD50 value is calculated based on the mortality data.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage (TMT or TBT) fasting->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection: - Mortality - Clinical Signs - Body Weight observation->data_collection necropsy Gross Necropsy observation->necropsy analysis Data Analysis (LD50 Calculation) necropsy->analysis end End analysis->end

Conclusion

Trimethyltin and tributyltin, while both belonging to the organotin class of compounds, exhibit markedly different toxicological profiles. Trimethyltin is a potent neurotoxin that primarily affects the central nervous system, leading to neuronal cell death, particularly in the hippocampus. In contrast, tributyltin is a powerful immunotoxin that targets the immune system, causing thymocyte apoptosis and immunosuppression, and also acts as an endocrine disruptor. A thorough understanding of these distinct toxicities and the underlying cellular mechanisms is essential for researchers and professionals working with these reagents to ensure safe handling and to design and interpret experiments accurately. The provided experimental protocols offer a framework for the in vivo assessment of the acute toxicity of these and other chemical compounds.

References

Validating Reactions of Trimethyl(phenylethynyl)tin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing trimethyl(phenylethynyl)tin in their synthetic workflows, rigorous validation of reaction products is paramount to ensure the integrity of their results. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical methods for the characterization of products derived from this versatile organotin reagent. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

The Stille coupling, a palladium-catalyzed cross-coupling reaction, is a primary application of this compound, enabling the formation of carbon-carbon bonds with a variety of organic electrophiles. Validating the successful formation of the desired phenylethynyl-containing products and identifying any potential byproducts requires a suite of analytical techniques. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a multi-faceted approach often provides the most conclusive evidence of a compound's identity and purity.

Comparative Analysis of Validation Techniques

The choice of analytical technique for validating reaction products of this compound depends on the specific information required, the complexity of the reaction mixture, and the available instrumentation. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Elemental Analysis each offer unique advantages and limitations.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyElemental Analysis
Primary Information Molecular weight, elemental composition (HRMS), structural information via fragmentation.Detailed carbon-hydrogen framework, connectivity, stereochemistry.Presence of specific functional groups.Percent composition of elements (C, H, N, S, etc.).
Sample Requirements Small sample size (micrograms to nanograms), requires ionization.Larger sample size (milligrams), requires solubility in deuterated solvents.Small sample size (milligrams), can be solid, liquid, or gas.Larger sample size (milligrams), destructive.
Strengths High sensitivity, provides molecular formula with high resolution, can analyze complex mixtures when coupled with chromatography (GC-MS, LC-MS).Unambiguous structure determination, non-destructive, quantitative.Rapid and simple, provides a "fingerprint" of the molecule.Confirms elemental composition and purity.
Limitations Isomers can be difficult to distinguish, fragmentation can be complex to interpret, may require derivatization for volatile compounds.[1][2]Lower sensitivity than MS, not suitable for insoluble compounds, complex spectra for large molecules.[3][4][5]Provides limited structural information, not all functional groups have distinct absorptions.Does not provide structural information, can be affected by impurities.
Application to this compound Products Ideal for confirming the molecular weight of the coupled product and identifying tin-containing byproducts. GC-MS is well-suited for analyzing the volatility of these products.[2][6]Essential for confirming the connectivity of the phenylethynyl group to the coupled partner and determining isomeric purity.Useful for identifying the characteristic C≡C triple bond stretch of the phenylethynyl group.Provides definitive proof of the elemental composition of the purified product.

Mass Spectrometry in Detail

Mass spectrometry is a cornerstone technique for the analysis of organotin compounds.[1] For reaction products of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful approach due to the volatility of many of the expected products.

Expected Fragmentation Pattern of this compound:

While a specific, published mass spectrum for this compound can be elusive, the fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely involve:

  • Loss of methyl groups: Successive loss of methyl radicals (•CH₃) from the trimethyltin moiety.

  • Cleavage of the tin-alkyne bond: Fission of the bond between the tin atom and the phenylethynyl group.

  • Rearrangements: Possible rearrangements of the phenyl and ethynyl groups.

Quantitative Data for a Hypothetical Stille Coupling Product:

Consider the Stille coupling of this compound with iodobenzene to form diphenylacetylene.

Fragmentm/z (approximate)Relative Abundance
[M]+• (Molecular Ion)178Moderate
[M-C₆H₅]+101High
[C₆H₅C≡C]+101High
[C₆H₅]+77Moderate

Experimental Protocols

General Protocol for Stille Coupling and Product Extraction

This protocol describes a typical Stille coupling reaction using this compound and a generic aryl halide, followed by a standard workup procedure.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent (e.g., toluene or THF).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with an aqueous solution of potassium fluoride (to remove tin byproducts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

GC-MS Analysis of the Purified Product
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping to 280 °C at 10 °C/min.

    • Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum. The molecular ion peak should correspond to the calculated molecular weight of the expected product. Analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Product Validation A Stille Coupling Reaction (this compound + Aryl Halide) B Reaction Workup (KF wash to remove tin salts) A->B C Column Chromatography B->C D Mass Spectrometry (GC-MS) - Molecular Weight - Fragmentation C->D Purified Product E NMR Spectroscopy (1H, 13C) - Structural Confirmation C->E Purified Product F IR Spectroscopy - Functional Group ID (C≡C) C->F Purified Product G Elemental Analysis - Purity Confirmation C->G Purified Product

logical_relationship cluster_question Analytical Question cluster_technique Primary Technique Q1 What is the Molecular Weight? T1 Mass Spectrometry Q1->T1 Q2 What is the Connectivity? T2 NMR Spectroscopy Q2->T2 Q3 Are Key Functional Groups Present? T3 IR Spectroscopy Q3->T3 Q4 Is the Elemental Composition Correct? T4 Elemental Analysis Q4->T4 T1->Q2 Provides clues T2->Q1 Indirectly confirms T3->Q2 Supports

References

Safety Operating Guide

Proper Disposal of Trimethyl(phenylethynyl)tin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of trimethyl(phenylethynyl)tin, a highly toxic organotin compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Immediate Safety Precautions: this compound is fatal if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life.[1][2] It is crucial to handle this compound with extreme care in a designated area, such as a fume hood, to avoid exposure.[3] Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye shields, a face shield, and a respirator. Never work alone when handling organotin compounds.[3]

Quantitative Safety Data

The following table summarizes the key toxicity and exposure limit data for organotin compounds. These values underscore the high toxicity and the need for stringent safety protocols.

MetricValueCompound/StandardSource
Oral LD50 (rat) 12.6 mg/kgTrimethyltin chloride[4]
OSHA PEL (8-hr TWA) 0.1 mg tin/m³All organotin compounds[4]
ACGIH TLV (8-hr TWA) 0.1 mg tin/m³All organotin compounds[4]
ACGIH STEL (15-min) 0.2 mg tin/m³All organotin compounds[4]

LD50: Lethal Dose, 50%; OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; ACGIH TLV-TWA: American Conference of Governmental Industrial Hygienists Threshold Limit Value - Time-Weighted Average; STEL: Short-Term Exposure Limit.

Operational and Disposal Plan

This section provides step-by-step guidance for spill response, decontamination, and waste disposal.

Spill Response Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spills (in a fume hood):

  • Restrict Access: Ensure no one enters the spill area without appropriate PPE.

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

  • Collection: Carefully sweep or wipe up the absorbed material.[1]

  • Packaging: Place the contaminated material into a suitable, clearly labeled container for hazardous waste disposal.[1][4]

  • Decontamination: Clean the spill area following the decontamination protocols below.

Major Spills:

  • Evacuate: Immediately clear the area of all personnel and move upwind.[1]

  • Alert: Notify your institution's Environmental Health & Safety (EHS) office and emergency services.[1]

  • Secure Area: Prevent entry to the contaminated area.

  • Professional Cleanup: Do not attempt to clean a major spill unless you are trained and equipped to do so. Wear full-body protective clothing and a self-contained breathing apparatus.[1]

  • Environmental Protection: Prevent the spill from entering drains or waterways by any means available.[1]

Decontamination Protocols

All glassware, equipment, and surfaces that come into contact with this compound must be thoroughly decontaminated.

Protocol 1: Oxidative Decontamination (Bleach) This method is effective for decontaminating glassware and non-metallic tools by oxidizing the organotin compound to less toxic tin oxides.[5]

  • Methodology:

    • Perform an initial rinse of the contaminated glassware with an organic solvent (e.g., hexanes or toluene), collecting the rinsate as hazardous waste.[3]

    • Prepare a decontamination bath by immersing the rinsed glassware in household bleach (sodium hypochlorite solution).

    • Allow the glassware to soak for at least 12 hours (overnight).[5]

    • Decant the bleach into a designated hazardous waste container (do not mix with other waste streams).[5]

    • The glassware can now be washed using standard laboratory procedures (e.g., with soap and water).

Protocol 2: Fluoride Precipitation for Reaction Quenching This method is useful for removing unreacted organotin reagents from a reaction mixture by precipitating them as insoluble tin fluorides.[5]

  • Methodology:

    • Upon completion of the reaction, add a 1M aqueous solution of sodium fluoride (NaF) or potassium fluoride (KF) to the reaction mixture.

    • Stir the mixture vigorously for at least one hour.

    • A precipitate of the corresponding organotin fluoride (R₃SnF) will form.

    • Isolate the precipitate by filtration. The solid filtrate should be disposed of as hazardous organotin waste.

    • The remaining liquid phase can then proceed to standard workup, though it should still be treated as potentially contaminated.

Waste Collection and Disposal

Proper segregation, labeling, and disposal of waste are mandatory.

  • Waste Segregation:

    • Solid Waste: Collect spent absorbent materials, contaminated PPE, and solid chemical residues in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect all liquid residues, including initial solvent rinses and decontamination solutions, in a separate, sealed, and labeled hazardous waste container.[3][6] Do not mix incompatible waste streams.

    • Empty Containers: An empty container that held this compound is still hazardous.[1] The first three rinses of the container must be collected and disposed of as hazardous waste.[6]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound Waste".

    • Include the primary hazards: "Acutely Toxic," "Environmental Hazard".

  • Final Disposal:

    • Store waste in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department. They will work with a licensed hazardous waste contractor for final disposal, typically in a controlled landfill or via incineration at a permitted facility.[4][7]

Disposal Workflow Diagram

The following diagram outlines the logical steps for handling and disposing of materials contaminated with this compound.

G This compound Disposal Workflow cluster_handling Handling & Contamination cluster_response Response & Decontamination cluster_disposal Waste Collection & Disposal start Material Contaminated with this compound spill Spill Occurs start->spill reaction Reaction Mixture start->reaction glassware Used Glassware / Tools start->glassware spill_cleanup Absorb with Inert Material spill->spill_cleanup quench Quench with KF / NaF Solution reaction->quench decon Decontaminate (Bleach Soak) glassware->decon solid_waste Collect in Labeled Solid Hazardous Waste Container spill_cleanup->solid_waste filter Filter Precipitate quench->filter liquid_waste Collect in Labeled Liquid Hazardous Waste Container decon->liquid_waste Used Bleach filter->solid_waste Solid Precipitate filter->liquid_waste Liquid Filtrate final_disposal Dispose via Institutional EHS solid_waste->final_disposal liquid_waste->final_disposal

Caption: Workflow for safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Trimethyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Trimethyl(phenylethynyl)tin (CAS Number: 1199-95-7). Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Quantitative Data

This compound is a highly toxic organotin compound. It is fatal if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[1][2][3] The following table summarizes key quantitative safety data.

ParameterValueReference
Signal Word Danger[1]
GHS Hazard Codes H300, H310, H330, H410[2]
Hazard Class Acute Toxicity 1 (Dermal), Acute Toxicity 2 (Inhalation), Acute Toxicity 2 (Oral), Aquatic Acute 1, Aquatic Chronic 1
ACGIH TLV (TWA) 0.1 mg(Sn)/m³ (skin)[4]
ACGIH TLV (STEL) 0.2 mg(Sn)/m³ (skin)[4]
OSHA PEL (TWA) 0.1 mg(Sn)/m³[4]
UN Number 3146[5]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.

  • Respiratory Protection: A full-face respirator with appropriate cartridges (e.g., type P2) or a self-contained breathing apparatus (SCBA) is mandatory.[4] Work should be conducted in a chemical fume hood.[3]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently.[4][6]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat, and protective boots if necessary.[4][6][7]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound.

  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible.[4]

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Decontaminate the work area before and after use.

  • Handling:

    • Avoid all personal contact, including inhalation of vapors or dust.[7]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Keep the container tightly closed when not in use.[1][7]

    • Avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools to prevent ignition sources.[6]

  • Emergency Procedures:

    • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][7]

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[7][8]

  • Waste Collection:

    • Collect all waste material (including contaminated PPE, absorbent materials, and empty containers) in a suitable, labeled, and closed container.[7]

  • Container Management:

    • Empty containers should be triple-rinsed (or equivalent) and the rinsate collected as hazardous waste.

    • Puncture empty containers to prevent reuse.[7]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6]

    • Do not discharge to sewer systems or release into the environment.[6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation - Verify fume hood operation - Don appropriate PPE - Prepare workspace and materials B Handling - Dispense in fume hood - Keep container sealed - Avoid dust/aerosol generation A->B E Emergency Response - Skin/Eye Contact: Flush with water - Inhalation: Move to fresh air - Ingestion: Do not induce vomiting - SEEK IMMEDIATE MEDICAL ATTENTION A->E In Case of Emergency C Post-Handling - Decontaminate workspace - Remove PPE correctly B->C B->E In Case of Emergency D Waste Disposal - Collect all waste in labeled containers - Follow hazardous waste procedures C->D C->E In Case of Emergency D->E In Case of Emergency

Caption: This diagram outlines the critical steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(phenylethynyl)tin
Reactant of Route 2
Reactant of Route 2
Trimethyl(phenylethynyl)tin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.